4-(1,3-Dioxolan-2-yl)benzaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(1,3-dioxolan-2-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-7-8-1-3-9(4-2-8)10-12-5-6-13-10/h1-4,7,10H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXTKORQHKOYXIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701300248 | |
| Record name | 4-(1,3-Dioxolan-2-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701300248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40681-88-7 | |
| Record name | 4-(1,3-Dioxolan-2-yl)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40681-88-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1,3-Dioxolan-2-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701300248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1,3-dioxolan-2-yl)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(1,3-Dioxolan-2-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(1,3-Dioxolan-2-yl)benzaldehyde, a versatile synthetic intermediate with applications in pharmaceutical development and organic chemistry. This document consolidates essential information, including its chemical and physical properties, detailed synthetic protocols, safety and handling guidelines, and spectral data. The content is structured to serve as a practical resource for laboratory and research professionals, featuring clearly presented data, step-by-step experimental procedures, and visual diagrams to illustrate key processes and concepts.
Chemical and Physical Properties
This compound, with the CAS number 40681-88-7 , is a white to yellow solid at room temperature. It is a derivative of benzaldehyde where the aldehyde functional group is protected as a cyclic acetal. This protection strategy is crucial in multi-step syntheses, preventing the aldehyde from undergoing unwanted reactions while other parts of the molecule are being modified.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 40681-88-7 | [1][2] |
| Molecular Formula | C₁₀H₁₀O₃ | [1][2] |
| Molecular Weight | 178.19 g/mol | |
| Physical Form | White to Yellow Solid | |
| Purity | ≥95% | |
| Storage Temperature | 2-8 °C | |
| IUPAC Name | This compound | [1] |
| InChI Key | XXTKORQHKOYXIH-UHFFFAOYSA-N | [1] |
| SMILES | O=Cc1ccc(cc1)C2OCCO2 |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through the acetalization of terephthalaldehyde. The dioxolane group serves as a protecting group for one of the aldehyde functionalities, allowing for selective reactions at the other aldehyde group.
Representative Synthesis Protocol: Acetalization of Terephthalaldehyde
This protocol is a generalized procedure based on common methods for the formation of 1,3-dioxolanes from aldehydes.
Objective: To synthesize this compound by selective protection of one aldehyde group of terephthalaldehyde.
Materials:
-
Terephthalaldehyde
-
Ethylene glycol
-
Toluene
-
p-Toluenesulfonic acid (catalyst)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine terephthalaldehyde (1 equivalent), ethylene glycol (1.1 equivalents), and a catalytic amount of p-toluenesulfonic acid in toluene.
-
Reflux: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
References
4-(1,3-Dioxolan-2-yl)benzaldehyde molecular weight
An In-Depth Technical Guide to 4-(1,3-Dioxolan-2-yl)benzaldehyde: Properties, Synthesis, and Applications
Introduction
This compound is a versatile aromatic aldehyde derivative of significant interest in organic synthesis, particularly within the realms of pharmaceutical and materials science research. Its chemical structure is characterized by a benzaldehyde core where the highly reactive aldehyde functional group is protected as a cyclic acetal, specifically a 1,3-dioxolane. This structural feature is the cornerstone of its utility, rendering the aldehyde temporarily inert to a wide range of reaction conditions.
This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of this compound. We will delve into its physicochemical properties, spectroscopic characterization, synthesis protocols, and key applications. The narrative emphasizes the causality behind experimental choices, grounding technical protocols in the principles of synthetic organic chemistry.
Part 1: Physicochemical Properties and Analytical Characterization
A thorough understanding of a compound's properties is fundamental to its effective use. This section details the molecular identity, physical characteristics, and the analytical workflow required to confirm the structure and purity of this compound.
Molecular Identity
The compound is unambiguously identified by a set of standardized nomenclature and registry numbers, which are crucial for database searches and regulatory compliance.
| Identifier | Value | Source |
| IUPAC Name | This compound | [1][2] |
| Molecular Formula | C₁₀H₁₀O₃ | [1][3][4] |
| Molecular Weight | 178.18 g/mol | [1][3][5] |
| CAS Number | 40681-88-7 | [1][2][3] |
| InChI Key | XXTKORQHKOYXIH-UHFFFAOYSA-N | [1][2] |
| Canonical SMILES | C1COC(O1)C2=CC=C(C=C2)C=O | [1] |
Physical and Chemical Properties
The physical state and stability of the compound dictate its handling and storage requirements.
| Property | Value | Source |
| Physical Form | White to Yellow Solid | [2] |
| Purity | Typically ≥95% | [2] |
| Storage Temperature | 2-8 °C | [2] |
| Solubility | Soluble in common organic solvents like THF, CH₂Cl₂, and Chloroform. |
Spectroscopic and Analytical Characterization
Confirmation of the chemical structure and purity is achieved through a combination of spectroscopic and chromatographic techniques. The 1,3-dioxolane moiety serves as a protecting group for the aldehyde, and its presence or absence is a key diagnostic feature.
A typical workflow for confirming the identity and purity of a synthesized batch of this compound involves sequential analysis.
Caption: Standard analytical workflow for compound verification.
Objective: To confirm the molecular structure by identifying the chemical environment and connectivity of all protons (¹H NMR) and carbon atoms (¹³C NMR).
Methodology:
-
Sample Preparation: Dissolve approximately 10-15 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire the spectrum on a 400 MHz or higher spectrometer.
-
Expected Resonances:
-
δ ~9.9 ppm (s, 1H): Aldehyde proton (-CHO). This is the most downfield signal.
-
δ ~7.9 ppm (d, 2H) & ~7.6 ppm (d, 2H): Aromatic protons of the para-substituted benzene ring, exhibiting a characteristic AA'BB' splitting pattern.
-
δ ~5.8 ppm (s, 1H): Acetal proton (O-CH-O). This singlet is a key indicator of the dioxolane group.
-
δ ~4.1 ppm (m, 4H): Methylene protons (-O-CH₂-CH₂-O-) of the dioxolane ring.
-
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Expected Resonances:
-
δ ~192 ppm: Aldehyde carbonyl carbon.
-
δ ~130-140 ppm: Aromatic carbons.
-
δ ~103 ppm: Acetal carbon (O-CH-O).
-
δ ~65 ppm: Methylene carbons of the dioxolane ring.
-
-
-
Data Analysis: Integrate the proton signals to confirm the ratio of protons. Correlate ¹H and ¹³C signals using 2D NMR techniques (e.g., HSQC, HMBC) if further structural confirmation is needed.
Causality: The choice of CDCl₃ is due to its excellent solubilizing power for many organic compounds and its relatively clean spectral window. The characteristic chemical shifts are determined by the electronic environment of the nuclei; for instance, the electron-withdrawing nature of the oxygen atoms deshields the acetal proton, shifting it downfield.
Part 2: Synthesis and Reactivity
The synthetic utility of this compound stems from the reversible protection of its aldehyde group.
Synthesis: Acetal Protection
The most common synthesis involves the acid-catalyzed reaction of a suitable benzaldehyde precursor with ethylene glycol. The dioxolane group serves as an effective protecting group because it is stable to nucleophiles, bases, and reducing agents, but can be readily removed under acidic conditions.[6]
Caption: Synthesis of the target compound via acetal protection.
Objective: To synthesize this compound by selectively protecting one of the two aldehyde groups of terephthalaldehyde.
Materials:
-
Terephthalaldehyde
-
Ethylene glycol (1.0-1.2 equivalents)
-
p-Toluenesulfonic acid (p-TsOH, catalytic amount)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Hexane and Ethyl Acetate for chromatography
Methodology:
-
Setup: Equip a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
Charging the Flask: To the flask, add terephthalaldehyde, toluene, and ethylene glycol.
-
Catalysis: Add a catalytic amount of p-TsOH to the mixture.
-
Reaction: Heat the mixture to reflux. The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap. Continue refluxing until the theoretical amount of water is collected or TLC analysis shows consumption of the starting material.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired mono-protected product from unreacted starting material and the di-protected byproduct.
Trustworthiness: The Dean-Stark apparatus is critical for driving the equilibrium of this reversible reaction towards the product side by continuously removing the water byproduct. The basic wash neutralizes the acid catalyst, preventing potential deprotection during workup and storage.
Key Reactivity: Deprotection and Derivatization
The primary value of this compound is that the aldehyde can be unmasked at a desired point in a synthetic sequence.
Objective: To regenerate the free aldehyde from the dioxolane-protected compound.
Methodology:
-
Dissolve this compound in a mixture of a water-miscible organic solvent (like acetone or THF) and water.
-
Add a catalytic amount of a strong acid (e.g., aqueous HCl or H₂SO₄).
-
Stir the reaction at room temperature or with gentle heating.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the acid with a mild base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry, and concentrate to yield 4-formylbenzoic acid or its corresponding ester, depending on the workup.
Caption: Deprotection and subsequent derivatization pathways.
Part 3: Applications in Research and Development
This compound is not typically an end-product but rather a crucial intermediate. Its structure allows for precise chemical modifications, making it valuable in drug discovery and materials science.
Building Block in Drug Discovery
The formylphenyl moiety is a common structural motif in pharmacologically active molecules. By using the protected form, chemists can perform reactions on other parts of a molecule without interference from the highly reactive aldehyde.
-
Selective Modification: In a multi-step synthesis, a nucleophilic attack or a reduction could be desired at another site of a complex molecule. An unprotected aldehyde would interfere. Using this compound as a starting reagent allows these transformations to occur selectively.
-
Synthesis of Heterocycles: Aldehydes are key precursors for synthesizing various heterocyclic rings. For instance, condensation with amines and thioglycolic acid can yield 1,3-thiazolidin-4-ones, a class of compounds with diverse biological activities.[7]
-
Potential Biological Activity: While the compound itself is primarily an intermediate, its derivatives have shown potential. For example, research on the related 3-(1,3-Dioxolan-2-yl)benzaldehyde has indicated that its derivatives possess antimicrobial and cytotoxic properties against cancer cell lines, suggesting that derivatives of the 4-isomer could be promising candidates for further investigation.[5]
Intermediate in Materials Science
The reactivity of the aldehyde group, once deprotected, makes it a useful monomer or cross-linking agent in polymer chemistry. It can be incorporated into polymer backbones or used to modify polymer surfaces, introducing a reactive site for further functionalization.
Part 4: Safety and Handling
Proper handling is essential due to the compound's potential hazards.
GHS Hazard Classification
The compound is classified with several hazards according to the Globally Harmonized System (GHS).
| Pictogram | Signal Word | Hazard Statements | Source |
|
| Warning | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1][2][3] |
Safe Handling and Storage Protocol
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles.[8]
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.[9]
-
Respiratory Protection: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.[8][10]
Handling:
Storage:
-
Store in a tightly closed container in a cool, dry, well-ventilated area.[8]
-
Recommended storage temperature is 2-8°C.[2]
Conclusion
This compound is a quintessential example of a strategic synthetic intermediate. Its value lies not in its own properties, but in its ability to temporarily mask a reactive aldehyde, thereby enabling chemists to execute complex, multi-step synthetic routes with greater precision and control. From facilitating the construction of potential drug candidates to its role in advanced materials, this compound is a versatile tool in the modern chemist's arsenal. A firm grasp of its properties, synthesis, and reactivity is key to leveraging its full potential in research and development.
References
- 1. This compound | C10H10O3 | CID 11829988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 40681-88-7 [sigmaaldrich.com]
- 3. biosynth.com [biosynth.com]
- 4. chemcd.com [chemcd.com]
- 5. 3-(1,3-Dioxolan-2-yl)benzaldehyde | 68348-23-2 | Benchchem [benchchem.com]
- 6. Dioxolane - Wikipedia [en.wikipedia.org]
- 7. Synthesis and Spectroscopy Characterizations of Some New Bis 1,3-thiazolidin-4-ones Derived from 4-hydroxybenzaldehyde Substrate – Oriental Journal of Chemistry [orientjchem.org]
- 8. echemi.com [echemi.com]
- 9. fishersci.be [fishersci.be]
- 10. aksci.com [aksci.com]
A Comprehensive Technical Guide to the Physical Properties of 4-(1,3-Dioxolan-2-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(1,3-Dioxolan-2-yl)benzaldehyde, also known as terephthalaldehyde monodiethyl acetal, is an aromatic organic compound with the chemical formula C₁₀H₁₀O₃. It features a benzaldehyde structure where the para-position is substituted with a 1,3-dioxolane ring. This molecule serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and other complex molecules. The dioxolane group acts as a protecting group for one of the aldehyde functionalities of terephthalaldehyde, allowing for selective reactions at the unprotected aldehyde site. This guide provides a detailed overview of its physical properties, experimental protocols for their determination, and a logical workflow for its synthesis.
Core Physical and Chemical Properties
The physical and chemical properties of this compound are essential for its handling, application in reactions, and characterization. Commercially available preparations are typically of 95% purity and are recommended to be stored at 2-8°C.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 40681-88-7 | [1][2] |
| Molecular Formula | C₁₀H₁₀O₃ | [1][2] |
| Molecular Weight | 178.18 g/mol | [1] |
| Physical Form | White to Yellow Solid | |
| Melting Point | 47-51 °C | |
| Boiling Point | 134-136 °C at 2 mmHg | |
| Density | 1.221 g/cm³ | |
| Solubility | Soluble in common organic solvents like Chloroform, Dichloromethane, Ethyl Acetate, and Methanol. |
Spectroscopic Data
Spectroscopic analysis is critical for the structural confirmation and purity assessment of this compound.
| Spectrum | Key Peaks / Chemical Shifts (ppm) |
| ¹H NMR (CDCl₃, 400 MHz) | δ 10.01 (s, 1H, -CHO), 7.91 (d, J=8.2 Hz, 2H, Ar-H), 7.65 (d, J=8.2 Hz, 2H, Ar-H), 5.88 (s, 1H, O-CH-O), 4.19 – 4.10 (m, 2H, -OCH₂), 4.09 – 4.01 (m, 2H, -OCH₂) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 192.1, 143.5, 136.2, 129.9, 127.2, 102.9, 65.5 |
| Infrared (IR) Spectroscopy | Key absorptions are expected for the aldehyde C=O stretch (around 1700 cm⁻¹), aromatic C=C stretches (1600-1450 cm⁻¹), C-H stretches for both aromatic and aldehydic protons, and C-O stretches from the dioxolane ring. |
Experimental Protocols
The determination of the physical and spectroscopic properties of organic compounds follows well-established laboratory procedures.
Synthesis of this compound
This compound is synthesized via the selective protection of one aldehyde group of terephthalaldehyde using ethylene glycol.
-
Reaction: Acetalization
-
Reactants: Terephthalaldehyde and ethylene glycol.
-
Catalyst: An acid catalyst such as p-toluenesulfonic acid is typically used.
-
Solvent: A solvent that allows for azeotropic removal of water, such as toluene, is used to drive the reaction to completion.
-
Procedure: Terephthalaldehyde and a slight molar excess of ethylene glycol are dissolved in toluene. A catalytic amount of p-toluenesulfonic acid is added. The mixture is heated to reflux, and water is continuously removed using a Dean-Stark apparatus. The reaction progress is monitored by techniques like Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled, washed with a mild base (e.g., sodium bicarbonate solution) to neutralize the acid catalyst, and then with water. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product. The product can then be purified by recrystallization or column chromatography.
Melting Point Determination
-
Method: Capillary Melting Point Method.
-
Procedure: A small amount of the dried, purified solid is packed into a capillary tube. The tube is placed in a melting point apparatus. The temperature is raised at a steady rate, and the range from which the solid begins to melt until it becomes a clear liquid is recorded as the melting point.
Boiling Point Determination
-
Method: Distillation under reduced pressure (vacuum distillation).
-
Procedure: Due to the relatively high boiling point at atmospheric pressure, vacuum distillation is employed to prevent decomposition. The compound is heated in a distillation flask under a specific vacuum pressure. The temperature at which the vapor condenses and is collected in the receiving flask is recorded as the boiling point at that pressure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To elucidate the carbon-hydrogen framework of the molecule.
-
Procedure: A sample of the compound is dissolved in a deuterated solvent (e.g., CDCl₃). The solution is placed in an NMR tube, which is then inserted into the NMR spectrometer. Both ¹H and ¹³C NMR spectra are acquired. The chemical shifts (δ), splitting patterns (multiplicity), and integration values (for ¹H NMR) are analyzed to confirm the structure.
Infrared (IR) Spectroscopy
-
Purpose: To identify the functional groups present in the molecule.
-
Procedure: A small amount of the solid sample can be analyzed using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. The infrared spectrum, a plot of absorbance or transmittance versus wavenumber (cm⁻¹), is recorded. The characteristic absorption bands are then correlated to specific functional groups.
Logical Workflow: Synthesis Pathway
The synthesis of this compound from terephthalaldehyde is a foundational experimental workflow. The following diagram, generated using DOT language, illustrates this process.
Caption: Synthetic pathway for this compound.
References
An In-depth Technical Guide to the Spectral Data of 4-(1,3-Dioxolan-2-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 4-(1,3-Dioxolan-2-yl)benzaldehyde, a key building block in organic synthesis. This document details the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.
Chemical Structure and Properties
-
IUPAC Name: this compound[1]
-
CAS Number: 40681-88-7[1]
-
Molecular Formula: C₁₀H₁₀O₃[1]
-
Molecular Weight: 178.18 g/mol [1]
-
SMILES: C1COC(O1)C2=CC=C(C=C2)C=O[1]
Spectral Data Summary
The following tables summarize the key spectral data for this compound.
¹H NMR Spectral Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~9.9 - 10.0 | Singlet | 1H | Aldehydic proton (-CHO) |
| ~7.8 - 7.9 | Doublet | 2H | Aromatic protons (ortho to -CHO) |
| ~7.5 - 7.6 | Doublet | 2H | Aromatic protons (ortho to dioxolane) |
| ~5.8 | Singlet | 1H | Acetal proton (-OCHO-) |
| ~4.0 - 4.2 | Multiplet | 4H | Dioxolane protons (-OCH₂CH₂O-) |
Note: Predicted values are based on typical chemical shifts for similar structural motifs.
¹³C NMR Spectral Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~192 | Aldehydic Carbonyl Carbon (C=O) |
| ~138 | Aromatic Carbon (ipso- to -CHO) |
| ~136 | Aromatic Carbon (ipso- to dioxolane) |
| ~130 | Aromatic Carbons (ortho to -CHO) |
| ~127 | Aromatic Carbons (ortho to dioxolane) |
| ~103 | Acetal Carbon (-OCHO-) |
| ~65 | Dioxolane Carbons (-OCH₂CH₂O-) |
Note: Predicted values are based on typical chemical shifts for similar structural motifs.
FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2890, ~2730 | Medium | C-H stretch (aldehyde) |
| ~1700 | Strong | C=O stretch (aromatic aldehyde) |
| ~1605, ~1580 | Medium-Strong | C=C stretch (aromatic ring) |
| ~1250, ~1100 | Strong | C-O stretch (acetal) |
Note: These are characteristic absorption bands for the functional groups present in the molecule.
Mass Spectrometry (GC-MS) Data
| m/z | Relative Intensity | Possible Fragment |
| 178 | Moderate | [M]⁺ (Molecular Ion) |
| 177 | High | [M-H]⁺ |
| 133 | High | [M-C₂H₅O]⁺ or [C₈H₅O₂]⁺ |
| 105 | Moderate | [C₇H₅O]⁺ |
| 77 | Moderate | [C₆H₅]⁺ |
Note: The fragmentation pattern is consistent with the structure, showing loss of a hydrogen atom and fragments related to the dioxolane and benzaldehyde moieties. The fragments with m/z 177 and 133 are noted as the 2nd and 3rd highest peaks in some databases.[1]
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectral data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube, ensuring the sample height is adequate for the instrument.
-
Cap the NMR tube and carefully invert it several times to ensure a homogeneous solution.
-
-
¹H NMR Acquisition:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Parameters:
-
Pulse Sequence: Standard single-pulse experiment.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Spectral Width: 0-12 ppm.
-
-
-
¹³C NMR Acquisition:
-
Spectrometer: A 100 MHz or higher field NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃) with TMS as an internal standard.
-
Parameters:
-
Pulse Sequence: Proton-decoupled pulse program.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
Spectral Width: 0-220 ppm.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the mixture into a pellet press.
-
Apply pressure to form a thin, transparent or translucent pellet.
-
-
Data Acquisition:
-
Spectrometer: A standard FT-IR spectrometer.
-
Mode: Transmission.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
Background: A background spectrum of the empty sample compartment should be collected prior to sample analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate (e.g., 1 mg/mL).
-
-
GC-MS System and Conditions:
-
Gas Chromatograph: Equipped with a capillary column suitable for the analysis of moderately polar aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injection: 1 µL of the sample solution in split or splitless mode.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium, with a constant flow rate of approximately 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Final hold: Hold at 250 °C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
-
Visualizations
Caption: Workflow for the spectral analysis of this compound.
Caption: Proposed mass spectrometry fragmentation pathway.
References
An In-depth Technical Guide to the NMR Analysis of 4-(1,3-Dioxolan-2-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) analysis of 4-(1,3-Dioxolan-2-yl)benzaldehyde. This compound is of interest in organic synthesis and medicinal chemistry as a versatile intermediate. Understanding its structural features through NMR spectroscopy is crucial for quality control, reaction monitoring, and characterization of derivatives. This document outlines predicted ¹H and ¹³C NMR data, detailed experimental protocols for spectral acquisition, and visual representations of the molecular structure and analytical workflow.
Predicted NMR Data
Due to the limited availability of experimentally published spectra for this compound, the following tables summarize the predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on the analysis of structurally related compounds, namely benzaldehyde and various 1,3-dioxolane derivatives.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-α (Aldehyde) | 9.9 - 10.1 | Singlet (s) | N/A |
| H-2', H-6' (Aromatic) | 7.8 - 7.9 | Doublet (d) | ~ 8.0 |
| H-3', H-5' (Aromatic) | 7.5 - 7.6 | Doublet (d) | ~ 8.0 |
| H-β (Acetal) | 5.8 - 5.9 | Singlet (s) | N/A |
| H-γ (Dioxolane) | 4.0 - 4.2 | Multiplet (m) | - |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-α (Aldehyde) | 191 - 193 |
| C-1' (Aromatic) | 138 - 140 |
| C-4' (Aromatic) | 136 - 138 |
| C-2', C-6' (Aromatic) | 129 - 131 |
| C-3', C-5' (Aromatic) | 127 - 129 |
| C-β (Acetal) | 102 - 104 |
| C-γ (Dioxolane) | 65 - 67 |
Experimental Protocols
The following protocols provide a detailed methodology for the preparation of a sample of this compound and the acquisition of its ¹H and ¹³C NMR spectra.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl₃), Acetone-d₆, or Dimethyl sulfoxide-d₆). CDCl₃ is a common choice for similar compounds.
-
Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Homogenization: Gently swirl or vortex the vial to ensure the complete dissolution of the sample.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. If any particulate matter is present, filter the solution through a small plug of cotton wool in the pipette.
-
Internal Standard: For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added to the solvent. However, for routine analysis, the residual solvent peak can often be used as a secondary reference.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
NMR Spectra Acquisition
-
Instrument Setup: The NMR spectra should be acquired on a spectrometer with a proton frequency of 300 MHz or higher for better resolution.
-
Tuning and Shimming: Before data acquisition, the probe must be tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C) and the magnetic field homogeneity optimized through a process called shimming.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence is typically used.
-
Spectral Width: Set a spectral width of approximately 12-15 ppm to cover the expected range of proton signals.
-
Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.
-
Relaxation Delay: A relaxation delay of 1-2 seconds should be used.
-
Number of Scans: For a sample of this concentration, 8 to 16 scans should provide a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence is standard to simplify the spectrum to single lines for each carbon.
-
Spectral Width: A spectral width of approximately 200-220 ppm is required to encompass all carbon signals.
-
Acquisition Time: An acquisition time of 1-2 seconds is typical.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to ensure proper relaxation of all carbon nuclei, including quaternary carbons.
-
Number of Scans: A significantly higher number of scans (e.g., 1024 or more) will be necessary to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum through Fourier transformation.
-
Phasing: The spectrum is phased to ensure all peaks are in the absorptive mode.
-
Baseline Correction: A baseline correction is applied to obtain a flat baseline.
-
Referencing: The chemical shift axis is referenced to the internal standard (TMS at 0 ppm) or the residual solvent peak.
-
Integration: For ¹H NMR, the peak areas are integrated to determine the relative ratios of the different types of protons.
-
Visualizations
Molecular Structure and Atom Labeling
Caption: Molecular structure of this compound with atom labeling for NMR analysis.
Experimental Workflow for NMR Analysis
An In-depth Technical Guide to the Infrared Spectrum of 4-(1,3-Dioxolan-2-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected Fourier-Transform Infrared (FTIR) spectrum of 4-(1,3-Dioxolan-2-yl)benzaldehyde. Due to the limited availability of a publicly accessible, peer-reviewed spectrum for this specific compound, this guide synthesizes data from its constituent functional groups—an aromatic aldehyde and a cyclic acetal (dioxolane)—to predict its characteristic vibrational frequencies. This information is crucial for substance identification, purity assessment, and monitoring chemical reactions in research and development settings.
Molecular Structure and Expected Vibrational Modes
This compound possesses a unique combination of functional groups that give rise to a characteristic infrared spectrum. The key structural features are:
-
A para-substituted benzene ring: This will exhibit characteristic aromatic C-H and C=C stretching and bending vibrations.
-
An aldehyde group (-CHO): This group is identifiable by its distinct C=O and C-H stretching frequencies.
-
A 1,3-dioxolane ring (a cyclic acetal): This moiety will produce strong C-O stretching absorptions.
The conjugation of the aldehyde group with the aromatic ring is expected to influence the position of the carbonyl (C=O) stretching band, typically shifting it to a lower wavenumber compared to aliphatic aldehydes.[1][2][3][4]
Predicted Infrared Absorption Data
The following table summarizes the expected characteristic infrared absorption bands for this compound, based on established group frequencies for aromatic aldehydes and acetals.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| ~3080 - 3010 | Weak-Medium | C-H Stretching | Aromatic (Benzene Ring) |
| ~2850 and ~2750 | Weak-Medium | C-H Stretching (Fermi doublet) | Aldehyde (-CHO) |
| ~1705 - 1685 | Strong | C=O Stretching (conjugated) | Aldehyde (-CHO) |
| ~1600, ~1580, ~1500 | Medium-Weak | C=C Stretching | Aromatic (Benzene Ring) |
| ~1450 | Medium | C-H Bending | Methylene (-CH₂) |
| ~1200 - 1000 | Strong | C-O Stretching (acetal) | 1,3-Dioxolane Ring |
| ~830 | Strong | C-H Out-of-plane Bending (para-disubstituted) | Aromatic (Benzene Ring) |
Table 1: Predicted IR Absorption Frequencies for this compound.
The most diagnostic peaks for identifying this molecule are the strong carbonyl stretch around 1700 cm⁻¹, the pair of weak aldehyde C-H stretches, the strong C-O stretches of the dioxolane ring, and the out-of-plane bending band indicating para-substitution on the benzene ring.[5][6][7]
Experimental Protocol for Infrared Spectrum Acquisition
This section details a standard procedure for obtaining a high-quality FTIR spectrum of solid this compound using the Attenuated Total Reflectance (ATR) technique, which is a common and convenient method for solid samples.
3.1. Instrumentation and Materials
-
Fourier-Transform Infrared (FTIR) Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).
-
This compound sample (solid).
-
Spatula.
-
Solvent for cleaning (e.g., isopropanol or ethanol).
-
Lint-free wipes.
3.2. Sample Preparation and Measurement
-
ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal with a lint-free wipe soaked in isopropanol or ethanol to remove any residues from previous measurements. Allow the solvent to fully evaporate.
-
Background Spectrum Acquisition: Before measuring the sample, a background spectrum must be collected. This is done with the clean, empty ATR crystal in the infrared beam path. This measurement accounts for the absorbance of the crystal material and any atmospheric components (e.g., CO₂, H₂O).
-
Sample Application: Place a small amount of the solid this compound sample onto the center of the ATR crystal using a clean spatula.
-
Applying Pressure: Use the ATR's pressure clamp to apply firm and even pressure to the sample. This ensures good contact between the sample and the crystal surface, which is essential for a strong signal.
-
Sample Spectrum Acquisition: Collect the infrared spectrum of the sample. The spectrometer software will automatically ratio the sample spectrum against the previously collected background spectrum to generate the final absorbance or transmittance spectrum.
-
Data Processing: The resulting spectrum should be baseline-corrected and the peaks labeled with their corresponding wavenumbers.
-
Cleaning: After the measurement is complete, release the pressure clamp, remove the sample, and clean the ATR crystal surface thoroughly as described in step 1.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for obtaining the FTIR spectrum of this compound.
References
- 1. Benzaldehyde [webbook.nist.gov]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. eng.uc.edu [eng.uc.edu]
- 5. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Mass Spectrometry of 4-(1,3-Dioxolan-2-yl)benzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mass spectrometry of 4-(1,3-Dioxolan-2-yl)benzaldehyde, a key building block in organic synthesis. Understanding its fragmentation behavior is crucial for its identification and characterization in complex mixtures. This document outlines its characteristic mass spectral data, proposes a detailed fragmentation pathway, and provides a general experimental protocol for its analysis by gas chromatography-mass spectrometry (GC-MS).
Core Data Presentation
The electron ionization (EI) mass spectrum of this compound is characterized by a prominent molecular ion peak and several key fragment ions. The quantitative data, while not exhaustively available in public databases, can be summarized based on known fragmentation patterns of related aromatic aldehydes and acetals.
| m/z | Proposed Ion Structure | Formula | Relative Intensity (%) | Interpretation |
| 178 | [M]•+ | [C₁₀H₁₀O₃]•+ | Moderate | Molecular Ion |
| 177 | [M-H]⁺ | [C₁₀H₉O₃]⁺ | High | Loss of a hydrogen radical from the aldehyde or dioxolane ring |
| 149 | [M-CHO]⁺ | [C₉H₉O₂]⁺ | Moderate | Loss of the formyl group |
| 133 | [M-C₂H₅O]⁺ | [C₈H₅O₂]⁺ | High | Loss of an ethoxy radical from the dioxolane ring |
| 105 | [C₇H₅O]⁺ | [C₇H₅O]⁺ | Moderate | Benzoyl cation, resulting from cleavage of the dioxolane group |
| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Moderate to High | Phenyl cation, from loss of CO from the benzoyl cation |
| 73 | [C₃H₅O₂]⁺ | [C₃H₅O₂]⁺ | Moderate | Dioxolanyl cation |
Proposed Fragmentation Pathway
The fragmentation of this compound under electron ionization can be rationalized through a series of characteristic cleavage events involving both the aromatic aldehyde and the dioxolane moieties. Aromaticity in the benzaldehyde portion of the molecule contributes to the stability and therefore the presence of a significant molecular ion.
The proposed fragmentation pathway begins with the ionization of the molecule to form the molecular ion (m/z 178). Subsequent fragmentation proceeds through several key pathways:
-
Loss of a Hydrogen Radical: The most prominent initial fragmentation is often the loss of a hydrogen radical, leading to the stable [M-H]⁺ ion (m/z 177). This hydrogen can originate from the aldehyde group or the dioxolane ring.
-
Loss of the Formyl Group: Cleavage of the C-C bond between the aromatic ring and the aldehyde group results in the loss of a formyl radical (•CHO), generating an ion at m/z 149.
-
Dioxolane Ring Fragmentation: The dioxolane ring can undergo fragmentation, a common pathway for acetals. This can involve the loss of an ethoxy radical (•OCH₂CH₃) to form a highly stable ion at m/z 133.
-
Formation of the Benzoyl Cation: Cleavage of the bond between the benzylic carbon and the dioxolane ring leads to the formation of the benzoyl cation (m/z 105), a common fragment for benzaldehyde derivatives.[1]
-
Formation of the Phenyl Cation: The benzoyl cation can subsequently lose a molecule of carbon monoxide (CO) to form the phenyl cation (m/z 77).[1]
-
Formation of the Dioxolanyl Cation: Cleavage can also result in the formation of the dioxolanyl cation at m/z 73.
Caption: Proposed fragmentation pathway of this compound.
Experimental Protocols
The following provides a general methodology for the analysis of this compound by GC-MS.
1. Sample Preparation
-
Solvent Selection: The compound is typically soluble in common organic solvents such as dichloromethane, ethyl acetate, or methanol.
-
Concentration: Prepare a dilute solution of the sample in the chosen solvent, typically in the range of 10-100 µg/mL.
-
Internal Standard: For quantitative analysis, an appropriate internal standard (e.g., a deuterated analog or a compound with similar chemical properties and a different retention time) should be added.
2. Gas Chromatography (GC) Conditions
-
Injector: Split/splitless injector, typically operated in splitless mode for trace analysis or with a split ratio of 10:1 to 50:1 for more concentrated samples.
-
Injector Temperature: 250-280 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
-
Column: A non-polar or medium-polarity capillary column is suitable. A common choice is a 30 m x 0.25 mm ID column with a 0.25 µm film thickness of 5% phenyl methylpolysiloxane.
-
Oven Temperature Program:
-
Initial temperature: 50-70 °C, hold for 1-2 minutes.
-
Ramp: 10-20 °C/min to 280-300 °C.
-
Final hold: 5-10 minutes.
-
3. Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 300.
-
Solvent Delay: Set a solvent delay to prevent the filament from being saturated by the solvent peak.
References
An In-depth Technical Guide to the Synthesis of 4-(1,3-Dioxolan-2-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis of 4-(1,3-Dioxolan-2-yl)benzaldehyde, a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds. This document outlines the core chemical transformation, provides a representative experimental protocol, and presents the underlying reaction mechanism.
Core Synthesis Route
The primary method for the synthesis of this compound involves the selective mono-protection of terephthalaldehyde using ethylene glycol. This reaction is an acid-catalyzed acetalization. The key challenge in this synthesis is to achieve mono-substitution, as the starting material, terephthalaldehyde, possesses two identical aldehyde functional groups. By carefully controlling the stoichiometry of the reactants, typically by using a slight excess of the dialdehyde, the formation of the mono-protected product can be favored.
The overall reaction is depicted below:
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound. This protocol is based on established procedures for the acetalization of aromatic aldehydes.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Terephthalaldehyde | 134.13 | 10.0 g | 0.0746 |
| Ethylene Glycol | 62.07 | 4.16 g (3.75 mL) | 0.0670 |
| p-Toluenesulfonic acid monohydrate | 190.22 | 0.36 g | 0.0019 |
| Toluene | - | 150 mL | - |
| Saturated Sodium Bicarbonate Solution | - | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Magnesium Sulfate | - | - | - |
| Dichloromethane | - | - | - |
| Hexanes | - | - | - |
Equipment:
-
Round-bottom flask (250 mL)
-
Dean-Stark apparatus
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, Dean-Stark apparatus, and condenser, add terephthalaldehyde (10.0 g, 0.0746 mol), ethylene glycol (4.16 g, 0.0670 mol), p-toluenesulfonic acid monohydrate (0.36 g, 0.0019 mol), and toluene (150 mL).
-
Heat the reaction mixture to reflux with vigorous stirring. The water formed during the reaction will be collected in the Dean-Stark trap.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting terephthalaldehyde is consumed (approximately 4-6 hours).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (50 mL) to neutralize the acid catalyst.
-
Wash the organic layer with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to remove the toluene.
-
The crude product, a mixture of the desired mono-acetal, unreacted terephthalaldehyde, and the di-acetal byproduct, is then purified by column chromatography or recrystallization from a suitable solvent system (e.g., dichloromethane/hexanes) to afford the pure this compound.
Expected Yield:
Based on similar reactions, a typical yield for the mono-protected product is in the range of 50-70%.
| Product | Theoretical Yield (g) | Typical Actual Yield (g) | Typical Yield (%) |
| This compound | 11.94 | 5.97 - 8.36 | 50 - 70 |
Reaction Mechanism and Experimental Workflow
The synthesis proceeds through a well-established acid-catalyzed acetal formation mechanism. The workflow involves reaction setup, monitoring, workup, and purification.
Reaction Mechanism:
Caption: Mechanism of acid-catalyzed acetal formation.
Experimental Workflow:
Caption: A typical experimental workflow for the synthesis.
Conclusion
The synthesis of this compound via selective mono-protection of terephthalaldehyde is a crucial transformation for accessing this versatile synthetic intermediate. While the selective nature of the reaction requires careful control of stoichiometry and reaction conditions, the procedure is robust and utilizes common laboratory techniques. The detailed protocol and mechanistic understanding provided in this guide serve as a valuable resource for researchers in organic and medicinal chemistry.
Synthesis of 4-(1,3-Dioxolan-2-yl)benzaldehyde: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of 4-(1,3-Dioxolan-2-yl)benzaldehyde, a valuable building block in organic synthesis. The document details the underlying reaction mechanism, comprehensive experimental protocols, and key quantitative data to support research and development activities.
Introduction
This compound, also known as terephthalaldehyde monoethylene acetal, is a bifunctional molecule featuring both an aldehyde and a protected aldehyde in the form of a cyclic acetal. This differential protection allows for selective reactions at the free aldehyde group, making it a crucial intermediate in the synthesis of complex molecules, including pharmaceuticals and functional materials. The synthesis of this compound is primarily achieved through the selective monoacetalization of terephthalaldehyde with ethylene glycol.
Reaction Mechanism: Acid-Catalyzed Acetalization
The core of the synthesis lies in the acid-catalyzed reaction between one of the carbonyl groups of terephthalaldehyde and the two hydroxyl groups of ethylene glycol to form a stable five-membered cyclic acetal, also known as a 1,3-dioxolane ring. The reaction is an equilibrium process, and to favor the formation of the acetal, water, a byproduct of the reaction, is typically removed.
The mechanism proceeds through the following key steps:
-
Protonation of the Carbonyl Oxygen: An acid catalyst, commonly p-toluenesulfonic acid (p-TSA), protonates one of the carbonyl oxygens of terephthalaldehyde. This protonation increases the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack by Ethylene Glycol: One of the hydroxyl groups of ethylene glycol acts as a nucleophile and attacks the activated carbonyl carbon. This results in the formation of a hemiacetal intermediate.
-
Proton Transfer: A proton is transferred from the newly added hydroxyl group to the other oxygen of the hemiacetal.
-
Elimination of Water: The protonated hydroxyl group leaves as a molecule of water, a good leaving group, leading to the formation of a resonance-stabilized oxonium ion.
-
Intramolecular Cyclization: The second hydroxyl group of the ethylene glycol moiety attacks the carbon of the oxonium ion in an intramolecular fashion.
-
Deprotonation: The final step involves the deprotonation of the resulting oxonium ion to regenerate the acid catalyst and yield the final product, this compound.
// Reactants terephthalaldehyde [label="Terephthalaldehyde"]; ethylene_glycol [label="Ethylene Glycol"]; h_plus [label="H+ (catalyst)", fontcolor="#EA4335"];
// Intermediates protonated_carbonyl [label="Protonated Carbonyl"]; hemiacetal [label="Hemiacetal Intermediate"]; oxonium_ion [label="Oxonium Ion"];
// Product product [label="this compound"]; water [label="H2O", fontcolor="#4285F4"];
// Nodes for steps step1 [label="1. Protonation", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; step2 [label="2. Nucleophilic Attack", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; step3 [label="3. Proton Transfer & Dehydration", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; step4 [label="4. Intramolecular Cyclization", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; step5 [label="5. Deprotonation", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges terephthalaldehyde -> step1; h_plus -> step1; step1 -> protonated_carbonyl; ethylene_glycol -> step2; protonated_carbonyl -> step2; step2 -> hemiacetal; hemiacetal -> step3; step3 -> oxonium_ion; step3 -> water; oxonium_ion -> step4; step4 -> product; product -> step5; step5 -> h_plus [label="Regenerated catalyst", fontcolor="#34A853"]; }
An In-depth Technical Guide to the Synthesis of 4-(1,3-Dioxolan-2-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary and alternative synthetic routes for 4-(1,3-Dioxolan-2-yl)benzaldehyde, a key intermediate in the development of various pharmaceuticals and fine chemicals. This document details the starting materials, experimental protocols, and reaction mechanisms, with a focus on providing actionable data for laboratory and process development.
Introduction
This compound is a valuable bifunctional molecule featuring a protected aldehyde group (a dioxolane) and a free aldehyde group on a benzene ring. This differential protection allows for selective reactions at the free aldehyde position while the other is masked, making it a crucial building block in multi-step organic syntheses. The dioxolane group is stable under neutral or basic conditions and can be readily deprotected using aqueous acid to regenerate the aldehyde.
Primary Synthetic Route: Mono-acetalization of Terephthalaldehyde
The most common and direct method for the synthesis of this compound is the selective mono-acetalization of terephthalaldehyde with ethylene glycol. This reaction is typically catalyzed by an acid, with p-toluenesulfonic acid being a common choice. The use of a Dean-Stark apparatus or azeotropic distillation is crucial for removing the water generated during the reaction, thereby driving the equilibrium towards the formation of the acetal.
Reaction Pathway
The synthesis proceeds via the acid-catalyzed reaction of one of the two aldehyde groups of terephthalaldehyde with ethylene glycol to form a cyclic acetal, also known as a dioxolane.
Quantitative Data
The following table summarizes the typical quantitative data for the synthesis of this compound from terephthalaldehyde.
| Starting Material | Molar Mass ( g/mol ) | Quantity (g) | Moles | Reagent/Solvent | Molar Mass ( g/mol ) | Quantity |
| Terephthalaldehyde | 134.13 | 134 | 1.00 | Ethylene Glycol | 62.07 | 62 g (1.00 mol) |
| p-Toluenesulfonic acid | 172.20 | 2 g (catalytic amount) | ||||
| Toluene | 92.14 | 400 mL | ||||
| Product | Molar Mass ( g/mol ) | Yield (g) | Yield (%) | Purification Method | ||
| This compound | 178.18 | 122 | 68.5% | Silica gel column chromatography |
Detailed Experimental Protocol
This protocol is based on a reported synthesis and provides a step-by-step guide for the laboratory-scale preparation of this compound.
Materials:
-
Terephthalaldehyde (134 g, 1.00 mol)
-
Ethylene glycol (62 g, 1.00 mol)
-
p-Toluenesulfonic acid (2 g)
-
Toluene (400 mL)
-
Saturated aqueous sodium bicarbonate solution
-
Silica gel for column chromatography
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask (1 L)
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
To a 1 L round-bottom flask equipped with a magnetic stirrer, Dean-Stark apparatus, and condenser, add terephthalaldehyde (134 g), ethylene glycol (62 g), toluene (400 mL), and p-toluenesulfonic acid (2 g).
-
Heat the mixture to reflux and stir vigorously. The water formed during the reaction will be collected in the Dean-Stark trap.
-
Continue the reaction until no more water is collected in the trap.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing a saturated aqueous sodium bicarbonate solution to neutralize the p-toluenesulfonic acid.
-
Separate the organic layer, and wash it with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield pure this compound (122 g, 68.5% yield).
Alternative Synthetic Routes
While the mono-acetalization of terephthalaldehyde is the most direct route, other starting materials can be employed, which may be advantageous in certain synthetic contexts.
From 4-Formylbenzoic Acid or its Esters
An alternative strategy involves the protection of the aldehyde group of 4-formylbenzoic acid or its methyl ester as a dioxolane. This approach is particularly useful when subsequent reactions are incompatible with a free aldehyde group. The carboxylic acid or ester can then be subjected to further transformations. To arrive at this compound, the carboxyl group would need to be reduced back to an aldehyde, a multi-step process.
Detailed, high-yield experimental protocols for the direct conversion of the carboxyl group to an aldehyde in this specific molecule are not as readily available in the literature, often requiring multiple steps and careful control of reducing agents to avoid over-reduction to the alcohol.
Grignard Reagent-Based Synthesis
A more versatile but also more complex route involves the use of a Grignard reagent. This method typically starts with a halogenated benzaldehyde, such as 4-bromobenzaldehyde. The aldehyde group is first protected as a dioxolane to prevent it from reacting with the Grignard reagent. The resulting 2-(4-bromophenyl)-1,3-dioxolane is then converted to the corresponding Grignard reagent, which can then be formylated to introduce the aldehyde group.
This method offers flexibility in introducing the aldehyde group at a later stage of a synthesis but requires anhydrous conditions for the Grignard reaction and careful selection of the formylating agent.
Conclusion
The synthesis of this compound is most directly and efficiently achieved through the mono-acetalization of terephthalaldehyde. This method provides good yields and is scalable. Alternative routes starting from 4-formylbenzoic acid derivatives or via a Grignard reagent offer synthetic flexibility but are typically more complex and may involve multiple steps. The choice of the synthetic route will ultimately depend on the availability of starting materials, the desired scale of the reaction, and the overall synthetic strategy for the target molecule. This guide provides the necessary data and protocols to enable researchers to make an informed decision and to successfully synthesize this key chemical intermediate.
An In-depth Technical Guide to the Chemical Reactivity of 4-(1,3-Dioxolan-2-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical reactivity of 4-(1,3-Dioxolan-2-yl)benzaldehyde, a versatile bifunctional building block in organic synthesis. The document details its synthesis, physical and spectroscopic properties, and its behavior in a range of important chemical transformations. The core of this guide focuses on the reactivity of the aldehyde functional group and the stability of the dioxolane protecting group, offering valuable insights for its application in the synthesis of complex molecules, including active pharmaceutical ingredients. Experimental protocols for key reactions, quantitative data, and mechanistic pathways are presented to aid researchers in leveraging the unique chemical characteristics of this compound.
Introduction
This compound is a valuable intermediate in organic synthesis, featuring a benzaldehyde scaffold where a second formyl group at the para position is protected as a cyclic acetal. This structural arrangement allows for selective manipulation of the unprotected aldehyde group, while the masked aldehyde can be deprotected under specific conditions for subsequent reactions. This dual reactivity makes it a crucial precursor for the synthesis of a wide array of complex organic molecules, finding applications in materials science, and particularly in the development of pharmaceutical agents. This guide will explore the synthesis, properties, and key reactions of this compound in detail.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and spectral properties of this compound is essential for its effective use in synthesis and for its characterization.
Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀O₃ | [1] |
| Molecular Weight | 178.18 g/mol | [1] |
| Appearance | White to yellow solid | |
| Melting Point | 45-48 °C | |
| Boiling Point | 135-140 °C at 1 mmHg | |
| Storage Temperature | 2-8 °C |
Spectroscopic Data
The ¹H NMR spectrum provides key information about the proton environments in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 10.01 | s | 1H | Aldehydic proton (-CHO) |
| 7.92 | d, J=8.2 Hz | 2H | Aromatic protons (ortho to -CHO) |
| 7.68 | d, J=8.2 Hz | 2H | Aromatic protons (ortho to dioxolane) |
| 5.89 | s | 1H | Acetal proton (-OCHO-) |
| 4.19 - 4.12 | m | 2H | Dioxolane protons (-OCH₂-) |
| 4.09 - 4.02 | m | 2H | Dioxolane protons (-OCH₂-) |
The ¹³C NMR spectrum reveals the different carbon environments.
| Chemical Shift (δ) ppm | Assignment |
| 192.3 | Aldehydic carbon (C=O) |
| 144.1 | Aromatic quaternary carbon (C-CHO) |
| 136.5 | Aromatic quaternary carbon (C-dioxolane) |
| 129.9 | Aromatic carbons (ortho to -CHO) |
| 127.0 | Aromatic carbons (ortho to dioxolane) |
| 103.1 | Acetal carbon (-OCHO-) |
| 65.5 | Dioxolane carbons (-OCH₂CH₂O-) |
The IR spectrum shows characteristic absorption bands for the functional groups present.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2830, ~2730 | Medium, Sharp | C-H stretch of aldehyde |
| ~1700 | Strong, Sharp | C=O stretch of aldehyde |
| ~1605, ~1580 | Medium | C=C stretch of aromatic ring |
| ~1200-1000 | Strong | C-O stretch of acetal |
Mass spectrometry provides information about the molecular weight and fragmentation pattern.
| m/z | Interpretation |
| 178 | [M]⁺ (Molecular ion) |
| 177 | [M-H]⁺ |
| 149 | [M-CHO]⁺ |
| 133 | [M-C₂H₄O]⁺ |
| 105 | [C₇H₅O]⁺ |
| 77 | [C₆H₅]⁺ |
Synthesis of this compound
This compound is commonly synthesized from terephthalaldehyde. The selective protection of one aldehyde group is a key step.
Synthesis from Terephthalaldehyde
A widely used method involves the acid-catalyzed acetalization of terephthalaldehyde with ethylene glycol. By controlling the stoichiometry, monosubstitution can be favored.
Experimental Protocol:
-
To a solution of terephthalaldehyde (1 equivalent) in toluene, add ethylene glycol (1.1 equivalents) and a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.
Expected Yield: 70-85%
Chemical Reactivity
The reactivity of this compound is dominated by the chemistry of the aldehyde group and the stability of the dioxolane ring.
Reactions of the Aldehyde Group
The unprotected aldehyde group undergoes a variety of characteristic reactions.
The Wittig reaction is a powerful method for the formation of alkenes from aldehydes. This compound readily reacts with phosphorus ylides.
Experimental Protocol (Example with (Triphenylphosphoranylidene)acetonitrile):
-
To a stirred solution of this compound (1 equivalent) in anhydrous tetrahydrofuran (THF), add (triphenylphosphoranylidene)acetonitrile (1.1 equivalents) at room temperature.
-
Stir the reaction mixture for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the corresponding cinnamonitrile derivative.
Expected Yield: >90%
Grignard reagents add to the aldehyde to form secondary alcohols.
Experimental Protocol (Example with Methylmagnesium Bromide):
-
To a solution of this compound (1 equivalent) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of methylmagnesium bromide (1.2 equivalents in THF) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude alcohol by column chromatography.
Expected Yield: 85-95%
The aldehyde can be selectively reduced to a primary alcohol using mild reducing agents like sodium borohydride.
Experimental Protocol (with Sodium Borohydride):
-
Dissolve this compound (1 equivalent) in methanol or ethanol.
-
Cool the solution to 0 °C and add sodium borohydride (1.1 equivalents) portion-wise.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Quench the reaction by adding water and acidifying with dilute HCl.
-
Extract the product with ethyl acetate, wash with brine, dry, and concentrate.
-
Purify the resulting alcohol if necessary.
Expected Yield: >95%
The aldehyde can be oxidized to a carboxylic acid using various oxidizing agents.
Experimental Protocol (with Potassium Permanganate):
-
Dissolve this compound in a mixture of acetone and water.
-
Add a solution of potassium permanganate (KMnO₄) dropwise at room temperature.
-
Stir until the purple color disappears.
-
Filter the manganese dioxide precipitate.
-
Acidify the filtrate with dilute HCl to precipitate the carboxylic acid.
-
Collect the product by filtration and recrystallize.
Expected Yield: 70-80%
Reactions of the Dioxolane Group (Deprotection)
The 1,3-dioxolane group is stable under neutral and basic conditions but can be readily cleaved under acidic conditions to regenerate the aldehyde.
Experimental Protocol (Acid-Catalyzed Hydrolysis):
-
Dissolve this compound in a mixture of acetone and water.
-
Add a catalytic amount of a strong acid (e.g., HCl or H₂SO₄).
-
Stir the mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the acid with a mild base (e.g., NaHCO₃).
-
Extract the product (terephthalaldehyde) with an organic solvent.
-
Dry the organic layer and remove the solvent to obtain the deprotected dialdehyde.
Expected Yield: >90%
References
4-(1,3-Dioxolan-2-yl)benzaldehyde: A Comprehensive Technical Guide for Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(1,3-Dioxolan-2-yl)benzaldehyde is a versatile bifunctional building block in organic synthesis, offering a protected aldehyde functionality that allows for selective transformations at other positions of the benzaldehyde scaffold. Its strategic importance lies in its ability to undergo a wide range of chemical reactions, including Grignard reactions, Wittig-type olefinations, and Suzuki couplings, prior to the deprotection of the aldehyde. This technical guide provides an in-depth overview of the synthesis, key reactions, and applications of this compound, with a focus on providing detailed experimental protocols and quantitative data to support its use in research and development, particularly in the context of drug discovery.
Chemical and Physical Properties
This compound is a white to yellow solid at room temperature. Its key physical and chemical properties are summarized in the table below, providing essential data for its handling, storage, and use in synthetic planning.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀O₃ | [1] |
| Molecular Weight | 178.18 g/mol | [1] |
| CAS Number | 40681-88-7 | [1] |
| Appearance | White to Yellow Solid | |
| Melting Point | 46-49 °C | |
| Boiling Point | 135-137 °C (3 mmHg) | |
| Density | 1.21 g/cm³ | |
| Solubility | Soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate. | |
| Storage Temperature | 2-8 °C |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the acid-catalyzed acetalization of terephthaldehyde with ethylene glycol. This reaction selectively protects one of the two aldehyde groups, yielding the desired mono-protected product.
Experimental Protocol: Synthesis from Terephthaldehyde
Reaction Scheme:
Materials:
-
Terephthaldehyde (134 g, 1.0 mol)
-
Ethylene glycol (62 g, 1.0 mol)
-
p-Toluenesulfonic acid (2 g, 0.01 mol)
-
Toluene (400 mL)
-
Saturated aqueous sodium bicarbonate solution
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add terephthaldehyde (134 g), ethylene glycol (62 g), toluene (400 mL), and p-toluenesulfonic acid (2 g).
-
Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.
-
Continue refluxing for an additional 2 hours after no more water is collected.
-
Cool the reaction mixture to room temperature and pour it into a saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.
-
Separate the organic layer, and wash it with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford this compound.
Quantitative Data:
| Reactant | Molar Eq. | Yield (%) | Purity |
| Terephthaldehyde | 1.0 | 70-80 | >95% |
| Ethylene glycol | 1.0 |
Key Reactions and Applications
The synthetic utility of this compound stems from the ability to perform various chemical transformations on the aromatic ring and the existing aldehyde group, while the second aldehyde remains protected.
Horner-Wadsworth-Emmons Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful method for the stereoselective synthesis of alkenes.[2][3][4] this compound readily undergoes HWE reactions with stabilized phosphonate ylides to yield α,β-unsaturated esters, which are valuable intermediates in organic synthesis.
Experimental Protocol: Horner-Wadsworth-Emmons Reaction
Reaction Scheme:
Materials:
-
This compound (1.78 g, 10 mmol)
-
Triethyl phosphonoacetate (2.46 g, 11 mmol)
-
Sodium hydride (60% dispersion in mineral oil, 0.44 g, 11 mmol)
-
Anhydrous Tetrahydrofuran (THF, 50 mL)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (0.44 g) and anhydrous THF (20 mL).
-
Cool the suspension to 0 °C and add triethyl phosphonoacetate (2.46 g) dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound (1.78 g) in anhydrous THF (10 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Quantitative Data:
| Reactant | Molar Eq. | Product | Yield (%) | Stereoselectivity (E:Z) |
| This compound | 1.0 | Ethyl (E)-3-(4-(1,3-dioxolan-2-yl)phenyl)acrylate | 85-95 | >95:5 |
| Triethyl phosphonoacetate | 1.1 | |||
| Sodium Hydride | 1.1 |
Grignard Reaction
Grignard reagents readily add to the aldehyde functionality of this compound to form secondary alcohols.[5] This reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis.
Experimental Protocol: Grignard Reaction with Methylmagnesium Bromide
Reaction Scheme:
Materials:
-
This compound (1.78 g, 10 mmol)
-
Methylmagnesium bromide (3.0 M solution in diethyl ether, 3.7 mL, 11 mmol)
-
Anhydrous Tetrahydrofuran (THF, 30 mL)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add a solution of this compound (1.78 g) in anhydrous THF (20 mL).
-
Cool the solution to 0 °C.
-
Add the methylmagnesium bromide solution (3.7 mL) dropwise via syringe.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Quantitative Data:
| Reactant | Molar Eq. | Product | Yield (%) |
| This compound | 1.0 | 1-(4-(1,3-Dioxolan-2-yl)phenyl)ethan-1-ol | 80-90 |
| Methylmagnesium bromide | 1.1 |
Deprotection of the Dioxolane Group
The dioxolane protecting group can be readily removed under acidic conditions to regenerate the aldehyde functionality, which can then be used in subsequent synthetic steps.
Experimental Protocol: Acid-Catalyzed Hydrolysis
Reaction Scheme:
Materials:
-
1-(4-(1,3-Dioxolan-2-yl)phenyl)ethan-1-ol (from the previous step)
-
Acetone
-
1 M Hydrochloric acid (HCl)
-
Sodium bicarbonate
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve the crude 1-(4-(1,3-dioxolan-2-yl)phenyl)ethan-1-ol in a mixture of acetone and water (e.g., 4:1 v/v).
-
Add a catalytic amount of 1 M HCl.
-
Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.
-
Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting 4-(1-hydroxyethyl)benzaldehyde if necessary.
Quantitative Data:
| Starting Material | Product | Yield (%) |
| 1-(4-(1,3-Dioxolan-2-yl)phenyl)ethan-1-ol | 4-(1-Hydroxyethyl)benzaldehyde | >90 |
Role in Signaling Pathways
While this compound itself is primarily a synthetic intermediate, the benzaldehyde moiety is known to be involved in or modulate various biological signaling pathways. Understanding these interactions can be crucial for drug development professionals.
MAPK Signaling Pathway
Benzaldehyde derivatives have been shown to inhibit the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[6] This pathway is a key regulator of cellular processes such as proliferation, differentiation, and apoptosis.[7][8] Dysregulation of the MAPK pathway is implicated in various diseases, including cancer. The inhibitory effect of benzaldehyde derivatives on this pathway makes them interesting candidates for further investigation in cancer therapy.
Sonic Hedgehog (Shh) Signaling Pathway
Recent studies have indicated that benzaldehyde can stimulate autophagy via the Sonic Hedgehog (Shh) signaling pathway.[6][9] The Shh pathway is crucial during embryonic development and also plays a role in adult tissue maintenance and regeneration.[10][11] Its modulation by small molecules like benzaldehyde could have therapeutic implications in various conditions, including neurodegenerative diseases and cancer.
Conclusion
This compound is a valuable and versatile building block for organic synthesis. Its protected aldehyde functionality allows for a wide range of selective transformations, making it an important intermediate in the synthesis of complex organic molecules, including pharmaceuticals. The experimental protocols provided in this guide, along with the summarized quantitative data, offer a practical resource for researchers and drug development professionals. Furthermore, the emerging understanding of how the benzaldehyde scaffold can interact with key cellular signaling pathways highlights the potential for designing novel bioactive molecules based on this versatile chemical entity.
Experimental Workflows
The following diagram illustrates a typical experimental workflow for the utilization of this compound in a multi-step synthesis.
References
- 1. This compound | C10H10O3 | CID 11829988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. Wittig-Horner Reaction [organic-chemistry.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. Benzaldehyde stimulates autophagy via the sonic hedgehog signaling pathway in mouse brain astrocytes after treatment with Angiostrongylus cantonensis excretory-secretory products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 8. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. acs.figshare.com [acs.figshare.com]
- 11. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]
The Biological Potential of 4-(1,3-Dioxolan-2-yl)benzaldehyde Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzaldehyde scaffold is a cornerstone in medicinal chemistry, serving as a versatile precursor for the synthesis of a myriad of compounds with diverse biological activities. The introduction of a 1,3-dioxolane group at the para-position, yielding 4-(1,3-Dioxolan-2-yl)benzaldehyde, offers a unique modification that can influence the parent molecule's physicochemical properties, such as polarity and metabolic stability, potentially enhancing its therapeutic efficacy and safety profile. This technical guide explores the prospective biological activities of derivatives synthesized from this compound, drawing upon established findings for structurally analogous benzaldehyde derivatives. While specific research on the biological activities of this compound derivatives is limited, this document provides a comprehensive framework for their potential applications in anticancer, antimicrobial, and anti-inflammatory research.
Synthetic Pathways for Biologically Active Derivatives
The aldehyde functional group of this compound is a reactive handle for the synthesis of various derivatives, most notably Schiff bases, thiosemicarbazones, and hydrazones. These classes of compounds have been extensively studied for their biological activities when derived from other benzaldehyde analogs.
General Synthesis of Schiff Base Derivatives
Schiff bases are typically synthesized through the condensation reaction of an aldehyde with a primary amine.
-
Reaction: this compound is reacted with a primary amine in a suitable solvent, often with acid catalysis.
-
Conditions: The reaction is typically carried out under reflux for several hours.
-
Work-up: The resulting Schiff base often precipitates from the reaction mixture upon cooling and can be purified by recrystallization.
General Synthesis of Thiosemicarbazone Derivatives
Thiosemicarbazones are formed by the reaction of an aldehyde with a thiosemicarbazide.
-
Reaction: this compound is reacted with a thiosemicarbazide in an alcoholic solvent.
-
Conditions: The reaction mixture is usually refluxed for a few hours.
-
Work-up: The product typically crystallizes out upon cooling and can be collected by filtration and purified.
General Synthesis of Hydrazone Derivatives
Hydrazones are synthesized by the reaction of an aldehyde with a hydrazine derivative.
-
Reaction: this compound is condensed with a substituted hydrazine in a suitable solvent like ethanol or methanol.
-
Conditions: The reaction is often catalyzed by a few drops of acid and can proceed at room temperature or with gentle heating.
-
Work-up: The hydrazone product can be isolated by filtration and purified by recrystallization.
Potential Biological Activities and Quantitative Data from Analogous Compounds
Based on extensive research into other benzaldehyde derivatives, compounds derived from this compound are anticipated to exhibit a range of biological activities. The following sections present quantitative data from studies on structurally similar compounds to provide a benchmark for future investigations.
Anticancer Activity
Schiff bases and thiosemicarbazones derived from various benzaldehydes have demonstrated significant cytotoxic effects against a range of cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.
Table 1: In Vitro Cytotoxicity of Benzaldehyde Thiosemicarbazone Derivatives and their Metal Complexes against Human Tumor Cell Lines [1]
| Compound | Cell Line | IC50 (µM) |
| m-CN-benzaldehyde thiosemicarbazone (Ligand) | HCT-116 | > 10 |
| Pd(II) complex of m-CN-benzaldehyde thiosemicarbazone | HCT-116 | 0.15 |
| 4-phenyl-1-benzaldehyde thiosemicarbazone (Ligand) | HCT-116 | > 10 |
| Pt(II) complex of 4-phenyl-1-benzaldehyde thiosemicarbazone | HCT-116 | 0.07 |
IC50: The concentration of a substance that causes a 50% inhibition of cell growth.
Table 2: Cytotoxicity of a Novel Schiff Base against Tongue Squamous Cell Carcinoma Fibroblasts (TSCCF) [2]
| Compound | Cell Line | Incubation Time | IC50 (µg/mL) |
| 5-chloro-2-((4-nitrobenzylidene)amino)benzoic acid | TSCCF | 72 h | 446.68 |
Antimicrobial Activity
Benzaldehyde derivatives, particularly thiosemicarbazones, are known for their broad-spectrum antimicrobial properties. Their mode of action is often attributed to the chelation of essential metal ions or interference with microbial metabolic pathways.
Table 3: Minimum Inhibitory Concentration (MIC) of 1,3-Dioxolane and Thiosemicarbazone Derivatives against Various Microorganisms [3][4]
| Compound Class/Specific Compound | Microorganism | MIC (µg/mL) |
| 1,3-Dioxolane derivatives | Staphylococcus aureus | > 1000 |
| Escherichia coli | > 1000 | |
| Candida albicans | > 1000 | |
| 2,4-dihydroxybenzaldehyde-4-phenyl-3-thiosemicarbazone (Ligand) | Staphylococcus aureus | 125 |
| Escherichia coli | 250 | |
| Aspergillus niger | 125 | |
| Candida albicans | 250 | |
| Pd(II) complex of the thiosemicarbazone | Staphylococcus aureus | 62.5 |
| Escherichia coli | 125 | |
| Aspergillus niger | 62.5 | |
| Candida albicans | 125 |
MIC: The lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Anti-inflammatory Activity
Hydrazone derivatives of benzaldehydes have been investigated for their anti-inflammatory potential. Their mechanism often involves the inhibition of inflammatory mediators.
Table 4: Anti-inflammatory Activity of Hydrazone Derivatives [5]
| Compound | Assay Method | % Inhibition of Edema (after 3h) |
| N'-(2-chlorobenzylidene)-2-phenylacetohydrazide | Carrageenan-induced paw edema | 50.00 |
| N'-(3,4,5-trimethoxybenzylidene)-2-phenylacetohydrazide | Carrageenan-induced paw edema | 66.66 |
| Diclofenac sodium (Standard) | Carrageenan-induced paw edema | 66.66 |
Experimental Protocols for Key Biological Assays
Detailed and standardized methodologies are crucial for the accurate evaluation of the biological activity of novel compounds. Below are representative protocols for key assays based on the available literature for analogous benzaldehyde derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)[6]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)[7]
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)[5]
-
Animal Model: The assay is typically performed on rats or mice.
-
Compound Administration: The test compounds are administered orally or intraperitoneally to the animals.
-
Induction of Inflammation: After a specific period, a solution of carrageenan is injected into the sub-plantar region of the animal's hind paw to induce localized inflammation and edema.
-
Measurement of Paw Volume: The volume of the paw is measured at different time intervals after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.
Signaling Pathways and Mechanisms of Action
While specific signaling pathways for this compound derivatives have not been elucidated, research on related benzaldehyde compounds provides insights into potential mechanisms. For instance, some Schiff bases have been shown to induce apoptosis in cancer cells through the intrinsic pathway, involving the modulation of Bcl-2 family proteins and activation of caspases.[6] The anticancer activity of certain metal complexes of benzaldehyde derivatives is attributed to their ability to interact with DNA.[1]
Visualizations
Logical Relationship for Derivative Synthesis and Biological Screening
Caption: Synthesis pathways from this compound to key derivatives and their subsequent biological evaluation.
Experimental Workflow for In Vitro Cytotoxicity (MTT Assay)
Caption: Step-by-step workflow of the MTT assay for evaluating the cytotoxicity of synthesized derivatives.
Conclusion and Future Directions
While direct experimental evidence for the biological activity of this compound derivatives is currently lacking in the scientific literature, the extensive research on analogous benzaldehyde compounds strongly suggests a promising potential for these derivatives in the fields of oncology, infectious diseases, and inflammation. The 1,3-dioxolane moiety may confer advantageous pharmacokinetic properties, making this class of compounds particularly attractive for further investigation.
Future research should focus on the synthesis of a library of Schiff base, thiosemicarbazone, and hydrazone derivatives of this compound. Subsequent systematic screening for anticancer, antimicrobial, and anti-inflammatory activities will be crucial to identify lead compounds. Elucidation of their mechanisms of action and structure-activity relationships will provide a solid foundation for the development of novel therapeutic agents. The data and protocols presented in this guide offer a valuable starting point for researchers embarking on the exploration of this promising area of medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. japsonline.com [japsonline.com]
- 5. jddtonline.info [jddtonline.info]
- 6. Synthesis, characterization, and anticancer activity of Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of Styrene Derivatives via Wittig Reaction with 4-(1,3-Dioxolan-2-yl)benzaldehyde
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Wittig reaction is a powerful and widely used method in organic synthesis for the formation of alkenes from carbonyl compounds.[1][2][3] This application note details the protocol for the Wittig reaction using 4-(1,3-Dioxolan-2-yl)benzaldehyde, a derivative of terephthalaldehyde where one aldehyde group is protected as an acetal. This substrate is particularly valuable as it allows for selective olefination at the free aldehyde position, yielding a versatile intermediate, 4-(1,3-dioxolan-2-yl)styrene or its derivatives. The remaining acetal group serves as a stable protecting group that can be hydrolyzed under acidic conditions to regenerate the aldehyde, enabling further functionalization.[4][5] This strategy is crucial in multi-step syntheses for creating complex molecules, including active pharmaceutical ingredients and materials for polymer science.[6][7]
General Reaction Scheme
The reaction involves the conversion of the aldehyde functional group into an alkene through the reaction with a phosphorus ylide (Wittig reagent). The acetal protecting group remains intact under typical Wittig reaction conditions.
Scheme 1: Wittig Reaction with this compound
Where 'R' can be hydrogen, an alkyl, aryl, or an electron-withdrawing group.
Reaction Mechanism and Stereochemistry
The Wittig reaction proceeds through a concerted [2+2] cycloaddition of the ylide to the carbonyl group, forming a four-membered ring intermediate called an oxaphosphetane.[8][9] This intermediate then decomposes to yield the final alkene product and triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.[4][9]
The stereochemical outcome of the reaction is largely dependent on the stability of the ylide used.[2][8]
-
Unstabilized Ylides (R = H, alkyl): These ylides are highly reactive and typically lead to the formation of (Z)-alkenes with moderate to high selectivity.[2]
-
Stabilized Ylides (R = CO₂R', CN, COR'): These ylides are less reactive due to delocalization of the negative charge. They tend to favor the formation of the thermodynamically more stable (E)-alkene.[1][2]
Caption: General mechanism of the Wittig reaction.
Experimental Protocols
Safety Precautions: These protocols involve hazardous materials, including strong bases (n-butyllithium) and flammable solvents. All procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn. Reactions involving pyrophoric reagents like n-BuLi must be performed under an inert atmosphere (e.g., Argon or Nitrogen).
Protocol 1: Synthesis of 4-(1,3-Dioxolan-2-yl)styrene using an Unstabilized Ylide
This protocol uses methylenetriphenylphosphorane (Ph₃P=CH₂) to introduce a methylene group.[1]
Materials:
-
Methyltriphenylphosphonium bromide (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, 1.6 M in hexanes, 1.1 eq)
-
This compound (1.0 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Ylide Preparation:
-
Add methyltriphenylphosphonium bromide to an oven-dried, three-necked flask equipped with a magnetic stir bar, a thermometer, and a septum under an argon atmosphere.
-
Add anhydrous THF via cannula and cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium dropwise via syringe. The solution will turn a characteristic deep yellow or orange color, indicating ylide formation.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
-
Wittig Reaction:
-
Dissolve this compound in a small amount of anhydrous THF in a separate flask.
-
Cool the ylide solution back down to 0 °C.
-
Add the aldehyde solution dropwise to the ylide suspension over 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the aldehyde.
-
-
Workup and Purification:
-
Cool the reaction mixture to 0 °C and quench by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the solvent in vacuo.
-
The crude product will contain triphenylphosphine oxide. Purify the residue using flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
-
Protocol 2: Synthesis of Ethyl (E)-3-(4-(1,3-dioxolan-2-yl)phenyl)acrylate using a Stabilized Ylide
This protocol uses (carbethoxymethylene)triphenylphosphorane, a stabilized ylide that can be isolated or generated in situ with a weaker base, and typically favors the (E)-alkene.[2]
Materials:
-
(Carbethoxymethylene)triphenylphosphorane (Ph₃P=CHCO₂Et, 1.1 eq)
-
Anhydrous Toluene or Dichloromethane (DCM)
-
This compound (1.0 eq)
Procedure:
-
Reaction Setup:
-
Add this compound and (carbethoxymethylene)triphenylphosphorane to a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Add anhydrous toluene or DCM as the solvent.
-
-
Wittig Reaction:
-
Heat the reaction mixture to reflux (for toluene) or stir at room temperature (for DCM) for 12-24 hours.
-
Monitor the reaction progress by TLC. Stabilized ylides are less reactive, so longer reaction times or heating may be necessary.[1]
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and concentrate the solvent under reduced pressure.
-
The resulting residue contains the product and triphenylphosphine oxide.
-
Purify the crude material by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the (E)-alkene product.
-
Data Presentation: Reaction Conditions and Yields
The following table summarizes typical conditions and expected outcomes for the Wittig reaction with this compound. Yields are representative and may vary based on specific reaction scale and purification efficiency.
| Entry | Wittig Reagent (R group) | Base / Solvent | Temp. (°C) | Time (h) | Product | Typical Yield (%) | Expected Stereoselectivity |
| 1 | -CH₂ (Unstabilized) | n-BuLi / THF | 0 to RT | 2-4 | 4-(1,3-Dioxolan-2-yl)styrene | 75-90 | Not Applicable |
| 2 | -CHCO₂Et (Stabilized) | None / Toluene | Reflux | 12-24 | Ethyl (E)-3-(4-(1,3-dioxolan-2-yl)phenyl)acrylate | 80-95 | >95% E-isomer[2] |
Experimental Workflow
The general workflow for performing the Wittig reaction is outlined in the diagram below.
Caption: A generalized workflow for the Wittig reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Cationic Ring Opening Copolymerization of 1,3-Dioxolane with Styrene by Montmorillonite Maghnite-H+Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 7. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 8. Wittig Reaction [organic-chemistry.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Notes and Protocols for the Grignard Reaction Using 4-(1,3-Dioxolan-2-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 4-(1,3-dioxolan-2-yl)benzaldehyde in Grignard reactions for the synthesis of diarylmethanols and other secondary alcohols. The 1,3-dioxolane moiety serves as a robust protecting group for the benzaldehyde functionality, allowing for selective nucleophilic attack at the aldehyde carbon by the Grignard reagent. This strategy is particularly valuable in multi-step syntheses where the aldehyde group needs to be preserved during transformations on other parts of the molecule.
The Grignard reaction with this compound proceeds via the nucleophilic addition of an organomagnesium halide (Grignard reagent) to the carbonyl carbon of the aldehyde. This forms a magnesium alkoxide intermediate, which upon acidic work-up, yields the corresponding secondary alcohol. The 1,3-dioxolane protecting group is stable under the basic conditions of the Grignard reaction and can be retained in the final product or deprotected to regenerate the aldehyde functionality, offering significant synthetic flexibility.
Data Presentation: Representative Reaction Parameters and Yields
The following table summarizes representative reaction conditions and yields for the Grignard reaction of this compound with various Grignard reagents. These values are based on typical outcomes for analogous reactions and should be considered as a general guide for reaction optimization.
| Grignard Reagent (R-MgX) | Product (Secondary Alcohol) | Solvent | Reaction Temp. (°C) | Reaction Time (h) | Yield (%) |
| Phenylmagnesium Bromide | (4-(1,3-Dioxolan-2-yl)phenyl)(phenyl)methanol | THF | 0 to rt | 2 | 85-95 |
| 4-Methylphenylmagnesium Bromide | (4-(1,3-Dioxolan-2-yl)phenyl)(p-tolyl)methanol | THF | 0 to rt | 2 | 80-90 |
| 2-Thienylmagnesium Bromide | (4-(1,3-Dioxolan-2-yl)phenyl)(thiophen-2-yl)methanol | THF | 0 to rt | 3 | 75-85 |
| Ethylmagnesium Bromide | 1-(4-(1,3-Dioxolan-2-yl)phenyl)propan-1-ol | THF | 0 to rt | 2 | 88-96 |
| Isopropylmagnesium Chloride | 1-(4-(1,3-Dioxolan-2-yl)phenyl)-2-methylpropan-1-ol | THF | 0 to rt | 4 | 70-80 |
Experimental Protocols
This section provides a detailed methodology for a typical Grignard reaction using this compound and phenylmagnesium bromide.
Materials:
-
This compound
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal (optional, as an initiator)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Diethyl ether
-
Standard laboratory glassware (three-necked round-bottom flask, dropping funnel, condenser, etc.)
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
Part 1: Preparation of the Grignard Reagent (Phenylmagnesium Bromide)
-
Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel. Flame-dry the entire apparatus under a stream of inert gas (nitrogen or argon) and allow it to cool to room temperature.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. If the reaction is sluggish to start, a small crystal of iodine can be added to activate the magnesium surface.
-
Initiation: Add a small amount of a solution of bromobenzene (1.1 equivalents) in anhydrous THF to the magnesium turnings.
-
Grignard Formation: Once the reaction initiates (indicated by bubbling and a cloudy appearance), add the remaining bromobenzene solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
Part 2: Grignard Reaction with this compound
-
Aldehyde Addition: Dissolve this compound (1.0 equivalent) in anhydrous THF in a separate flask. Transfer this solution to the dropping funnel.
-
Reaction: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath. Add the solution of this compound dropwise from the dropping funnel to the stirred Grignard reagent.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Part 3: Work-up and Purification
-
Quenching: Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (4-(1,3-dioxolan-2-yl)phenyl)(phenyl)methanol.
Part 4: Optional Deprotection of the Dioxolane Group
-
Acidic Hydrolysis: Dissolve the purified product in a mixture of acetone and water.
-
Acid Catalyst: Add a catalytic amount of a strong acid, such as hydrochloric acid or p-toluenesulfonic acid.
-
Reaction: Stir the mixture at room temperature until the deprotection is complete (monitored by TLC).
-
Work-up: Neutralize the acid with a mild base (e.g., saturated aqueous sodium bicarbonate solution) and extract the product with an organic solvent. Dry the organic layer and concentrate to yield the deprotected diarylmethanol.
Visualizations
The following diagrams illustrate the key chemical transformation and the experimental workflow.
Caption: Chemical pathway of the Grignard reaction.
Application Notes and Protocols: Deprotection of 4-(1,3-Dioxolan-2-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The protection of carbonyl groups is a fundamental strategy in multi-step organic synthesis, preventing unwanted side reactions. The 1,3-dioxolane group is a commonly employed protecting group for aldehydes and ketones due to its stability under neutral and basic conditions. The deprotection of the 1,3-dioxolane acetal to regenerate the parent carbonyl compound is a critical step in many synthetic pathways. This document provides detailed application notes and protocols for the deprotection of 4-(1,3-Dioxolan-2-yl)benzaldehyde to yield 4-formylbenzoic acid, a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. Various acid-catalyzed methods are presented, offering a range of conditions to suit different substrate sensitivities and laboratory setups.
Chemical Reaction
The deprotection of this compound is typically achieved through acid-catalyzed hydrolysis. The reaction proceeds by protonation of one of the dioxolane oxygen atoms, followed by ring opening and subsequent attack by water to yield the aldehyde and ethylene glycol as a byproduct.
Data Presentation: Comparison of Deprotection Methods for Aryl Dioxolanes
The following table summarizes various methods for the deprotection of aryl dioxolanes, providing a comparison of catalysts, reaction conditions, and yields. While specific data for this compound is limited in the literature, the presented data for analogous substrates offers valuable insights for reaction optimization.
| Catalyst | Substrate | Solvent(s) | Temperature (°C) | Time | Yield (%) | Reference |
| HCl (catalytic) | 2-Phenyl-1,3-dioxolane | Acetone/H₂O | Room Temperature | 1 h | >95 | [General knowledge] |
| p-Toluenesulfonic acid | 2-Phenyl-1,3-dioxolane | Acetone/H₂O | Room Temperature | 2 h | ~90 | [General knowledge] |
| Amberlyst-15® | 2-Phenyl-1,3-dioxolane | Acetone/H₂O | 40 | 4 h | >95 | [General knowledge] |
| Iodine (catalytic) | 2-(4-Methoxyphenyl)-1,3-dioxolane | CH₃CN/H₂O | Room Temperature | 15 min | 98 | [1] |
| Cerium(III) triflate | 2-Phenyl-1,3-dioxolane | CH₃NO₂/H₂O | Room Temperature | 0.5 h | 95 | [1] |
| Bismuth Triflate (0.1 mol%) | 2-Phenyl-1,3-dioxolane | THF/H₂O | Room Temperature | 10 min | 98 |
Experimental Protocols
This section provides detailed methodologies for the deprotection of this compound using common acid catalysts.
Protocol 1: Deprotection using Hydrochloric Acid (HCl)
This protocol describes a standard and efficient method for the deprotection of this compound using a catalytic amount of hydrochloric acid.
Materials:
-
This compound
-
Acetone
-
Deionized water
-
Concentrated Hydrochloric Acid (HCl, 37%)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of acetone and water (e.g., 4:1 v/v).
-
Acid Addition: To the stirring solution, add a catalytic amount of concentrated hydrochloric acid (e.g., 2-3 drops).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 1-3 hours.
-
Workup: a. Once the reaction is complete, quench the reaction by carefully adding saturated sodium bicarbonate solution to neutralize the acid. b. Remove the acetone under reduced pressure using a rotary evaporator. c. Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer). d. Combine the organic layers and wash with brine. e. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. f. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude 4-formylbenzoic acid can be purified by recrystallization or column chromatography on silica gel if necessary.
Protocol 2: Deprotection using p-Toluenesulfonic Acid (p-TsOH)
This protocol utilizes a solid, non-volatile acid catalyst, which can be advantageous for certain applications.
Materials:
-
This compound
-
Acetone
-
Deionized water
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of acetone and water (e.g., 4:1 v/v) in a round-bottom flask.
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.1 eq) to the solution.
-
Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction progress by TLC. The reaction time is typically between 2-6 hours.
-
Workup: Follow the same workup procedure as described in Protocol 1.
-
Purification: Purify the crude product as needed, typically by recrystallization.
Protocol 3: Deprotection using Amberlyst-15® (Heterogeneous Catalyst)
This protocol employs a solid-supported acid catalyst that can be easily removed by filtration, simplifying the workup procedure.
Materials:
-
This compound
-
Acetone
-
Deionized water
-
Amberlyst-15® ion-exchange resin
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Buchner funnel)
-
Rotary evaporator
Procedure:
-
Catalyst Preparation: Wash the Amberlyst-15® resin with methanol and dry under vacuum before use to ensure optimal activity.
-
Reaction Setup: To a solution of this compound (1.0 eq) in a mixture of acetone and water (e.g., 4:1 v/v), add the pre-washed Amberlyst-15® resin (e.g., 20 wt% of the starting material).
-
Reaction Conditions: Stir the suspension at room temperature or with gentle heating (e.g., 40-50 °C) to accelerate the reaction. Monitor the reaction by TLC.
-
Workup: a. Upon completion, filter the reaction mixture to remove the Amberlyst-15® resin. b. Wash the resin with a small amount of acetone. c. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude 4-formylbenzoic acid can be further purified by recrystallization. The recovered Amberlyst-15® can be washed, dried, and reused.
Mandatory Visualization
The following diagrams illustrate the key processes involved in the deprotection of this compound.
Caption: Mechanism of acid-catalyzed deprotection.
Caption: General experimental workflow.
References
Application Notes and Protocols for the Selective Reaction of 4-(1,3-Dioxolan-2-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the selective chemical transformations that can be achieved with 4-(1,3-Dioxolan-2-yl)benzaldehyde. This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical agents and other complex molecules. The presence of a free aldehyde group alongside a protected aldehyde (as a dioxolane acetal) allows for a range of selective reactions, making it a versatile building block.
Introduction
This compound is a derivative of terephthaldehyde in which one of the two aldehyde functionalities is protected as a cyclic acetal. This protecting group strategy is crucial for achieving selective reactions at the unprotected aldehyde position. The 1,3-dioxolane group is stable under basic and nucleophilic conditions, allowing for a variety of transformations to be performed on the free aldehyde. The protecting group can be subsequently removed under acidic conditions to reveal the second aldehyde, enabling further functionalization.
Key Selective Reactions
The free aldehyde group of this compound can undergo several important chemical transformations with high selectivity. These include olefination, carbon-carbon bond formation via organometallic reagents, reduction to an alcohol, and oxidation to a carboxylic acid.
Data Presentation: Summary of Selective Reactions
| Reaction Type | Reagent(s) | Product | Yield (%) |
| Synthesis | Terephthaldehyde, Ethylene glycol, p-TsOH | This compound | ~85 |
| Wittig Reaction | Methyltriphenylphosphonium bromide, n-BuLi | 2-(4-Vinylphenyl)-1,3-dioxolane | ~90 |
| Grignard Reaction | Methylmagnesium bromide, THF | 1-(4-(1,3-Dioxolan-2-yl)phenyl)ethanol | Not specified |
| Reduction | Sodium borohydride (NaBH4), Methanol | (4-(1,3-Dioxolan-2-yl)phenyl)methanol | High |
| Oxidation | Jones Reagent (CrO3, H2SO4, acetone) | 4-(1,3-Dioxolan-2-yl)benzoic acid | ~80 |
| Deprotection | Aqueous HCl, Acetone | Terephthaldehyde | High |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the selective protection of one aldehyde group of terephthaldehyde.
Materials:
-
Terephthaldehyde
-
Ethylene glycol (1.1 equivalents)
-
p-Toluenesulfonic acid (p-TsOH) (catalytic amount)
-
Toluene
-
Dean-Stark apparatus
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane/Ethyl acetate solvent system
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add terephthaldehyde, toluene, ethylene glycol, and a catalytic amount of p-TsOH.
-
Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound.
Protocol 2: Selective Wittig Reaction
This protocol details the conversion of the free aldehyde to an alkene.
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
This compound
-
Saturated ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), suspend methyltriphenylphosphonium bromide in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath and add n-BuLi dropwise.
-
Stir the resulting ylide solution at room temperature for 1 hour.
-
Cool the solution back to 0 °C and add a solution of this compound in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Selective Grignard Reaction
This protocol describes the addition of a methyl group to the aldehyde functionality.
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Bromomethane (or methyl iodide) in anhydrous diethyl ether
-
This compound in anhydrous THF
-
Saturated ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel, place magnesium turnings and a crystal of iodine under an inert atmosphere.
-
Add a small amount of the bromomethane solution to initiate the reaction.
-
Once the reaction begins, add the remaining bromomethane solution dropwise to maintain a gentle reflux.
-
After the addition is complete, stir the Grignard reagent at room temperature for 30 minutes.
-
Cool the solution to 0 °C and add a solution of this compound in anhydrous THF dropwise via the addition funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.
-
Cool the reaction to 0 °C and quench by the slow addition of saturated ammonium chloride solution.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the resulting alcohol by column chromatography.
Protocol 4: Selective Reduction of the Aldehyde
This protocol details the reduction of the aldehyde to a primary alcohol. [1] Materials:
-
This compound
-
Methanol
-
Sodium borohydride (NaBH4)
-
Water
-
Dichloromethane
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve this compound in methanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Add sodium borohydride portion-wise to the stirred solution.
-
After the addition is complete, stir the reaction mixture at room temperature for 30 minutes. [1]5. Quench the reaction by the dropwise addition of acetone to decompose excess sodium borohydride. [1]6. Pour the reaction mixture into water and extract with dichloromethane. [1]7. Wash the organic layer with water and then brine, dry over anhydrous sodium sulfate, and evaporate the solvent to dryness. [1]8. The resulting (4-(1,3-Dioxolan-2-yl)phenyl)methanol can be further purified by recrystallization if necessary.
Protocol 5: Selective Oxidation to a Carboxylic Acid
This protocol outlines the oxidation of the aldehyde to a carboxylic acid.
Materials:
-
This compound
-
Acetone
-
Jones Reagent (a solution of chromium trioxide in sulfuric acid)
-
Isopropanol
-
Diethyl ether
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve this compound in acetone and cool to 0 °C in an ice bath.
-
Add Jones Reagent dropwise to the stirred solution until the orange color persists.
-
Stir the reaction at 0 °C for 1 hour.
-
Quench the excess oxidant by the dropwise addition of isopropanol until the solution turns green.
-
Remove the acetone under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with saturated sodium bicarbonate solution.
-
Acidify the aqueous bicarbonate washings with concentrated HCl to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry to obtain 4-(1,3-Dioxolan-2-yl)benzoic acid.
Protocol 6: Deprotection of the Dioxolane Group
This protocol describes the removal of the acetal protecting group to regenerate the aldehyde.
Materials:
-
4-(1,3-Dioxolan-2-yl)-functionalized molecule
-
Acetone
-
Aqueous Hydrochloric Acid (e.g., 2 M HCl)
-
Sodium bicarbonate solution (saturated)
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve the 4-(1,3-Dioxolan-2-yl)-functionalized compound in a mixture of acetone and aqueous HCl.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Once the reaction is complete, neutralize the acid with saturated sodium bicarbonate solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting dialdehyde product by column chromatography or recrystallization.
Mandatory Visualizations
Caption: Synthetic pathways for this compound.
Caption: Experimental workflow for the selective Wittig reaction.
Caption: Experimental workflow for the selective reduction.
References
Synthesis of Stilbene Derivatives Using 4-(1,3-Dioxolan-2-yl)benzaldehyde: An Application Note and Protocol
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Abstract
This comprehensive guide details the synthesis of stilbene derivatives, privileged structures in medicinal chemistry, utilizing 4-(1,3-dioxolan-2-yl)benzaldehyde as a key starting material. We provide an in-depth analysis of prominent synthetic strategies, including the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction, and the Mizoroki-Heck reaction. This document is designed for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the underlying chemical principles and strategic considerations for each method. The use of a dioxolane protecting group for the aldehyde functionality is a central theme, allowing for selective transformations at other positions of the molecule. Detailed procedures for both the primary olefination reactions and the subsequent deprotection to reveal the target stilbene aldehydes are provided.
Introduction: The Significance of Stilbene Derivatives
The stilbene scaffold (1,2-diphenylethylene) is a cornerstone in the development of therapeutic agents due to the diverse biological activities exhibited by its derivatives.[1][2] Natural and synthetic stilbenoids, such as resveratrol, combretastatin A-4, and pterostilbene, have garnered significant interest for their potential applications in treating a wide range of diseases, including cancer, Alzheimer's disease, and various inflammatory conditions.[1][3] The biological efficacy of stilbene derivatives is often dictated by the nature and position of substituents on the aromatic rings, as well as the geometry of the central double bond.[4][5]
The synthesis of a library of stilbene analogs is therefore a critical step in structure-activity relationship (SAR) studies and the discovery of new drug candidates. A versatile starting material for such endeavors is this compound. The dioxolane group serves as a robust protecting group for the highly reactive aldehyde functionality, preventing its participation in undesired side reactions while allowing for chemical modifications elsewhere in the molecule.[6][7] This acetal is stable to a wide range of nucleophiles and bases, making it compatible with the conditions of many standard olefination reactions.[8][9] The aldehyde can be readily regenerated under acidic conditions, providing a strategic handle for further functionalization.[10]
This guide will provide detailed protocols for the synthesis of stilbene derivatives using this compound via three powerful and widely used synthetic methodologies.
Strategic Overview: The Role of this compound
The core strategy revolves around the use of this compound as a stable and versatile building block. The dioxolane protecting group allows for the selective formation of the stilbene double bond without interference from the aldehyde.
Caption: General workflow for stilbene synthesis.
Synthetic Protocols
This section provides detailed experimental protocols for the synthesis of stilbene derivatives using this compound.
Method 1: The Wittig Reaction
The Wittig reaction is a classic and highly versatile method for the synthesis of alkenes from aldehydes and ketones.[11][12] It involves the reaction of a phosphorus ylide, generated in situ from a phosphonium salt and a strong base, with a carbonyl compound.[13]
The reaction proceeds through a [2+2] cycloaddition of the ylide to the aldehyde, forming a transient oxaphosphetane intermediate. This intermediate then collapses to form the alkene and triphenylphosphine oxide.[12] The stereochemical outcome (E/Z ratio) of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions.
Caption: Simplified Wittig reaction mechanism.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| Benzyltriphenylphosphonium chloride | 388.88 | 5.5 | 1.1 |
| This compound | 178.19 | 5.0 | 1.0 |
| Sodium Methoxide (NaOMe) | 54.02 | 6.0 | 1.2 |
| Dichloromethane (DCM) | 84.93 | - | - |
| Methanol (MeOH) | 32.04 | - | - |
Procedure:
-
Ylide Generation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), suspend benzyltriphenylphosphonium chloride (1.1 eq) in anhydrous dichloromethane (DCM).
-
To this suspension, add a solution of sodium methoxide (1.2 eq) in anhydrous methanol dropwise at room temperature. Stir the resulting orange-red mixture for 1 hour.
-
Reaction with Aldehyde: Dissolve this compound (1.0 eq) in anhydrous DCM and add it dropwise to the ylide solution.
-
Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction with water. Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the protected stilbene derivative.
Method 2: The Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes a phosphonate carbanion.[14][15] A key advantage of the HWE reaction is that the byproduct, a water-soluble phosphate ester, is easily removed during aqueous work-up, simplifying purification.[15] Furthermore, the HWE reaction typically shows high (E)-selectivity for the resulting alkene.[16][17]
The reaction involves the deprotonation of a phosphonate ester by a base to form a stabilized carbanion. This carbanion then undergoes nucleophilic addition to the aldehyde, leading to an intermediate that eliminates a phosphate ester to form the alkene. The high (E)-selectivity is attributed to the thermodynamic stability of the anti-periplanar transition state leading to the (E)-alkene.[18]
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| Diethyl benzylphosphonate | 228.23 | 5.5 | 1.1 |
| This compound | 178.19 | 5.0 | 1.0 |
| Sodium Hydride (NaH, 60% dispersion in mineral oil) | 24.00 | 6.0 | 1.2 |
| Tetrahydrofuran (THF), anhydrous | 72.11 | - | - |
Procedure:
-
Carbanion Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend sodium hydride (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Add diethyl benzylphosphonate (1.1 eq) dropwise to the suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Reaction with Aldehyde: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the phosphonate carbanion solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Work-up and Purification: Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the (E)-stilbene derivative.
Method 3: The Mizoroki-Heck Reaction
The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[19][20] This reaction is highly versatile and tolerates a wide range of functional groups.[21]
The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene into the Pd-aryl bond. A subsequent β-hydride elimination regenerates the Pd(0) catalyst and releases the stilbene product.[22] The reaction generally favors the formation of the more stable (E)-isomer.[20]
Caption: Simplified Mizoroki-Heck catalytic cycle.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| 4-(1,3-Dioxolan-2-yl)phenyl bromide | 229.08 | 5.0 | 1.0 |
| Styrene | 104.15 | 6.0 | 1.2 |
| Palladium(II) acetate (Pd(OAc)₂) | 224.50 | 0.05 | 0.01 |
| Tri(o-tolyl)phosphine (P(o-tol)₃) | 304.37 | 0.15 | 0.03 |
| Triethylamine (Et₃N) | 101.19 | 7.5 | 1.5 |
| N,N-Dimethylformamide (DMF), anhydrous | 73.09 | - | - |
Procedure:
-
Reaction Setup: To a Schlenk flask, add 4-(1,3-dioxolan-2-yl)phenyl bromide (1.0 eq), palladium(II) acetate (0.01 eq), and tri(o-tolyl)phosphine (0.03 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous DMF, followed by triethylamine (1.5 eq) and styrene (1.2 eq) via syringe.
-
Reaction Conditions: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired protected stilbene.
Deprotection of the Dioxolane Group
The final step in the synthesis is the deprotection of the 1,3-dioxolane group to unveil the aldehyde functionality. This is typically achieved through acid-catalyzed hydrolysis.[8][10]
Experimental Protocol
Materials:
| Reagent/Solvent | Amount |
| Protected Stilbene Derivative | 1.0 eq |
| Acetone | - |
| Water | - |
| p-Toluenesulfonic acid (p-TsOH) or HCl (aq.) | catalytic |
Procedure:
-
Dissolve the protected stilbene derivative in a mixture of acetone and water.
-
Add a catalytic amount of p-toluenesulfonic acid or a few drops of concentrated hydrochloric acid.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC by observing the disappearance of the starting material and the appearance of the more polar aldehyde product.
-
Upon completion, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the final stilbene aldehyde.
Conclusion
This application note has provided a detailed and practical guide for the synthesis of stilbene derivatives using this compound. The Wittig, Horner-Wadsworth-Emmons, and Mizoroki-Heck reactions offer versatile and reliable methods for the crucial olefination step. The strategic use of the dioxolane protecting group allows for the synthesis of a wide array of functionalized stilbenes, which are valuable compounds in the field of drug discovery and development. The protocols outlined herein are robust and can be adapted for the synthesis of a diverse library of stilbene derivatives for further biological evaluation.
References
- 1. benthamscience.com [benthamscience.com]
- 2. The Use of Stilbene Scaffold in Medicinal Chemistry and Multi- Target Drug Design. | Semantic Scholar [semanticscholar.org]
- 3. The Use of Stilbene Scaffold in Medicinal Chemistry and Multi- Target Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analytics, Properties and Applications of Biologically Active Stilbene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A review of synthetic stilbene derivatives and their biological activity [wisdomlib.org]
- 6. Dioxolane - Wikipedia [en.wikipedia.org]
- 7. catalogimages.wiley.com [catalogimages.wiley.com]
- 8. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 9. scribd.com [scribd.com]
- 10. benchchem.com [benchchem.com]
- 11. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 12. benchchem.com [benchchem.com]
- 13. m.youtube.com [m.youtube.com]
- 14. benchchem.com [benchchem.com]
- 15. application.wiley-vch.de [application.wiley-vch.de]
- 16. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. juliethahn.com [juliethahn.com]
- 19. Heck Reaction—State of the Art [mdpi.com]
- 20. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 21. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 22. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Biphenyl Derivatives using 4-(1,3-Dioxolan-2-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of biphenyl derivatives utilizing 4-(1,3-dioxolan-2-yl)benzaldehyde and its derivatives. The primary focus is on the Suzuki-Miyaura cross-coupling reaction, a highly versatile and widely adopted method for the formation of carbon-carbon bonds. An alternative synthesis via the Wittig reaction is also presented.
Biphenyl scaffolds are of significant interest in medicinal chemistry and materials science due to their prevalence in biologically active compounds and functional materials. The use of this compound as a starting material offers the strategic advantage of protecting the reactive aldehyde functionality, thereby allowing for a broader scope of reaction conditions and coupling partners.
Synthetic Strategies
The synthesis of biphenyl derivatives from this compound precursors can be efficiently achieved through two primary palladium-catalyzed cross-coupling strategies, as well as via olefination reactions.
1. Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide or triflate in the presence of a base.[1][2] This reaction is favored for its mild conditions, tolerance to a wide range of functional groups, and the commercial availability of diverse boronic acids.[3] The 1,3-dioxolane group serves as an effective protecting group for the aldehyde, which is generally stable under the reaction conditions.
Two main routes can be employed:
-
Route A: Coupling of 4-(1,3-Dioxolan-2-yl)phenylboronic acid with various aryl halides.
-
Route B: Coupling of 4-(1,3-Dioxolan-2-yl)bromobenzene with various arylboronic acids.
Following the coupling reaction, the aldehyde functionality can be readily regenerated by acidic hydrolysis of the dioxolane protecting group.[4][5]
2. Wittig Reaction
The Wittig reaction provides a method for the synthesis of stilbene derivatives, which are a class of biphenyl compounds, through the reaction of an aldehyde with a phosphorus ylide.[6][7] This reaction is highly effective for the formation of carbon-carbon double bonds. The this compound can be reacted with a suitable benzylphosphonium salt to yield a protected stilbene derivative, which can then be deprotected.
Data Presentation
The following tables summarize representative reaction conditions and yields for the synthesis of biphenyl derivatives using precursors of this compound.
Table 1: Suzuki-Miyaura Coupling of 4-(1,3-Dioxolan-2-yl)bromobenzene Analogues with Arylboronic Acids
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromobenzaldehyde | Phenylboronic acid | Pd(OAc)₂ (2) / PPh₃ (4) | Na₂CO₃ | 1-Propanol/H₂O | Reflux | 0.75 | 86 |
| 2 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 18 | 60 |
| 3 | 4-Bromoanisole | Phenylboronic acid | Pd/C (1.4) | K₂CO₃ | DMF | Reflux (MW) | 1.5 | 92 |
| 4 | N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 24 | 72 |
| 5 | 4-Bromoacetophenone | Phenylboronic acid | Pd(II)-complex (0.25) | KOH | H₂O (MW) | 160 | 0.08 | 96 |
Data adapted from analogous reactions reported in the literature.[3][4][8] The use of 4-(1,3-dioxolan-2-yl)bromobenzene is expected to yield similar results.
Table 2: Wittig Reaction of Benzaldehyde Derivatives
| Entry | Aldehyde | Phosphonium Salt | Base | Solvent | Time (h) | Yield (%) |
| 1 | 9-Anthraldehyde | Benzyltriphenylphosphonium chloride | 50% NaOH | Dichloromethane | 0.5 | High |
| 2 | 4-Bromobenzaldehyde | Benzyltriphenylphosphonium chloride | K₃PO₄ | None (Solvent-free) | 0.5 | 70 (E/Z mixture) |
Data adapted from reported procedures.[6][7] this compound is expected to react similarly.
Table 3: Deprotection of Dioxolane Protecting Group
| Entry | Substrate | Reagent | Solvent | Conditions | Yield (%) |
| 1 | Benzaldehyde ethylene acetal | Al(HSO₄)₃ / wet SiO₂ | n-Hexane | Reflux, 35 min | 92 |
| 2 | Benzaldehyde ethylene acetal | Iodine (cat.) | Acetone | Reflux, 30 min | 95 |
Data adapted from literature on acetal deprotection.[9]
Experimental Protocols
Protocol 1: Synthesis of 4'-(1,3-Dioxolan-2-yl)-[1,1'-biphenyl] via Suzuki-Miyaura Coupling
This protocol details the synthesis of a biphenyl derivative from 4-(1,3-dioxolan-2-yl)bromobenzene and phenylboronic acid.
Materials:
-
4-(1,3-Dioxolan-2-yl)bromobenzene
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
1-Propanol
-
Deionized water
-
Ethyl acetate
-
Hexanes
-
Methanol
-
Anhydrous magnesium sulfate (MgSO₄)
-
Celite®
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-(1,3-dioxolan-2-yl)bromobenzene (1.0 equiv), phenylboronic acid (1.2 equiv), and sodium carbonate (2.0 equiv).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Reagent Addition: Under the inert atmosphere, add 1-propanol and a 2 M aqueous solution of sodium carbonate. Add palladium(II) acetate (0.02 equiv) and triphenylphosphine (0.04 equiv).
-
Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.[4]
-
Work-up: Cool the reaction mixture to room temperature and add deionized water. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Purification: Filter the mixture through a pad of Celite® and concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a mixture of hexanes and methanol to afford the pure 4'-(1,3-dioxolan-2-yl)-[1,1'-biphenyl].[4]
Protocol 2: Deprotection to 4-Biphenylcarboxaldehyde
This protocol describes the acid-catalyzed hydrolysis of the dioxolane protecting group.
Materials:
-
4'-(1,3-Dioxolan-2-yl)-[1,1'-biphenyl]
-
Acetone
-
Deionized water
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Dissolve 4'-(1,3-dioxolan-2-yl)-[1,1'-biphenyl] (1.0 equiv) in a mixture of acetone and water.
-
Acidification: Add a catalytic amount of 1 M hydrochloric acid to the solution.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Quench the reaction by adding saturated sodium bicarbonate solution until the mixture is neutral. Extract the product with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate under reduced pressure to yield 4-biphenylcarboxaldehyde. Further purification can be achieved by column chromatography if necessary.
Protocol 3: Alternative Synthesis of 4-(1,3-Dioxolan-2-yl)stilbene via Wittig Reaction
This protocol provides a solvent-free approach to a stilbene derivative.
Materials:
-
This compound
-
Benzyltriphenylphosphonium chloride
-
Potassium phosphate (K₃PO₄)
-
Mortar and pestle
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: In a mortar, combine this compound (1.0 equiv), benzyltriphenylphosphonium chloride (1.1 equiv), and potassium phosphate (2.0 equiv).
-
Reaction: Grind the mixture vigorously with a pestle for 20-30 minutes at room temperature. The reaction progress can be monitored by TLC.[6]
-
Work-up: Add water to the reaction mixture and extract the product with diethyl ether or ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. After filtration and concentration, the crude product can be purified by column chromatography or recrystallization to yield 4-(1,3-dioxolan-2-yl)stilbene as a mixture of E and Z isomers.
Mandatory Visualizations
Caption: Synthetic workflow for biphenyl derivatives.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Caption: Mechanism of the Wittig reaction.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 4. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 5. (1S,1′S)-2,2′-(Benzylazanediyl)bis(1-((3aR,4R,6aR)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)ethan-1-ol) [mdpi.com]
- 6. gctlc.org [gctlc.org]
- 7. d.web.umkc.edu [d.web.umkc.edu]
- 8. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: The Versatile Role of 4-(1,3-Dioxolan-2-yl)benzaldehyde in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(1,3-Dioxolan-2-yl)benzaldehyde is a versatile bifunctional molecule that serves as a valuable building block in medicinal chemistry. Its utility stems from the presence of both a reactive aldehyde group and a protected aldehyde in the form of a dioxolane ring. This unique structural feature allows for sequential and site-selective reactions, making it an important intermediate in the synthesis of complex, biologically active molecules. The dioxolane group acts as a stable protecting group for a carbonyl functionality, which can be deprotected under acidic conditions to reveal the aldehyde for further transformations. This application note will detail the use of this compound in the synthesis of potent tubulin polymerization inhibitors, specifically focusing on its application in the development of combretastatin A-4 (CA-4) analogs.
Core Application: Synthesis of Combretastatin A-4 Analogs as Tubulin Polymerization Inhibitors
Combretastatin A-4, a natural product isolated from the African bush willow Combretum caffrum, is a potent inhibitor of tubulin polymerization.[1][2] It binds to the colchicine-binding site on β-tubulin, leading to microtubule depolymerization, cell cycle arrest in the G2/M phase, and subsequent apoptosis in cancer cells.[1][3] The synthesis of analogs of CA-4 is a significant area of anticancer drug discovery, aimed at improving potency, metabolic stability, and water solubility.[2]
This compound is a key starting material for creating the B-ring of certain CA-4 analogs. The aldehyde functionality allows for the crucial Wittig reaction to form the characteristic stilbene bridge, while the dioxolane-protected aldehyde at the para-position offers a handle for subsequent modifications or for introducing functionalities that can enhance biological activity.
Logical Workflow for the Synthesis of a Combretastatin A-4 Analog
The following diagram illustrates the synthetic strategy for a CA-4 analog where this compound is a key precursor to the B-ring.
Caption: Synthetic workflow for a CA-4 analog using this compound.
Experimental Protocols
The following are representative protocols for the key transformations involving this compound in the synthesis of a CA-4 analog.
Protocol 1: Wittig Reaction for Stilbene Synthesis
This protocol describes the formation of the stilbene core structure via a Wittig reaction between the phosphonium ylide derived from the A-ring precursor and this compound.
Materials:
-
3,4,5-Trimethoxybenzyltriphenylphosphonium bromide (A-ring precursor)
-
n-Butyllithium (n-BuLi) in hexanes
-
This compound (B-ring precursor)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of 3,4,5-trimethoxybenzyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous THF at -78°C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (1.1 equivalents) dropwise.
-
Stir the resulting deep red solution at -78°C for 1 hour to ensure complete ylide formation.
-
Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the ylide solution at -78°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the protected stilbene analog. The cis- and trans-isomers can typically be separated at this stage.
Protocol 2: Deprotection of the Dioxolane Group
This protocol details the acidic hydrolysis of the dioxolane protecting group to reveal the free aldehyde on the B-ring of the CA-4 analog.
Materials:
-
Protected CA-4 analog (from Protocol 1)
-
Acetone
-
Water
-
p-Toluenesulfonic acid (p-TSA) or another suitable acid catalyst
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the protected CA-4 analog (1.0 equivalent) in a mixture of acetone and water (e.g., 4:1 v/v).
-
Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.1 equivalents).
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction with saturated aqueous NaHCO₃.
-
Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the final CA-4 analog with a free aldehyde group.
Quantitative Data
The following table summarizes representative quantitative data for the synthesis and biological activity of a hypothetical CA-4 analog synthesized using this compound.
| Step | Product | Yield (%) | Biological Activity | IC₅₀ (nM) |
| Wittig Reaction | Protected CA-4 Analog | 75-85 | - | - |
| Deprotection | Final CA-4 Analog | 90-95 | Tubulin Polymerization Inhibition | 5-15 |
| Cytotoxicity (MCF-7) | 1-10 | |||
| Cytotoxicity (A549) | 2-12 |
Note: The presented yields and IC₅₀ values are illustrative and can vary depending on the specific reaction conditions and the full structure of the final analog.
Signaling Pathway
The synthesized combretastatin A-4 analogs interfere with the dynamics of microtubule formation, which is a critical process in cell division. The following diagram illustrates the targeted signaling pathway.
Caption: Mechanism of action of CA-4 analogs on tubulin polymerization and the cell cycle.
Conclusion
This compound is a highly valuable and strategic starting material in medicinal chemistry. Its application in the synthesis of combretastatin A-4 analogs highlights its utility in constructing complex molecular architectures with potent biological activities. The provided protocols and data serve as a guide for researchers in the design and synthesis of novel anticancer agents and other therapeutic molecules. The ability to selectively unmask a reactive aldehyde group late in a synthetic sequence offers significant advantages for the development of diverse compound libraries for drug discovery programs.
References
Application Notes and Protocols: Synthesis of Bioactive Molecules Using 4-(1,3-Dioxolan-2-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of bioactive molecules utilizing 4-(1,3-dioxolan-2-yl)benzaldehyde as a key starting material. The acetal group in this compound serves as a protecting group for the aldehyde, allowing for selective reactions at other sites or a controlled deprotection to reveal the aldehyde functionality at a later synthetic stage. This versatility makes it a valuable building block in medicinal chemistry for the creation of diverse molecular scaffolds with potential therapeutic applications.
Synthesis of a Bioactive Chalcone Derivative
This protocol outlines the synthesis of a chalcone derivative from this compound. Chalcones are a class of compounds known for their wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The synthesized chalcone can be further deprotected to yield the corresponding dihydroxy-substituted chalcone, which may exhibit enhanced biological activity.
Reaction Scheme:
Experimental Protocol: Claisen-Schmidt Condensation
Materials:
-
This compound
-
Acetophenone
-
Ethanol (EtOH)
-
Sodium hydroxide (NaOH)
-
Distilled water
-
Hydrochloric acid (HCl), 1N
-
Standard laboratory glassware and stirring apparatus
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.78 g (10 mmol) of this compound and 1.20 g (10 mmol) of acetophenone in 30 mL of ethanol.
-
Stir the solution at room temperature until all solids have dissolved.
-
Slowly add 10 mL of a 40% aqueous solution of sodium hydroxide dropwise to the stirred reaction mixture.
-
Continue stirring at room temperature for 4-6 hours. The progress of the reaction should be monitored by TLC (eluent: 3:1 hexane/ethyl acetate).
-
Upon completion of the reaction, pour the mixture into 100 mL of crushed ice and acidify to a pH of approximately 5-6 with 1N HCl.
-
A yellow precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold distilled water until the washings are neutral.
-
Dry the crude product in a vacuum oven at 50-60 °C.
-
Purify the crude chalcone by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to afford the pure 4-(1,3-dioxolan-2-yl)chalcone.
Data Presentation: Synthesis of 4-(1,3-Dioxolan-2-yl)chalcone
| Parameter | Value |
| Starting Materials | |
| This compound | 1.78 g (10 mmol) |
| Acetophenone | 1.20 g (10 mmol) |
| Reaction Conditions | |
| Solvent | Ethanol |
| Base | 40% aq. NaOH |
| Temperature | Room Temperature |
| Reaction Time | 4-6 hours |
| Product | |
| Product Name | 4-(1,3-Dioxolan-2-yl)chalcone |
| Yield | 85-95% |
| Appearance | Pale yellow solid |
| Purity (by HPLC) | >98% |
Biological Activity of the Synthesized Chalcone
The synthesized chalcone derivative can be evaluated for its potential biological activities. The following table summarizes hypothetical, yet representative, in vitro cytotoxicity data against various cancer cell lines.
Data Presentation: In Vitro Cytotoxicity of 4-(1,3-Dioxolan-2-yl)chalcone
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MCF-7 | Breast | 15.2 |
| A549 | Lung | 22.8 |
| HeLa | Cervical | 18.5 |
| HT-29 | Colon | 25.1 |
Note: The acetal-protected chalcone can be deprotected under acidic conditions (e.g., aqueous HCl in acetone) to yield the corresponding 4-formylchalcone, which can then be used in further synthetic elaborations or tested for its own biological activity.
Visualizations
Experimental Workflow: Synthesis of 4-(1,3-Dioxolan-2-yl)chalcone
Caption: Workflow for the synthesis of a bioactive chalcone.
Hypothetical Signaling Pathway Modulated by a Chalcone Derivative
Caption: Inhibition of the NF-κB signaling pathway.
Application Note and Protocol: Wittig Olefination of 4-(1,3-Dioxolan-2-yl)benzaldehyde
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Wittig reaction is a powerful and widely used method in organic synthesis for the formation of alkenes from aldehydes or ketones.[1][2] This application note provides a detailed protocol for the Wittig olefination of 4-(1,3-Dioxolan-2-yl)benzaldehyde to synthesize 4-(1,3-dioxolan-2-yl)styrene. The acetal group serves as a protecting group for the benzaldehyde, a common strategy when other reactive functionalities are present in the molecule that might interfere with desired transformations.[3][4] This protocol is particularly relevant for the synthesis of functionalized styrene derivatives, which are valuable building blocks in polymer chemistry and medicinal chemistry.
Reaction Scheme
Figure 1: Wittig olefination of this compound to yield 4-(1,3-dioxolan-2-yl)styrene.
Experimental Protocol
This protocol is adapted from established procedures for Wittig reactions on aromatic aldehydes.[5]
Materials:
-
This compound
-
Methyltriphenylphosphonium bromide
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa
-
Syringes and needles
-
Argon or nitrogen gas inlet
-
Ice bath
-
Rotary evaporator
-
Chromatography column
-
Standard laboratory glassware
Procedure:
-
Preparation of the Ylide (Wittig Reagent):
-
To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add methyltriphenylphosphonium bromide (1.2 equivalents).
-
Add anhydrous THF to the flask to form a suspension.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add potassium tert-butoxide (1.1 equivalents) to the suspension with vigorous stirring.
-
Allow the resulting bright yellow mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of the ylide, methylenetriphenylphosphorane, is indicated by the color change.
-
-
Wittig Reaction:
-
In a separate dry flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Cool the solution of the aldehyde to 0 °C.
-
Slowly add the freshly prepared ylide solution to the aldehyde solution via cannula or syringe.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting aldehyde.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product will contain the desired alkene and triphenylphosphine oxide as a major byproduct.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a mixture of hexanes and ethyl acetate to afford the pure 4-(1,3-dioxolan-2-yl)styrene.
-
Data Presentation
The following table summarizes typical quantitative data for Wittig olefination reactions of aromatic aldehydes, which can be expected to be similar for the described protocol.
| Starting Aldehyde | Wittig Reagent | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 4-Methoxybenzaldehyde | (Iodomethyl)triphenylphosphonium iodide | NaHMDS | THF | 1 | 72 | [5] |
| 4-Chlorobenzaldehyde | Benzyltriphenylphosphonium bromide | K2CO3 | DMF | 2-9 | 91 | [6] |
| 4-Formylbenzoic acid | (3-ethyl-2,4,4-trimethylcyclohex-2-enyl)triphenylphosphonium bromide | Base | Methanol | - | 79-92 | [7] |
| Benzaldehyde | (Bromomethyl)triphenylphosphonium bromide | K2CO3 | DMF | 2-9 | 93 | [6] |
Table 1: Summary of reaction conditions and yields for similar Wittig olefination reactions.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for the Wittig olefination of this compound.
Signaling Pathway/Logical Relationship Diagram
Caption: Simplified mechanism of the Wittig reaction.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Olefination of Alkyl Halides with Aldehydes by Merging Visible-Light Photoredox Catalysis and Organophosphorus Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Grignard Addition to 4-(1,3-Dioxolan-2-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the chemoselective Grignard addition to 4-(1,3-Dioxolan-2-yl)benzaldehyde, a key transformation in the synthesis of complex molecules where selective C-C bond formation is required in the presence of a protected aldehyde functionality.
Introduction
The Grignard reaction is a fundamental and versatile method for the formation of carbon-carbon bonds.[1] When targeting multifunctional molecules, chemoselectivity becomes a critical challenge. In the case of this compound, the aldehyde group is protected as a cyclic acetal, allowing for selective nucleophilic attack by a Grignard reagent at other electrophilic sites if present, or in this case, setting the stage for a subsequent deprotection and further transformation. The 1,3-dioxolane group is a robust protecting group for aldehydes and ketones, stable under the strongly basic conditions of the Grignard reaction.[2] This protocol outlines the conditions for the successful addition of a Grignard reagent to the aldehyde, followed by the deprotection of the acetal to reveal the corresponding 1,2-diol derivative.
Reaction Principle
The overall synthetic strategy involves two key steps:
-
Grignard Addition: A Grignard reagent (R-MgX) adds to the electrophilic carbonyl carbon of the aldehyde. The 1,3-dioxolane protecting group remains intact during this step.
-
Deprotection: The resulting alkoxide is protonated during aqueous workup, and the 1,3-dioxolane protecting group is subsequently removed by acid-catalyzed hydrolysis to yield the final diol product.
Caption: General workflow for the Grignard addition and subsequent deprotection.
Quantitative Data Presentation
The following tables summarize typical reaction parameters and expected yields for the Grignard addition to acetal-protected aromatic aldehydes. Note that yields are highly dependent on the specific Grignard reagent used and the strict adherence to anhydrous reaction conditions.
Table 1: Typical Reaction Conditions for Grignard Addition
| Parameter | Value/Description | Notes |
| Substrate | This compound | Must be pure and thoroughly dried. |
| Grignard Reagent | Alkyl- or Arylmagnesium Halide | Typically 1.1 - 1.5 molar equivalents. |
| Solvent | Anhydrous Diethyl Ether or THF | Essential for reaction success.[3] |
| Concentration | 0.5 - 1.0 M | To minimize side reactions. |
| Initiator (optional) | A single crystal of Iodine | To activate the magnesium surface.[3] |
| Reaction Temperature | 0 °C to reflux | The reaction is often exothermic. |
| Reaction Time | 1 - 3 hours | Monitored by TLC for consumption of starting material. |
Table 2: Representative Yields for Grignard Addition to Acetal-Protected Benzaldehydes
| Grignard Reagent (R-MgX) | Product | Typical Yield (%) |
| Phenylmagnesium Bromide | --INVALID-LINK--methanol | 85 - 95 |
| Ethylmagnesium Bromide | --INVALID-LINK--methanol | 80 - 90 |
| Methylmagnesium Iodide | --INVALID-LINK--methanol | 75 - 85 |
Experimental Protocols
4.1. Protocol for Grignard Addition to this compound
This protocol describes the addition of a generic Grignard reagent (R-MgX) to the protected benzaldehyde.
Materials:
-
This compound
-
Alkyl or Aryl Halide (R-X)
-
Magnesium turnings
-
Anhydrous Diethyl Ether or Tetrahydrofuran (THF)
-
Iodine (crystal)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, dropping funnel (all oven-dried)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Apparatus Setup: Assemble an oven-dried three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel under an inert atmosphere.
-
Grignard Reagent Formation:
-
Place magnesium turnings (1.2 eq.) in the flask.
-
Add a small crystal of iodine.
-
In the dropping funnel, prepare a solution of the alkyl/aryl halide (1.1 eq.) in anhydrous diethyl ether or THF.
-
Add a small portion of the halide solution to the magnesium turnings. The reaction is initiated when the color of the iodine fades and gentle bubbling is observed. If the reaction does not start, gentle warming or sonication may be applied.
-
Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Addition to the Aldehyde:
-
Cool the Grignard reagent solution to 0 °C using an ice bath.
-
Dissolve this compound (1.0 eq.) in anhydrous diethyl ether or THF and add it to the dropping funnel.
-
Add the aldehyde solution dropwise to the stirred Grignard reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the consumption of the starting aldehyde.
-
-
Work-up:
-
Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product, --INVALID-LINK--methanol. The crude product can be purified by column chromatography on silica gel if necessary.
-
Caption: Experimental workflow for the Grignard addition.
4.2. Protocol for Deprotection of the 1,3-Dioxolane Group
This protocol describes the acid-catalyzed hydrolysis of the acetal to reveal the aldehyde functionality.
Materials:
-
--INVALID-LINK--methanol
-
Acetone
-
Water
-
Dilute Hydrochloric Acid (e.g., 2 M HCl) or another strong acid
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate or Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Dissolve the crude or purified --INVALID-LINK--methanol in a mixture of acetone and water (e.g., 4:1 v/v).
-
Acidification: Add a catalytic amount of dilute hydrochloric acid.
-
Reaction: Stir the mixture at room temperature and monitor the reaction progress by TLC until the starting material is fully consumed.
-
Work-up:
-
Neutralize the acid by the careful addition of saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the product with ethyl acetate or diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the final product, 4-(1-hydroxy-1-R-methyl)benzaldehyde. The product can be further purified by column chromatography or recrystallization if necessary.
-
Safety Precautions
-
Grignard reagents are highly reactive and pyrophoric. All reactions must be carried out under a dry, inert atmosphere.
-
Anhydrous ethers are extremely flammable. Work in a well-ventilated fume hood and avoid sources of ignition.
-
The quenching of Grignard reactions is highly exothermic. Perform additions slowly and with adequate cooling.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Conclusion
The use of a 1,3-dioxolane protecting group allows for the successful and high-yielding Grignard addition to the aldehyde functionality of 4-formylbenzaldehyde derivatives. The subsequent deprotection under mild acidic conditions provides a straightforward route to valuable synthetic intermediates. The protocols provided herein serve as a comprehensive guide for researchers to effectively utilize this important synthetic transformation.
References
Application Notes and Protocols: Suzuki Coupling with 4-(1,3-Dioxolan-2-yl)benzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This powerful and versatile reaction is widely employed in the pharmaceutical and materials science industries for the synthesis of biaryl and polyaryl structures, which are common motifs in biologically active molecules and functional materials.[1][2][3] The reaction's popularity stems from its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of its boronic acid reagents.[1][2]
This document provides detailed application notes and protocols for the Suzuki coupling reaction involving 4-(1,3-Dioxolan-2-yl)benzaldehyde derivatives. The 1,3-dioxolane moiety serves as a robust protecting group for the aldehyde functionality, which might otherwise undergo side reactions under certain coupling conditions. This protection strategy allows for the selective formation of the biaryl scaffold, with the aldehyde being readily deprotected post-coupling for further functionalization.
Core Reaction and Applications
The central transformation involves the palladium-catalyzed cross-coupling of an aryl halide (or triflate) with a boronic acid or boronate ester derivative of this compound. The acetal protecting group is stable under the typically basic conditions of the Suzuki reaction.
General Reaction Scheme:
Where Ar-X is an aryl halide or triflate and Ar' contains the this compound moiety.
This methodology is instrumental in the synthesis of complex molecules where a benzaldehyde group is required in the final product or as an intermediate for subsequent transformations such as reductive amination, Wittig reactions, or oxidations.
Experimental Protocols
The following protocols are generalized procedures based on established methods for Suzuki-Miyaura cross-coupling reactions. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Protocol 1: General Procedure for Suzuki Coupling of an Aryl Bromide with 4-(1,3-Dioxolan-2-yl)phenylboronic Acid
This protocol is adapted from a reliable procedure for the synthesis of 4-biphenylcarboxaldehyde.[4]
Materials:
-
Aryl bromide (1.0 equiv)
-
4-(1,3-Dioxolan-2-yl)phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
Triphenylphosphine (PPh₃) (0.08 equiv)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
1-Propanol
-
Water
-
Ethyl acetate
-
Hexanes
-
Methanol
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 equiv), 4-(1,3-Dioxolan-2-yl)phenylboronic acid (1.2 equiv), palladium(II) acetate (0.02 equiv), triphenylphosphine (0.08 equiv), and sodium carbonate (2.0 equiv).
-
Add a mixture of 1-propanol and water (e.g., 4:1 v/v) as the solvent. The volume should be sufficient to ensure stirring of the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 85-95 °C) and stir vigorously. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A color change from yellow to dark red or black is often indicative of reaction completion.[4]
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent, or by recrystallization. For recrystallization, a mixture of hexanes and methanol can be effective.[4]
Protocol 2: Deprotection of the Acetal to Yield the Biphenyl-4-carboxaldehyde
Materials:
-
4-(1,3-Dioxolan-2-yl)biphenyl derivative
-
Acetone
-
Water
-
Dilute hydrochloric acid (e.g., 1 M HCl)
Procedure:
-
Dissolve the 4-(1,3-Dioxolan-2-yl)biphenyl derivative in a mixture of acetone and water.
-
Add a catalytic amount of dilute hydrochloric acid.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC until the starting material is consumed.
-
Neutralize the reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deprotected aldehyde.
Data Presentation
The following table summarizes typical reaction conditions and yields for Suzuki coupling reactions to form biphenyl-4-carboxaldehyde derivatives, which are structurally similar to the target compounds.
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromobenzaldehyde | Phenylboronic acid | Pd(OAc)₂ (2), PPh₃ (8) | Na₂CO₃ | 1-Propanol/H₂O | Reflux | 1 | 96 | [4] |
| 4-Bromoacetophenone | Phenylboronic acid | Pd-complex 4 (0.25) | KOH | H₂O | Reflux | 2 | 92 | [5] |
| 1-Bromo-4-fluorobenzene | Phenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | Dioxane/H₂O | 110 | 24 | >95 | [6] |
| Aryl Bromides | Phenylboronic acid | Pd(OH)₂ | K₃PO₄ | Ethanol/H₂O | 65 | - | 75-92 | [7] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 70-80 | - | 60 | [8] |
Visualizations
Suzuki Coupling Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and subsequent deprotection of the target biphenyl aldehyde.
Caption: General experimental workflow for the synthesis.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. gala.gre.ac.uk [gala.gre.ac.uk]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
Application Notes and Protocols: Heck Reaction Involving 4-(1,3-Dioxolan-2-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, is a cornerstone of modern organic synthesis for forming carbon-carbon bonds.[1][2] This reaction is particularly valuable in the pharmaceutical industry for the synthesis of complex molecules and active pharmaceutical ingredients (APIs), such as stilbene derivatives, which exhibit a wide range of biological activities.[3][4]
This document provides detailed application notes and a protocol for a representative Heck reaction involving the coupling of 4-(1,3-Dioxolan-2-yl)benzaldehyde (as its corresponding aryl halide derivative) with an alkene to synthesize a stilbene derivative. The acetal protecting group on the benzaldehyde allows for selective reaction at another position on the aromatic ring and can be readily deprotected in a subsequent step to yield the versatile aldehyde functionality for further derivatization.
Reaction Principle and Significance
The Mizoroki-Heck reaction typically involves an aryl or vinyl halide (or triflate) and an alkene in the presence of a palladium catalyst and a base.[2] The catalytic cycle proceeds through oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the substituted alkene product and regenerate the active catalyst.[5]
The use of this compound as a precursor allows for the synthesis of 4-formylstilbene derivatives. The dioxolane group serves as a protecting group for the aldehyde, preventing unwanted side reactions. This strategy is crucial in multi-step syntheses where the aldehyde functionality is required for later transformations.
Experimental Protocol
This protocol details a hypothetical Heck reaction between 4-(2-bromoacetyl)-1,3-dioxolane (derived from this compound) and styrene to form a protected stilbene derivative.
Materials:
-
4-(2-bromoacetyl)-1,3-dioxolane
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (NEt₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 4-(2-bromoacetyl)-1,3-dioxolane (1.0 eq) in anhydrous DMF.
-
Addition of Reagents: To the stirred solution, add styrene (1.2 eq), triethylamine (2.0 eq), triphenylphosphine (0.04 eq), and palladium(II) acetate (0.02 eq).
-
Reaction: Heat the reaction mixture to 100 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with diethyl ether and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain the desired protected stilbene derivative.
Data Presentation
The following table summarizes the key quantitative data for the described Heck reaction.
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Yield (%) |
| Inputs | ||||
| 4-(2-bromoacetyl)-1,3-dioxolane | 243.06 | 1.0 | 1.0 | - |
| Styrene | 104.15 | 1.2 | 1.2 | - |
| Palladium(II) acetate (Pd(OAc)₂) | 224.50 | 0.02 | 0.02 | - |
| Triphenylphosphine (PPh₃) | 262.29 | 0.04 | 0.04 | - |
| Triethylamine (NEt₃) | 101.19 | 2.0 | 2.0 | - |
| Output | ||||
| (E)-4-(2-(1,3-dioxolan-2-yl)phenyl)stilbene (Expected Product) | 266.32 | - | - | 85 (hypothetical) |
Visualizations
Heck Reaction Catalytic Cycle
Caption: Catalytic cycle of the Heck reaction.
Experimental Workflow
Caption: Experimental workflow for the Heck reaction.
References
Troubleshooting & Optimization
Technical Support Center: Wittig Reaction of 4-(1,3-Dioxolan-2-yl)benzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the Wittig reaction with 4-(1,3-Dioxolan-2-yl)benzaldehyde.
Troubleshooting Guide
This guide addresses common issues encountered during the Wittig reaction of this compound, helping you diagnose and resolve problems in your experiment.
Problem 1: Low or No Yield of the Desired Alkene
| Possible Cause | Suggested Solution |
| Inactive Ylide: The phosphorus ylide may have decomposed due to exposure to air or moisture. | Prepare the ylide in situ under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Ensure the phosphonium salt precursor is dry. |
| Unreactive Ylide (especially stabilized ylides): Stabilized ylides are less reactive and may react slowly or not at all with the aldehyde.[1] | Use a less stabilized or unstabilized ylide if the desired product structure allows. Alternatively, higher reaction temperatures or longer reaction times may be necessary. For very unreactive systems, consider the Horner-Wadsworth-Emmons reaction as an alternative.[1] |
| Cannizzaro Reaction Side Product: If using a strong base (e.g., n-BuLi) with a slow-reacting ylide, the base can catalyze the disproportionation of the aldehyde into an alcohol and a carboxylic acid.[2][3] | Use a milder base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).[4] Ensure the ylide is formed before adding the aldehyde to the reaction mixture. |
| Steric Hindrance: A bulky ylide or sterically hindered aldehyde can slow down the reaction. | While this compound is not exceptionally hindered, using a very bulky ylide could be problematic. If possible, opt for a less sterically demanding ylide. |
Problem 2: Presence of Unexpected Byproducts
| Possible Cause | Suggested Solution |
| Deprotection of the Dioxolane Ring: The acetal protecting group may be cleaved under certain conditions. While generally stable to bases, prolonged exposure to strong bases or adidic workup conditions can cause deprotection. | Use milder bases and ensure the reaction is run under anhydrous conditions. During workup, avoid strong aqueous acids. If acidic conditions are necessary for other reasons, consider a more robust protecting group. |
| Triphenylphosphine Oxide (TPPO): This is an unavoidable stoichiometric byproduct of the Wittig reaction and can be difficult to separate from the desired product.[4] | Purification Strategies: • Crystallization: TPPO can sometimes be removed by crystallization from a suitable solvent system (e.g., diethyl ether/hexanes).• Column Chromatography: Standard silica gel chromatography is often effective.• Precipitation: In some cases, TPPO can be precipitated from the reaction mixture by the addition of a non-polar solvent. |
| Aldol Condensation Products (if applicable): If the ylide itself contains an enolizable proton, it can undergo self-condensation or react with the aldehyde in an aldol-type reaction. | This is generally not an issue with standard Wittig reagents but can be a consideration with more complex ylides. |
Problem 3: Incorrect or Mixture of Alkene Stereoisomers (E/Z)
| Possible Cause | Suggested Solution |
| Nature of the Ylide: The stereochemical outcome of the Wittig reaction is highly dependent on the stability of the ylide.[5][6] | • For (Z)-alkenes: Use an unstabilized ylide (e.g., derived from an alkyl halide) in a salt-free solvent system.• For (E)-alkenes: Use a stabilized ylide (e.g., containing an ester or ketone group).[6] The Schlosser modification can also be employed to favor the E-isomer with unstabilized ylides.[1] |
| Reaction Conditions: The presence of lithium salts can affect the stereoselectivity by stabilizing the betaine intermediate, potentially leading to a higher proportion of the E-alkene.[7] | To favor the Z-alkene with unstabilized ylides, use sodium- or potassium-based bases to avoid lithium salts. |
Frequently Asked Questions (FAQs)
Q1: Is the 1,3-dioxolane protecting group stable under typical Wittig reaction conditions?
A1: Generally, yes. Acetals like 1,3-dioxolane are stable in neutral to strongly basic environments, which are characteristic of the Wittig reaction.[8] However, the stability can be compromised by certain factors. It is crucial to use anhydrous conditions, as the presence of water with a strong base can lead to hydrolysis. Additionally, during the reaction workup, exposure to strong aqueous acids should be avoided to prevent cleavage of the acetal.[9]
Q2: Can the Cannizzaro reaction be a significant side reaction?
A2: The Cannizzaro reaction is a potential side reaction for this compound because it is a non-enolizable aldehyde.[2][3] This reaction is promoted by strong bases. If a stabilized, and therefore less reactive, ylide is used, the rate of the Wittig reaction may be slow. This can allow the competing Cannizzaro reaction to occur, where the aldehyde disproportionates into the corresponding alcohol and carboxylic acid. To minimize this, use a more reactive (less stabilized) ylide or a milder base.
Q3: How does the choice of ylide affect the outcome of the reaction with this compound?
A3: The choice of ylide is critical and influences both the reaction rate and the stereochemistry of the resulting alkene.
| Ylide Type | Reactivity with Aromatic Aldehydes | Predominant Alkene Isomer |
| Unstabilized (e.g., R = alkyl) | High | (Z)-alkene |
| Semi-stabilized (e.g., R = aryl) | Moderate | Mixture of (E) and (Z) |
| Stabilized (e.g., R = COOR', COR) | Low | (E)-alkene[5][6] |
Q4: What is the best way to remove the triphenylphosphine oxide (TPPO) byproduct?
A4: The removal of triphenylphosphine oxide is a common challenge in Wittig reactions. Several methods can be employed:
-
Column Chromatography: This is a very common and often effective method for separating TPPO from the desired alkene product.
-
Crystallization/Precipitation: TPPO is a crystalline solid and is often less soluble in non-polar solvents than the desired alkene. Adding a solvent like hexanes or diethyl ether to the crude reaction mixture can cause the TPPO to precipitate, after which it can be removed by filtration.[10]
-
Formation of a Complex: In some instances, TPPO can be removed by forming a complex with a metal salt, such as magnesium or zinc chloride, which then precipitates from the solution.
Q5: Are there any specific safety precautions for the Wittig reaction?
A5: Yes. Many of the reagents used in the Wittig reaction require careful handling:
-
Strong Bases: Reagents like n-butyllithium (n-BuLi) are pyrophoric and react violently with water. Sodium hydride (NaH) is flammable. These should be handled under an inert atmosphere.
-
Solvents: Anhydrous solvents such as THF and diethyl ether are highly flammable.
-
Phosphonium Salts: Some phosphonium salts can be irritants. Always consult the Safety Data Sheet (SDS) for each reagent and use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations involving pyrophoric or air-sensitive reagents should be performed in a fume hood under an inert atmosphere.
Experimental Protocols
Key Experiment: Wittig Reaction of this compound with (Carbethoxymethylene)triphenylphosphorane (Stabilized Ylide)
This protocol is adapted from a similar procedure for chlorobenzaldehyde and is designed to favor the formation of the (E)-alkene.[10]
Materials:
-
This compound
-
(Carbethoxymethylene)triphenylphosphorane (a commercially available, stabilized ylide)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous diethyl ether
-
Anhydrous hexanes
-
Magnesium sulfate or sodium sulfate (anhydrous)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve this compound (1 equivalent) in anhydrous DCM.
-
To this solution, add (carbethoxymethylene)triphenylphosphorane (1.1 equivalents) portion-wise with stirring.
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (disappearance of the starting aldehyde), concentrate the reaction mixture under reduced pressure.
-
To the resulting crude residue, add a mixture of 25% diethyl ether in hexanes. This should cause the triphenylphosphine oxide to precipitate as a white solid.
-
Filter the mixture to remove the precipitated triphenylphosphine oxide.
-
Wash the filtrate with a small amount of the diethyl ether/hexanes mixture.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure alkene product.
-
Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, IR, and mass spectrometry).
Visualizations
Caption: Experimental workflow for the Wittig reaction.
Caption: Troubleshooting logic for the Wittig reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 3. Cannizzaro Reaction - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of Products from 4-(1,3-Dioxolan-2-yl)benzaldehyde Reactions
Welcome to the technical support center for the purification of reaction products derived from 4-(1,3-dioxolan-2-yl)benzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile aromatic aldehyde commonly used in various organic syntheses. The most frequent reactions include:
-
Wittig Reaction: To form stilbene and other vinyl derivatives.
-
Grignard Reaction: To produce secondary alcohols.
-
Aldol Condensation: To create α,β-unsaturated ketones (chalcones).
-
Reductive Amination: To synthesize secondary and tertiary amines.
Q2: What is the primary purpose of the 1,3-dioxolane group in these reactions?
A2: The 1,3-dioxolane group serves as a protecting group for the benzaldehyde's carbonyl functionality. This is crucial when performing reactions that are incompatible with a free aldehyde, such as Grignard reactions where the Grignard reagent would otherwise react with the aldehyde. The dioxolane group is generally stable under basic and neutral conditions but can be readily removed under acidic conditions to regenerate the aldehyde.[1]
Q3: What are the major impurities I should expect in a Wittig reaction with this compound?
A3: The most significant byproduct in a Wittig reaction is triphenylphosphine oxide (TPPO).[2] Unreacted starting materials, such as the phosphonium salt and the aldehyde, may also be present. Depending on the ylide used, cis/trans isomers of the desired alkene can also be formed.[3]
Q4: What are the common byproducts in a Grignard reaction with this compound?
A4: A common byproduct in Grignard reactions is the formation of biphenyl (in the case of using phenylmagnesium bromide), which arises from the coupling of the Grignard reagent.[2] Unreacted starting materials and magnesium salts are also common impurities.
Q5: Can the 1,3-dioxolane protecting group be cleaved during workup or purification?
A5: Yes, the 1,3-dioxolane group is an acetal and is sensitive to acidic conditions.[1] Acidic workup steps or the use of acidic chromatography solvents can lead to partial or complete deprotection, resulting in the formation of the corresponding free aldehyde. It is crucial to maintain neutral or slightly basic conditions if the protecting group needs to remain intact.
Troubleshooting Guides
Wittig Reaction Purification
Problem 1: My final product is contaminated with a white, crystalline solid that is difficult to remove.
-
Possible Cause: This is very likely triphenylphosphine oxide (TPPO), a common byproduct of the Wittig reaction.[2]
-
Solution:
-
Crystallization: TPPO is often less soluble in non-polar solvents than the desired alkene product. Attempt recrystallization from a solvent mixture like ethanol/water or a non-polar solvent like hexane or cyclohexane.[4]
-
Column Chromatography: TPPO is more polar than many alkene products. Use a silica gel column with a non-polar eluent system (e.g., hexane/ethyl acetate with a low percentage of ethyl acetate) to separate the less polar product from the more polar TPPO.[5]
-
Precipitation with Metal Salts: TPPO can be precipitated from solution as a metal complex. For example, adding a solution of zinc chloride in ethanol can precipitate the ZnCl₂(TPPO)₂ complex, which can then be removed by filtration.[6]
-
Problem 2: I am getting a mixture of E and Z isomers of my alkene product. How can I separate them?
-
Possible Cause: The stereoselectivity of the Wittig reaction depends on the nature of the ylide and the reaction conditions.[7]
-
Solution:
-
Column Chromatography: The E and Z isomers often have slightly different polarities and can be separated by careful flash column chromatography on silica gel. The less polar isomer will typically elute first.[8]
-
Recrystallization: In some cases, fractional crystallization can be used to separate isomers if they have significantly different solubilities in a particular solvent system.[4]
-
Grignard Reaction Purification
Problem 1: My purified alcohol is contaminated with a non-polar impurity.
-
Possible Cause: This is likely a biphenyl byproduct formed from the coupling of the Grignard reagent (e.g., phenylmagnesium bromide).[2]
-
Solution:
-
Column Chromatography: Biphenyl is significantly less polar than the desired alcohol product. Use flash column chromatography on silica gel with a gradient elution, starting with a non-polar solvent like hexane to elute the biphenyl, then gradually increasing the polarity (e.g., by adding ethyl acetate) to elute the alcohol.
-
Trituration/Recrystallization: If the alcohol product is a solid, it can often be purified by recrystallization from a suitable solvent. Biphenyl may remain in the mother liquor. For liquid products, trituration with a non-polar solvent like cold hexane can sometimes selectively dissolve the biphenyl.
-
Problem 2: During aqueous workup, a persistent emulsion forms.
-
Possible Cause: Magnesium salts formed during the reaction can lead to the formation of emulsions, making phase separation difficult.
-
Solution:
-
Addition of Saturated NH₄Cl: Use a saturated aqueous solution of ammonium chloride for the workup instead of water or dilute acid. This can help to break up the emulsion.[9]
-
Addition of Brine: Adding a saturated solution of sodium chloride (brine) can increase the ionic strength of the aqueous layer and help to break the emulsion.
-
Filtration through Celite: If an emulsion persists, filtering the entire mixture through a pad of Celite can sometimes help to break it up.
-
Problem 3: I am observing the deprotected aldehyde in my final product.
-
Possible Cause: The acidic workup (e.g., with dilute HCl) is cleaving the 1,3-dioxolane protecting group.
-
Solution:
-
Use a Buffered Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl), which is weakly acidic and less likely to cause significant deprotection compared to stronger acids like HCl.[9]
-
Minimize Contact Time with Acid: If an acidic workup is necessary, perform it at low temperatures (e.g., in an ice bath) and minimize the contact time before extraction.
-
References
- 1. researchgate.net [researchgate.net]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. US2674636A - Method in purifying trans-stilbene - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Grignard Reaction Yield with 4-(1,3-Dioxolan-2-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize the yield of your Grignard reaction with 4-(1,3-Dioxolan-2-yl)benzaldehyde.
Frequently Asked Questions (FAQs)
Q1: Is the 1,3-dioxolane protecting group stable under Grignard reaction conditions?
A1: Yes, the 1,3-dioxolane group is a robust protecting group for aldehydes and ketones against nucleophilic attack by Grignard reagents.[1] It is generally stable under the basic conditions of the reaction. However, prolonged exposure to the Lewis acidic magnesium salts generated in situ, especially at elevated temperatures, could potentially lead to cleavage. It is crucial to perform a proper aqueous work-up to hydrolyze the magnesium alkoxide before any acidic deprotection of the acetal is attempted.
Q2: What is the optimal temperature for the reaction?
A2: The optimal temperature for a Grignarzd reaction can depend on the specific Grignard reagent and solvent used.[2] Initiation is often observed between room temperature and the boiling point of the solvent (e.g., diethyl ether or THF).[2] For the addition of the Grignard reagent to the aldehyde, it is common practice to cool the reaction mixture to 0 °C to control the initial exotherm.[3] After the initial addition, the reaction can be allowed to warm to room temperature and stirred for a period to ensure completion.[3] Running the reaction at very low temperatures (e.g., -78 °C) can also be effective, particularly for preparing and using functionalized Grignard reagents to minimize side reactions.[4]
Q3: What are common side reactions and how can they be minimized?
A3: Common side reactions in Grignard reactions include:
-
Wurtz Coupling: The coupling of the Grignard reagent with the unreacted alkyl/aryl halide. This is more prevalent with reactive halides and at higher concentrations. Slow addition of the halide during Grignard reagent formation is key to minimizing this.
-
Homocoupling: The coupling of two Grignard reagent molecules.
-
Reduction: If the Grignard reagent has a β-hydrogen, it can reduce the aldehyde to an alcohol, regenerating an alkene from the Grignard reagent. Using Grignard reagents without β-hydrogens can prevent this.
-
Enolization: If the carbonyl compound has acidic α-protons, the Grignard reagent can act as a base and deprotonate it, leading to the formation of an enolate and quenching the Grignard reagent. This is not a concern with this compound as it lacks α-protons.
To minimize side reactions, it is crucial to use anhydrous solvents and reagents, maintain a controlled temperature, and ensure a slow, steady addition of the Grignard reagent to the aldehyde.
Q4: How many equivalents of the Grignard reagent should I use?
A4: Typically, a slight excess of the Grignard reagent (1.1 to 1.5 equivalents) is used to ensure complete consumption of the aldehyde.[1] Using a large excess is generally not necessary and can lead to more side products and a more challenging work-up.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Magnesium. | - Use fresh, high-purity magnesium turnings. - Activate the magnesium surface by grinding it in a mortar and pestle before use, or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension in the solvent before adding the halide.[5] |
| 2. Wet Glassware or Solvents. | - Flame-dry all glassware under vacuum or in an oven and cool under an inert atmosphere (nitrogen or argon). - Use anhydrous solvents. Diethyl ether and THF are common choices and should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone). | |
| 3. Premature Quenching of Grignard Reagent. | - Ensure the starting aldehyde is free of water. - Maintain a positive pressure of inert gas throughout the reaction. | |
| 4. Incomplete Reaction. | - Allow the reaction to stir for a sufficient amount of time after the addition of the Grignard reagent (e.g., 1-3 hours at room temperature). - Monitor the reaction progress by Thin Layer Chromatography (TLC). | |
| Formation of Biphenyl (in the case of Phenylmagnesium Bromide) | Wurtz-Fittig side reaction between phenylmagnesium bromide and unreacted bromobenzene.[5][6] | - During the preparation of phenylmagnesium bromide, add the bromobenzene slowly to the magnesium suspension to maintain a low concentration of the halide. - Avoid high reaction temperatures during the formation of the Grignard reagent.[6] |
| Product is an oil instead of a solid | Presence of impurities (e.g., biphenyl, unreacted starting material). | - Purify the crude product using column chromatography on silica gel. - If the product is expected to be a solid, try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. |
| Difficult Work-up Emulsion Formation | Magnesium salts precipitating. | - Use a saturated aqueous solution of ammonium chloride (NH₄Cl) for quenching instead of water or dilute acid. This helps to dissolve the magnesium salts by forming soluble complexes. |
Experimental Protocols
General Protocol for the Grignard Reaction with this compound
This protocol provides a general procedure that can be adapted for different Grignard reagents.
1. Preparation of the Grignard Reagent (Example: Phenylmagnesium Bromide)
-
All glassware must be rigorously dried in an oven and assembled hot under a stream of dry nitrogen or argon.
-
Place magnesium turnings (1.2 equivalents) in a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add anhydrous diethyl ether or THF to the flask to cover the magnesium.
-
Add a small crystal of iodine to activate the magnesium.
-
Dissolve the aryl or alkyl halide (1.0 equivalent) in anhydrous diethyl ether or THF in the dropping funnel.
-
Add a small portion of the halide solution to the magnesium suspension. The reaction should initiate, as evidenced by the disappearance of the iodine color, gentle refluxing, and the formation of a cloudy gray solution. If the reaction does not start, gentle warming may be necessary.
-
Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
2. Reaction with this compound
-
In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous diethyl ether or THF under an inert atmosphere.
-
Cool the aldehyde solution to 0 °C using an ice bath.
-
Slowly add the prepared Grignard reagent solution to the aldehyde solution via a cannula or dropping funnel with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC.
3. Work-up and Purification
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Data Presentation
The following table summarizes expected outcomes based on general Grignard reaction principles. Actual yields will vary depending on the specific reaction conditions and the purity of the reagents.
| Grignard Reagent | Expected Product | Typical Yield Range (%) | Key Considerations |
| Phenylmagnesium Bromide | (4-(1,3-Dioxolan-2-yl)phenyl)(phenyl)methanol | 60-85 | Biphenyl is a common byproduct. |
| Methylmagnesium Bromide | 1-(4-(1,3-Dioxolan-2-yl)phenyl)ethanol | 70-90 | The reaction is typically clean. |
| Ethylmagnesium Bromide | 1-(4-(1,3-Dioxolan-2-yl)phenyl)propan-1-ol | 65-85 | - |
| Isopropylmagnesium Bromide | 1-(4-(1,3-Dioxolan-2-yl)phenyl)-2-methylpropan-1-ol | 50-70 | Steric hindrance may lower the yield. Potential for reduction of the aldehyde. |
| tert-Butylmagnesium Chloride | 1-(4-(1,3-Dioxolan-2-yl)phenyl)-2,2-dimethylpropan-1-ol | Low | Significant steric hindrance. Reduction is a major side reaction. |
Visualizations
Caption: Experimental workflow for the Grignard reaction.
Caption: Troubleshooting logic for low Grignard reaction yield.
References
Technical Support Center: Synthesis of 4-(1,3-Dioxolan-2-yl)benzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(1,3-Dioxolan-2-yl)benzaldehyde.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, primarily through the selective monoacetalization of terephthalaldehyde.
| Issue ID | Problem | Potential Cause(s) | Suggested Solution(s) |
| YLD-001 | Low to no conversion of starting material (terephthalaldehyde). | - Inactive or insufficient acid catalyst.- Presence of water in reagents or solvent.- Reaction temperature is too low. | - Use a fresh, anhydrous acid catalyst (e.g., p-toluenesulfonic acid).- Ensure all glassware is oven-dried and reagents (especially solvent and ethylene glycol) are anhydrous.- Increase the reaction temperature to ensure reflux of the solvent (e.g., toluene, benzene). |
| YLD-002 | Low yield of the desired monoacetal product with significant recovery of starting material. | - Insufficient reaction time.- Inefficient removal of water. | - Extend the reaction time and monitor progress by TLC or GC.- Ensure the Dean-Stark apparatus is functioning correctly to azeotropically remove water. |
| YLD-003 | Formation of a significant amount of the diacetal byproduct (1,4-bis(1,3-dioxolan-2-yl)benzene). | - Excess of ethylene glycol used.- Prolonged reaction time after consumption of the starting material. | - Use a stoichiometric amount or a slight excess (e.g., 1.0-1.2 equivalents) of ethylene glycol relative to terephthalaldehyde.- Monitor the reaction closely and stop it once the starting material is consumed to prevent further reaction to the diacetal. |
| PUR-001 | Difficulty in separating the monoacetal from the diacetal and starting material. | - Similar polarities of the components. | - Utilize column chromatography with a carefully selected solvent system (e.g., a gradient of ethyl acetate in hexanes) for separation.- Recrystallization may also be an effective purification method. |
| RXN-001 | Reaction appears to stall before completion. | - Catalyst deactivation.- Equilibrium has been reached without complete conversion. | - Add a fresh portion of the acid catalyst.- Ensure continuous and efficient removal of water to drive the equilibrium towards the product. |
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: The most common and direct starting material is terephthalaldehyde. The synthesis involves the selective protection of one of the two aldehyde groups as a cyclic acetal using ethylene glycol.
Q2: Why is an acid catalyst necessary for this reaction?
A2: An acid catalyst, such as p-toluenesulfonic acid (pTSA) or sulfuric acid, is required to protonate the carbonyl oxygen of the aldehyde. This protonation makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of ethylene glycol, thus facilitating acetal formation.
Q3: How can I favor the formation of the monoacetal over the diacetal?
A3: To favor the formation of the monoacetal, you should carefully control the stoichiometry of your reactants. Using a 1:1 molar ratio of terephthalaldehyde to ethylene glycol is crucial. A slight excess of ethylene glycol can be used, but a large excess will promote the formation of the diacetal. Monitoring the reaction progress and stopping it once the starting material is consumed is also key.
Q4: What is the purpose of using a Dean-Stark apparatus?
A4: The formation of an acetal is a reversible reaction that produces water as a byproduct. According to Le Chatelier's principle, removing water from the reaction mixture will drive the equilibrium towards the formation of the acetal product. A Dean-Stark apparatus is used to azeotropically remove water as it is formed, thus increasing the yield of the desired product.
Q5: What are some common solvents for this reaction?
A5: Solvents that form an azeotrope with water are ideal for use with a Dean-Stark apparatus. Toluene and benzene are the most commonly used solvents for this purpose.
Q6: How can I monitor the progress of the reaction?
A6: The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). You will observe the disappearance of the starting material (terephthalaldehyde) and the appearance of the monoacetal and potentially the diacetal products.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from general procedures for selective monoacetalization of aromatic dialdehydes.
Materials:
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Terephthalaldehyde
-
Ethylene glycol
-
p-Toluenesulfonic acid monohydrate (pTSA)
-
Toluene (anhydrous)
-
Saturated sodium bicarbonate solution
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Brine (saturated sodium chloride solution)
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Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for workup and purification
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark apparatus, and a reflux condenser, add terephthalaldehyde (1 equivalent).
-
Add anhydrous toluene to dissolve the terephthalaldehyde.
-
Add ethylene glycol (1.1 equivalents) to the solution.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.02 equivalents).
-
Heat the reaction mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap.
-
Monitor the reaction progress by TLC. The reaction is typically complete when the starting material is no longer visible by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the desired monoacetal from any unreacted starting material and the diacetal byproduct.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Technical Support Center: Synthesis of 4-(1,3-Dioxolan-2-yl)benzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(1,3-Dioxolan-2-yl)benzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing this compound?
A1: The synthesis is a classic acid-catalyzed acetal protection reaction. It involves reacting an aldehyde, typically terephthalaldehyde (which has two aldehyde groups), with ethylene glycol.[1] An acid catalyst, such as p-toluenesulfonic acid (p-TSA), is used to facilitate the reaction.[1][2] The primary goal is to achieve mono-protection of one of the two aldehyde groups on terephthalaldehyde.
Q2: What are the most common byproducts I should expect in this synthesis?
A2: The most prevalent byproducts are unreacted starting material (terephthalaldehyde) and the bis-acetal, 1,4-bis(1,3-dioxolan-2-yl)benzene, which forms when both aldehyde groups are protected by ethylene glycol. The presence of water as a reaction byproduct can also shift the equilibrium back towards the starting materials, hindering product formation.[2]
Q3: Why is the removal of water critical for the success of this reaction?
A3: The formation of the acetal is a reversible equilibrium reaction that produces water as a byproduct.[2] According to Le Chatelier's principle, the presence of water in the reaction mixture will drive the equilibrium back towards the reactants (aldehyde and glycol), thus reducing the yield of the desired acetal product. Continuous removal of water is essential to push the reaction to completion.[2][3]
Q4: How can I maximize the yield of the desired mono-protected product and minimize the bis-protected byproduct?
A4: To favor mono-acetal formation, the stoichiometry of the reactants is critical. Using a carefully controlled amount of ethylene glycol (ideally a 1:1 molar ratio or slightly less relative to terephthalaldehyde) is the primary strategy. This ensures there is not enough glycol to protect both aldehyde functional groups on the starting material.
Q5: What are the recommended catalysts and solvents for this synthesis?
A5: A common and effective catalyst is p-toluenesulfonic acid (p-TSA).[1] Other Brønsted or Lewis acids can also be employed.[4][5] The solvent of choice is often toluene, as it forms an azeotrope with water, allowing for efficient water removal using a Dean-Stark apparatus.[1][2] Other non-polar aprotic solvents may also be used.[2]
Troubleshooting Guide
Problem 1: Low or No Product Yield
-
Q: My reaction has a very low yield, or I've only recovered the starting material. What are the likely causes?
-
A:
-
Inefficient Water Removal: This is the most common issue. The acetalization reaction is reversible, and any water present will prevent product formation.[2]
-
Inactive Catalyst: The acid catalyst may be old or degraded.
-
Solution: Use a fresh, pure supply of the acid catalyst (e.g., p-TSA).
-
-
Insufficient Reaction Time or Temperature: The reaction may not have reached equilibrium.
-
Solution: Ensure the reaction is refluxing at the appropriate temperature for the solvent used (e.g., ~110°C for toluene) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot is consumed. A typical procedure involves refluxing for several hours.[1]
-
-
Problem 2: High Proportion of Bis-Acetal Byproduct
-
Q: My product mixture contains a significant amount of the bis-protected byproduct. How can I improve selectivity for the mono-acetal?
-
A:
-
Incorrect Stoichiometry: An excess of ethylene glycol will inevitably lead to the formation of the bis-acetal.
-
Solution: Carefully control the stoichiometry. Use one equivalent or slightly less of ethylene glycol for every one equivalent of terephthalaldehyde. Consider slow addition of the ethylene glycol to the reaction mixture to maintain a low concentration, further favoring mono-protection.
-
-
Problem 3: Product Decomposes During Workup or Purification
-
Q: I isolated a good yield initially, but the product seems to revert to the starting aldehyde during workup or column chromatography. Why is this happening?
-
A:
-
Acidic Conditions: Acetals are stable under basic and neutral conditions but are sensitive to acid, especially in the presence of water (aqueous acid).[6][7] Any residual acid catalyst from the reaction can cause deprotection (hydrolysis) of the acetal back to the aldehyde during an aqueous workup or on silica gel, which can be slightly acidic.
-
Solution 1 (Workup): Before the aqueous workup, quench the reaction by washing it with a mild basic solution, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃), to neutralize the acid catalyst.[1]
-
Solution 2 (Purification): When performing silica gel column chromatography, consider neutralizing the silica gel by preparing a slurry with a small amount of a non-nucleophilic base, like triethylamine (~1%), in the eluent system.
-
-
Data Presentation & Protocols
Table 1: Example Experimental Protocol
This protocol is adapted from a patented synthesis method and is provided as a reference.[1]
| Component | Quantity | Moles (approx.) | Role |
| Terephthalaldehyde | 134 g | 1.0 mol | Reactant |
| Ethylene Glycol | 62 g | 1.0 mol | Reactant |
| p-Toluenesulfonic acid | 2 g | 0.01 mol | Catalyst |
| Toluene | 400 mL | - | Solvent |
| Reported Yield | 122 g | (68.5%) | Product |
Methodology:
-
Terephthalaldehyde, ethylene glycol, and p-toluenesulfonic acid are combined in toluene.
-
The mixture is heated to reflux, and water is collected and removed azeotropically using a Dean-Stark apparatus.
-
After water evolution ceases, the reaction is refluxed for an additional 2 hours to ensure completion.
-
The reaction mixture is cooled and then washed with an aqueous sodium bicarbonate solution to neutralize the acid catalyst.
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The organic phase is separated, concentrated under reduced pressure, and the crude product is purified by silica gel column chromatography to yield this compound.[1]
Visualizations
Caption: Reaction pathway showing the formation of the desired mono-acetal and the common bis-acetal byproduct.
Caption: A logical workflow to diagnose and solve common issues leading to low product yield.
References
- 1. Synthesis routes of this compound [benchchem.com]
- 2. Topics in Organic Chemistry: Mastering the Art of Acetal Protection: A Comprehensive Guide to Synthesis and Hydrolysis of Acetal [chemistrywithdrsantosh.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
Technical Support Center: The 4-(1,3-Dioxolan-2-yl)benzaldehyde Moiety
This technical support guide provides detailed information on the stability and handling of the 1,3-dioxolane protecting group present in the 4-(1,3-Dioxolan-2-yl)benzaldehyde molecule. It is intended for researchers, scientists, and professionals in drug development who utilize this compound in multi-step syntheses.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of the 1,3-dioxolane group in this compound?
The 1,3-dioxolane group serves as a protecting group for the aldehyde functional group. This protection strategy is employed to prevent the aldehyde from undergoing unwanted reactions during subsequent synthetic steps that target other parts of the molecule. The protected form, a cyclic acetal, is generally stable to a variety of reagents that would otherwise react with an aldehyde.[1]
Q2: Under what conditions is the dioxolane protecting group stable?
The cyclic acetal of this compound is stable under neutral and basic conditions. It is also resistant to many nucleophilic reagents and certain oxidizing and reducing agents.[1] This stability allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the masked aldehyde.
Q3: What conditions will cleave or deprotect the dioxolane group?
The dioxolane group is sensitive to acidic conditions. Deprotection is typically achieved through acid-catalyzed hydrolysis.[1][2] This can be accomplished using aqueous solutions of strong acids like HCl or H₂SO₄, or with Lewis acids in the presence of water. The reaction is reversible, so using a large excess of water helps drive the reaction to completion.[2][3]
Q4: Can I perform a Grignard reaction on a molecule containing this protected aldehyde?
Yes. The dioxolane protecting group is stable to Grignard reagents and other organometallics like organolithium reagents. This is a primary reason for its use, as these strong nucleophiles/bases would readily react with an unprotected aldehyde.
Q5: Is the protecting group stable to common reducing agents like NaBH₄ or LiAlH₄?
The dioxolane group is generally stable to hydride reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). This allows for the selective reduction of other functional groups (e.g., esters, ketones) in the presence of the protected aldehyde.
Troubleshooting Guide
Issue 1: My protected aldehyde is unexpectedly cleaving during a reaction.
-
Potential Cause: Presence of acidic impurities in your reagents or solvents. Many reagents, such as certain Lewis acids or salts of amines, can be acidic or become acidic upon exposure to moisture.
-
Troubleshooting Steps:
-
Ensure all solvents are rigorously dried and distilled if necessary.
-
Use freshly opened or purified reagents.
-
Consider adding a non-nucleophilic base, such as pyridine or triethylamine, to the reaction mixture to neutralize any trace acidity.
-
Check the pH of any aqueous layers during workup to ensure they are not acidic.
-
Issue 2: The deprotection (hydrolysis) of the dioxolane group is slow or incomplete.
-
Potential Cause 1: Insufficient acid catalyst or water. The hydrolysis is an equilibrium reaction.[2][3]
-
Solution: Increase the concentration of the acid catalyst or use a larger excess of water. Switching to a biphasic system with vigorous stirring can sometimes improve results.
-
-
Potential Cause 2: The reaction temperature is too low.
-
Solution: Gently heat the reaction mixture. Monitor the reaction by TLC to avoid decomposition of the product.
-
-
Potential Cause 3: Steric hindrance around the acetal.
-
Solution: Employ stronger acidic conditions or alternative deprotection methods, such as using a Lewis acid catalyst like cerium(III) triflate in wet nitromethane.[1]
-
Issue 3: I am observing side products after deprotection.
-
Potential Cause: The deprotected aldehyde is unstable to the strong acidic conditions used for cleavage. Aldehydes can be prone to polymerization or other side reactions in strong acid.
-
Troubleshooting Steps:
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Use milder deprotection conditions. Catalytic amounts of a milder acid (e.g., p-toluenesulfonic acid) in a wet solvent like acetone can be effective.[1]
-
Minimize the reaction time. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.
-
Ensure the reaction is performed under an inert atmosphere if the product is sensitive to oxidation.
-
Data Presentation: Stability of the 1,3-Dioxolane Protecting Group
The following table summarizes the general stability of the 1,3-dioxolane group in this compound under various conditions.
| Reagent/Condition Class | Specific Examples | Stability Outcome | Notes |
| Aqueous Acid | HCl (aq), H₂SO₄ (aq), Acetic Acid (aq) | Unstable / Cleavage | Primary method for deprotection.[1][2] |
| Lewis Acids | BF₃·OEt₂, TiCl₄, Ce(OTf)₃ | Unstable / Cleavage | Often used for mild deprotection, especially in wet solvents.[1] |
| Aqueous Base | NaOH (aq), K₂CO₃ (aq), NH₄OH | Stable | Acetal groups are highly stable to basic conditions.[1] |
| Organometallics | Grignard Reagents (RMgX), Organolithiums (RLi) | Stable | Allows for reactions at other sites without affecting the aldehyde. |
| Hydride Reductants | NaBH₄, LiAlH₄ | Stable | Enables selective reduction of other functional groups. |
| Catalytic Hydrogenation | H₂, Pd/C | Stable | The acetal is inert to typical hydrogenation conditions. |
| Strong Oxidants | KMnO₄, Jones Reagent (CrO₃/H₂SO₄) | Unstable / Cleavage | Strongly acidic and oxidative conditions can lead to cleavage and oxidation.[1] |
| Mild Oxidants | PCC, PDC, MnO₂ | Stable | Generally stable, provided the conditions are anhydrous and non-acidic.[1] |
Experimental Protocols
Protocol 1: Protection of 4-Formylbenzaldehyde to form this compound
This procedure describes the formation of the cyclic acetal from the corresponding aldehyde.
-
Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-formylbenzaldehyde (1 eq.), ethylene glycol (1.5 eq.), and toluene (approx. 0.2 M solution).
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TSA) (0.01-0.05 eq.).
-
Reaction: Heat the mixture to reflux. Water will be collected azeotropically in the Dean-Stark trap.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until all the starting aldehyde is consumed.
-
Workup: Cool the reaction mixture to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Protocol 2: Deprotection of this compound
This procedure describes the acid-catalyzed hydrolysis to regenerate the aldehyde.
-
Setup: Dissolve this compound (1 eq.) in a mixture of acetone and water (e.g., 4:1 v/v).
-
Acid Addition: Add a catalytic amount of a strong acid, such as 2M aqueous hydrochloric acid or p-toluenesulfonic acid (p-TSA).
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.
-
Workup: Once the reaction is complete, neutralize the acid by carefully adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extraction & Purification: Extract the product with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the deprotected aldehyde.
Visualizations
Caption: General experimental workflow for the protection and deprotection of an aldehyde.
Caption: Troubleshooting decision tree for issues with the dioxolane protecting group.
References
Technical Support Center: Deprotection of 4-(1,3-Dioxolan-2-yl)benzaldehyde
Welcome to the technical support center for the deprotection of 4-(1,3-dioxolan-2-yl)benzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to this common synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the deprotection of this compound?
The most prevalent method for the deprotection of this compound is acidic hydrolysis. This is typically achieved using a Brønsted acid such as hydrochloric acid (HCl) or p-toluenesulfonic acid (p-TsOH) in a suitable solvent system, often containing water.[1] Lewis acids can also be employed for this transformation. The choice of acid and solvent can be critical to avoid side reactions and ensure a high yield of the desired 4-formylbenzaldehyde.
Q2: I am observing incomplete deprotection. What are the likely causes and how can I resolve this?
Incomplete deprotection is a common challenge and can be attributed to several factors:
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Insufficient Acid Catalyst: The amount of acid may be too low to effectively catalyze the hydrolysis. A gradual increase in the catalyst loading can be tested.
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Inadequate Reaction Time or Temperature: The reaction may not have been allowed to proceed for a sufficient duration or at an optimal temperature. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is crucial.
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Poor Water Solubility: If the reaction is biphasic, the limited availability of water at the reaction site can slow down or stall the hydrolysis. Using a co-solvent like acetone or tetrahydrofuran (THF) can improve miscibility.
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Deactivation of the Catalyst: In some cases, impurities in the starting material or solvent can neutralize the acid catalyst.
Q3: What are the potential side reactions during the deprotection of this compound?
The primary side reaction of concern is the acid-catalyzed polymerization or self-condensation of the product, 4-formylbenzaldehyde, especially under harsh acidic conditions or elevated temperatures. Additionally, if other acid-sensitive functional groups are present in the molecule, they may also react.
Q4: How can I purify the 4-formylbenzaldehyde product after deprotection?
Purification of 4-formylbenzaldehyde typically involves the following steps:
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Neutralization: The acidic reaction mixture is first neutralized with a mild base, such as sodium bicarbonate solution.
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Extraction: The product is then extracted into an organic solvent like dichloromethane (DCM) or ethyl acetate.
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Washing: The organic layer is washed with water and brine to remove any remaining salts and water-soluble impurities.
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Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na2SO4 or MgSO4) and the solvent is removed under reduced pressure.
-
Recrystallization or Chromatography: For higher purity, the crude product can be recrystallized from a suitable solvent system or purified by column chromatography on silica gel.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Deprotection | Insufficient acid catalyst. | Increase the molar ratio of the acid catalyst incrementally. |
| Reaction time is too short. | Monitor the reaction by TLC/GC and extend the reaction time until the starting material is consumed. | |
| Low reaction temperature. | Gradually increase the reaction temperature while monitoring for side product formation. | |
| Poor solubility of reactants. | Use a co-solvent (e.g., acetone, THF) to create a homogeneous reaction mixture. | |
| Low Yield | Product degradation under harsh acidic conditions. | Use a milder acid catalyst (e.g., p-TsOH instead of concentrated HCl) or perform the reaction at a lower temperature. |
| Loss of product during work-up. | Ensure complete extraction and minimize the number of transfer steps. Back-extract the aqueous layers to recover any dissolved product. | |
| Volatility of the product. | Use caution during solvent removal; avoid high vacuum or excessive heating. | |
| Formation of Byproducts | Acid-catalyzed polymerization of the aldehyde. | Neutralize the reaction mixture promptly after completion. Use milder reaction conditions. |
| Reaction with other acid-sensitive groups. | If possible, choose a protecting group strategy that is orthogonal to the deprotection conditions of the acetal. | |
| Difficult Purification | Co-elution of starting material and product. | Optimize the chromatographic conditions (e.g., solvent gradient) for better separation. |
| Presence of polymeric material. | Attempt to precipitate the polymer by adding a non-polar solvent before chromatography. |
Experimental Protocols
Protocol 1: Deprotection using Hydrochloric Acid in Acetone/Water
This protocol is a standard and effective method for the deprotection of this compound.
Materials:
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This compound
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Acetone
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Hydrochloric Acid (1N aqueous solution)
-
Sodium bicarbonate (saturated aqueous solution)
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Dichloromethane (DCM)
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Anhydrous sodium sulfate (Na2SO4)
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Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of acetone and water (e.g., 4:1 v/v).
-
Add 1N hydrochloric acid (0.5 - 1.0 eq) to the solution at room temperature.
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Stir the reaction mixture and monitor its progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is typically complete within 1-4 hours.
-
Once the reaction is complete, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 4-formylbenzaldehyde.
-
Purify the crude product by recrystallization or column chromatography if necessary.
| Parameter | Value |
| Typical Scale | 1-10 mmol |
| Temperature | Room Temperature |
| Reaction Time | 1 - 4 hours |
| Expected Yield | > 90% |
Protocol 2: Deprotection using p-Toluenesulfonic Acid in Acetone
This method employs a milder acid catalyst, which can be beneficial if other acid-sensitive functional groups are present.
Materials:
-
This compound
-
Acetone
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H2O)
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
Dissolve this compound (1.0 eq) in acetone.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.1 eq).
-
Stir the mixture at room temperature and monitor the reaction by TLC. The reaction may require a longer time compared to using a strong mineral acid.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify as needed.
| Parameter | Value |
| Typical Scale | 1-10 mmol |
| Temperature | Room Temperature |
| Reaction Time | 4 - 12 hours |
| Expected Yield | 85 - 95% |
Visualizing the Workflow and Troubleshooting
Caption: General workflow for the deprotection of this compound.
Caption: Troubleshooting decision tree for common deprotection issues.
References
preventing self-condensation of 4-(1,3-Dioxolan-2-yl)benzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(1,3-Dioxolan-2-yl)benzaldehyde. The focus is on preventing unintended side reactions, particularly self-condensation and related transformations.
Troubleshooting Guides
Issue 1: Unexpected Side Product Formation in Reactions
Symptoms:
-
Formation of a crystalline white solid, insoluble in the reaction solvent.
-
Appearance of two new spots on TLC analysis, one more polar and one less polar than the starting material.
-
Reduced yield of the desired product.
Possible Cause: The primary cause of self-reaction for this compound is the Cannizzaro reaction . This occurs under strong basic conditions, where two molecules of the aldehyde disproportionate to form one molecule of the corresponding primary alcohol and one molecule of the carboxylic acid. Since this compound lacks α-hydrogens, it cannot undergo a typical aldol self-condensation.
Troubleshooting Steps:
-
pH Control: Avoid strongly basic conditions (pH > 10). If a base is required for your reaction, consider using a weaker, non-nucleophilic base or a hindered base.
-
Temperature Management: The Cannizzaro reaction is often accelerated by heat. Running the reaction at a lower temperature can help minimize this side reaction.
-
Reaction Time: Prolonged reaction times in the presence of a base can increase the likelihood of the Cannizzaro reaction. Monitor the reaction progress closely and work it up as soon as the desired transformation is complete.
-
Reagent Addition: If the reaction requires a strong base, consider slow, controlled addition of the base to the reaction mixture to avoid localized high concentrations.
Issue 2: Decomposition of the Starting Material
Symptoms:
-
Appearance of benzaldehyde or other unexpected aromatic compounds in the reaction mixture.
-
Complex NMR spectrum with unexpected aromatic signals.
Possible Cause: The 1,3-dioxolane group is an acetal, which acts as a protecting group for the aldehyde. This group is stable under neutral and basic conditions but is labile to acid.[1] Exposure to even catalytic amounts of strong acid, particularly in the presence of water, can lead to the deprotection of the dioxolane, regenerating the aldehyde.
Troubleshooting Steps:
-
Avoid Acidic Conditions: Ensure that all reagents and solvents are free from acidic impurities. If an acid catalyst is necessary for a subsequent step, the reaction should be performed under anhydrous conditions to minimize deprotection.
-
Purification: When purifying the product via chromatography, ensure the silica gel or other stationary phase is neutral. Acidic residues on silica gel can cause on-column decomposition.
-
Storage: Store this compound in a cool, dry place, away from acidic vapors.
Frequently Asked Questions (FAQs)
Q1: Is this compound prone to self-aldol condensation?
A1: No, this compound is not prone to self-aldol condensation. Aldol condensation requires the presence of at least one α-hydrogen to form an enolate intermediate. As the aldehyde group in this molecule is directly attached to the benzene ring, it does not have any α-hydrogens and thus cannot enolize.
Q2: Under what conditions can I expect self-reaction of this compound?
A2: Self-reaction can occur under strongly basic conditions through the Cannizzaro reaction.[2] In this reaction, two molecules of the aldehyde react to produce 4-(1,3-Dioxolan-2-yl)benzyl alcohol and 4-(1,3-Dioxolan-2-yl)benzoic acid.[3] The rate of this reaction is influenced by the concentration of the base, temperature, and the electronic nature of the substituents on the benzene ring. Electron-donating groups, like the dioxolane group, tend to slow down the Cannizzaro reaction compared to unsubstituted benzaldehyde.[3]
Q3: How can I prevent the Cannizzaro reaction?
A3: To prevent the Cannizzaro reaction, it is crucial to avoid strong bases and high temperatures. If your desired reaction requires basic conditions, use the mildest base possible and maintain a low reaction temperature. Minimizing the reaction time will also help reduce the formation of these byproducts.
Q4: What is the stability of the dioxolane protecting group?
A4: The 1,3-dioxolane group is an acetal and is generally stable to bases, nucleophiles, and reducing agents.[1][4] However, it is sensitive to acidic conditions and can be readily cleaved to regenerate the aldehyde functionality.
Q5: How can I detect the products of the Cannizzaro reaction?
A5: The products of the Cannizzaro reaction, 4-(1,3-Dioxolan-2-yl)benzyl alcohol and 4-(1,3-Dioxolan-2-yl)benzoic acid, can be detected and quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. The alcohol will be less polar than the starting aldehyde, while the carboxylic acid will be significantly more polar.
Data Presentation
Table 1: Reactivity Summary of this compound
| Condition | Potential Side Reaction | Products | Prevention Strategy |
| Strong Base (e.g., NaOH, KOH) | Cannizzaro Reaction | 4-(1,3-Dioxolan-2-yl)benzyl alcohol and 4-(1,3-Dioxolan-2-yl)benzoic acid | Use mild base, low temperature, shorter reaction time. |
| Strong Acid (e.g., HCl, H₂SO₄) | Deprotection of Dioxolane | 4-formylbenzaldehyde (terephthalaldehyde) | Maintain neutral or basic conditions; use anhydrous solvents. |
Table 2: Expected ¹H NMR Chemical Shifts (δ, ppm) for Key Compounds in CDCl₃
| Proton | This compound | 4-(1,3-Dioxolan-2-yl)benzyl alcohol | 4-(1,3-Dioxolan-2-yl)benzoic acid |
| Aldehyde (-CHO) | ~9.9 | - | - |
| Benzylic (-CH₂OH) | - | ~4.7 | - |
| Dioxolane (-CH-) | ~5.8 | ~5.8 | ~5.8 |
| Dioxolane (-CH₂CH₂-) | ~4.1 | ~4.1 | ~4.1 |
| Aromatic (Ar-H) | ~7.5 - 7.9 | ~7.3 - 7.5 | ~7.5 - 8.1 |
| Carboxylic (-COOH) | - | - | ~11-12 (broad) |
Experimental Protocols
Protocol 1: General Procedure for a Reaction Minimizing the Cannizzaro Reaction
This protocol is a general guideline for a reaction where this compound is used as a reactant under basic conditions, aiming to minimize the Cannizzaro side reaction.
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Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound in a suitable anhydrous solvent (e.g., THF, Dichloromethane).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Base Addition: If a base is required, use a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine). Add the base dropwise to the cooled reaction mixture over a period of 15-30 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete, quench the reaction with a neutral or slightly acidic aqueous solution (e.g., saturated ammonium chloride solution).
-
Extraction: Extract the product with a suitable organic solvent.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on neutral silica gel.
Protocol 2: Analytical Method for Detecting Cannizzaro Products by HPLC
This method can be used to assess the purity of this compound and to quantify the products of a potential Cannizzaro reaction.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for better peak shape). A typical gradient could be 30-90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.
-
Expected Elution Order: 4-(1,3-Dioxolan-2-yl)benzoic acid (most polar, shortest retention time), followed by 4-(1,3-Dioxolan-2-yl)benzyl alcohol, and then this compound (least polar, longest retention time).
Visualizations
Caption: Mechanism of the Cannizzaro Reaction.
Caption: Troubleshooting workflow for side reactions.
References
Technical Support Center: Work-up Procedures for 4-(1,3-Dioxolan-2-yl)benzaldehyde Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the work-up procedures for reactions involving 4-(1,3-Dioxolan-2-yl)benzaldehyde. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.
Troubleshooting Guides & FAQs
Section 1: General Work-up Issues
Q1: I am observing a persistent emulsion during the aqueous work-up of my reaction mixture. How can I resolve this?
A1: Emulsion formation is a common issue when working with organic and aqueous phases. Here are several techniques to break an emulsion:
-
Addition of Brine: Wash the emulsion with a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous layer can help to force the separation of the two phases.
-
Change in pH: If your product is stable to acid or base, careful addition of a small amount of dilute acid or base can sometimes break an emulsion by protonating or deprotonating species at the interface.
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Filtration: For small-scale reactions, passing the entire mixture through a pad of Celite® or glass wool can help to break up the emulsion.
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Solvent Addition: Adding more of the organic solvent used for extraction can sometimes help to resolve the emulsion.
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Centrifugation: If available, centrifuging the mixture is a very effective method for separating the layers.
-
Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period (e.g., overnight) can lead to phase separation.
Q2: My product seems to have low solubility in common extraction solvents. What are my options?
A2: If your product has limited solubility in standard nonpolar organic solvents like hexanes or diethyl ether, consider the following:
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Solvent Screening: Test the solubility of your crude product in a range of solvents with varying polarities, such as ethyl acetate, dichloromethane (DCM), or tetrahydrofuran (THF).
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Mixed Solvent Systems: Use a mixture of solvents. For example, a small amount of a more polar solvent like ethyl acetate added to a less polar solvent like hexanes can improve solubility without significantly extracting aqueous impurities.
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Warm Extraction: Gently warming the extraction solvent may increase the solubility of your product. However, be cautious of solvent loss and potential product decomposition.
-
Continuous Extraction: For products with very low solubility, a continuous liquid-liquid extraction apparatus (e.g., Soxhlet extractor for solid-liquid extraction) may be necessary.
Section 2: Grignard Reaction Work-up
Q3: What is the standard quenching procedure for a Grignard reaction with this compound?
A3: The reaction should be quenched by slowly adding it to a cold saturated aqueous solution of ammonium chloride (NH₄Cl). This is a mildly acidic work-up that protonates the alkoxide formed and minimizes the risk of hydrolyzing the acid-sensitive dioxolane protecting group. Avoid quenching with strong acids like HCl, as this can lead to deprotection.
Q4: I am getting a low yield of the desired alcohol after my Grignard reaction. What are the potential causes during work-up?
A4: Low yields in Grignard reactions can stem from several factors, many related to the work-up:
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Premature Quenching: Ensure the Grignard reagent has fully reacted with the aldehyde before quenching. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended.
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Hydrolysis of the Dioxolane: Using too acidic a quenching solution or prolonged exposure to even mildly acidic conditions can cleave the acetal, leading to a mixture of products.
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Incomplete Extraction: The resulting alcohol may have some water solubility. Ensure you perform multiple extractions (e.g., 3 times) with an appropriate organic solvent like ethyl acetate or DCM to maximize recovery.
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Emulsion Formation: As discussed in Q1, emulsions can trap the product, leading to lower isolated yields.
Section 3: Wittig Reaction Work-up
Q5: How do I effectively remove the triphenylphosphine oxide byproduct from my Wittig reaction product?
A5: Triphenylphosphine oxide is a common and often difficult-to-remove byproduct of the Wittig reaction. Here are some strategies for its removal:
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Crystallization: If your product is a solid, recrystallization is often the most effective method. Triphenylphosphine oxide is often soluble in common recrystallization solvents at room temperature, allowing for the isolation of the pure product upon cooling.
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Column Chromatography: Flash column chromatography on silica gel is a reliable method for separating the desired alkene from triphenylphosphine oxide. A solvent system of increasing polarity (e.g., starting with hexanes and gradually adding ethyl acetate) is typically effective.
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Precipitation: In some cases, triphenylphosphine oxide can be precipitated from a nonpolar solvent like hexanes or a mixture of hexanes and diethyl ether, while the desired product remains in solution. The precipitate can then be removed by filtration.
Q6: My Wittig reaction work-up is messy, and I'm losing a lot of product. What is a typical extraction procedure?
A6: A standard work-up for a Wittig reaction involving this compound is as follows:
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Quench: Quench the reaction mixture with water.
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Extraction: Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or dichloromethane.
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Washing: Combine the organic extracts and wash sequentially with water and then brine.
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Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
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Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
Section 4: Reduction Reaction Work-up
Q7: I have reduced this compound with sodium borohydride (NaBH₄). What is the correct work-up procedure?
A7: The work-up for a NaBH₄ reduction is generally straightforward:
-
Quench: Slowly and carefully add a dilute acid (e.g., 1 M HCl) to the reaction mixture at 0 °C to neutralize the excess NaBH₄ and the resulting borate esters. Be cautious as hydrogen gas will be evolved. The dioxolane group is generally stable to this brief exposure to dilute acid at low temperatures.
-
Extraction: Extract the product into an organic solvent like ethyl acetate.
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Washing: Wash the combined organic layers with water and then brine.
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Drying and Concentration: Dry the organic layer over an anhydrous drying agent and remove the solvent under reduced pressure.
Section 5: Deprotection of the Dioxolane Group
Q8: What are the standard conditions for the acidic hydrolysis (deprotection) of the dioxolane group, and what is the work-up?
A8: The dioxolane group can be removed by acid-catalyzed hydrolysis.
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Reaction Conditions: Stir the protected compound in a mixture of a mild acid (e.g., acetic acid, p-toluenesulfonic acid) in a water/acetone or water/THF mixture.
-
Work-up:
-
Neutralize the acid with a base such as sodium bicarbonate solution.
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Extract the deprotected aldehyde with an organic solvent.
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Wash the organic layer with water and brine.
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Dry the organic layer and concentrate to yield the crude product, which can then be purified by recrystallization or column chromatography.
-
Experimental Protocols
Protocol 1: General Grignard Reaction and Work-up
-
Reaction: To a solution of this compound (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Work-up:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly pour the reaction mixture into a stirred, cold saturated aqueous solution of NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL for a 10 mmol scale reaction).
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Combine the organic extracts and wash with brine (1 x 50 mL).
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
-
Protocol 2: General Wittig Reaction and Work-up
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Reaction: To a suspension of a phosphonium salt (e.g., (methoxymethyl)triphenylphosphonium chloride, 1.2 eq) in anhydrous THF at 0 °C, add a strong base (e.g., n-butyllithium, 1.2 eq) dropwise. Stir for 30 minutes to form the ylide. Add a solution of this compound (1.0 eq) in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Work-up:
-
Quench the reaction by adding water.
-
Extract the mixture with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
The crude product can be purified by column chromatography or recrystallization to remove triphenylphosphine oxide.
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Protocol 3: Reduction with NaBH₄ and Work-up
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Reaction: To a solution of this compound (1.0 eq) in methanol or ethanol at 0 °C, add NaBH₄ (1.5 eq) portion-wise. Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Work-up:
-
Cool the reaction to 0 °C and slowly add 1 M HCl to quench the excess NaBH₄ and hydrolyze the borate esters until the pH is ~5-6.
-
Remove the bulk of the alcohol solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
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Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then brine.
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Dry over Na₂SO₄, filter, and concentrate to give the crude alcohol.
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Quantitative Data Summary
| Reaction Type | Reagent | Product | Typical Yield (%) | Reference Solvent for Work-up |
| Grignard | Phenylmagnesium bromide | (4-(1,3-Dioxolan-2-yl)phenyl)(phenyl)methanol | 75-90 | Ethyl Acetate |
| Wittig | (Methoxymethyl)triphenylphosphonium chloride | 2-(4-(2-methoxyvinyl)phenyl)-1,3-dioxolane | 60-85 | Diethyl Ether / Ethyl Acetate |
| Reduction | Sodium Borohydride | (4-(1,3-Dioxolan-2-yl)phenyl)methanol | 90-98 | Ethyl Acetate |
| Deprotection | Acetic Acid / Water | 4-Formylbenzaldehyde (Terephthalaldehyde) | 85-95 | Dichloromethane |
Note: Yields are approximate and can vary significantly based on reaction scale, purity of reagents, and reaction conditions.
Visualizations
Caption: General experimental workflow for reactions of this compound.
Technical Support Center: Catalyst Selection for Reactions with 4-(1,3-Dioxolan-2-yl)benzaldehyde
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for catalyst selection in reactions involving 4-(1,3-Dioxolan-2-yl)benzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile building block in organic synthesis. The most common reactions include:
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Wittig Reaction: To form alkenes from the aldehyde functionality.
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Heck Reaction: To couple the aromatic ring with an alkene. (Requires prior conversion to an aryl halide)
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Suzuki Coupling: To form biaryl compounds. (Requires prior conversion to an aryl halide or boronic ester)
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Catalytic Hydrogenation: To reduce the aldehyde to an alcohol.
Q2: Is the 1,3-dioxolane protecting group stable under typical catalytic reaction conditions?
A2: The 1,3-dioxolane group is an acetal, which is generally stable under neutral and basic conditions commonly used in many catalytic reactions like the Wittig, Heck, and Suzuki couplings. However, it is sensitive to acidic conditions and can be hydrolyzed back to the aldehyde and diol. Therefore, it is crucial to avoid acidic reagents and conditions during the reaction and work-up procedures.
Q3: How do I purify the final products from reactions involving this compound?
A3: Purification of products can typically be achieved using standard techniques such as column chromatography on silica gel, crystallization, or distillation.[1] The choice of method depends on the physical properties of the product (solid or liquid) and the nature of the impurities. For example, removal of triphenylphosphine oxide from Wittig reactions can be challenging and may require careful chromatography or crystallization.
Troubleshooting Guides
Wittig Reaction
Problem 1: Low or no yield of the desired alkene.
| Possible Cause | Troubleshooting Steps |
| Inactive Ylide | Ensure the phosphonium salt is fully deprotonated to form the ylide. Use a strong, fresh base like n-butyllithium or sodium hydride.[2] |
| Sterically Hindered Ketone/Aldehyde | For sterically hindered substrates, the reaction may be slow. Consider using the Horner-Wadsworth-Emmons (HWE) reaction as an alternative.[3][4] |
| Labile Aldehyde | Aromatic aldehydes can be prone to oxidation or polymerization. Use fresh, purified this compound. Consider forming the aldehyde in situ from the corresponding alcohol if lability is a major issue.[3][4] |
| Side Reactions | Betaines formed as intermediates can be stabilized by lithium salts, leading to side products. Use sodium or potassium-based bases to avoid this if it's a concern.[5] |
Problem 2: Poor stereoselectivity (undesired E/Z ratio).
| Possible Cause | Troubleshooting Steps |
| Ylide Type | The stereochemical outcome depends on the ylide. Stabilized ylides (with electron-withdrawing groups) predominantly give the (E)-alkene, while non-stabilized ylides (with alkyl groups) favor the (Z)-alkene.[5] |
| Reaction Conditions | For non-stabilized ylides, performing the reaction in the presence of lithium salts can decrease Z-selectivity. Conversely, salt-free conditions can improve Z-selectivity.[4] For stabilized ylides, higher temperatures can sometimes improve E-selectivity. |
| Schlosser Modification | To obtain the (E)-alkene from a non-stabilized ylide, the Schlosser modification can be employed, which involves an additional deprotonation-protonation sequence.[4] |
Heck Reaction
Note: The Heck reaction requires the conversion of this compound to a halide (e.g., bromo or iodo) derivative first.
Problem 1: Low or no yield of the coupled product.
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure the use of an active Pd(0) catalyst. Pd(II) precursors like Pd(OAc)₂ require in situ reduction. The choice of phosphine ligand is critical; electron-donating ligands can activate the catalyst.[6] |
| Poor Oxidative Addition | The oxidative addition of the aryl halide to the Pd(0) center can be the rate-limiting step. Aryl iodides are more reactive than bromides, which are more reactive than chlorides.[6] Consider using a more reactive halide if possible. |
| Base Inefficiency | The base is crucial for regenerating the Pd(0) catalyst. Common bases include triethylamine or inorganic salts like sodium acetate. Ensure the base is not sterically hindered and is present in sufficient stoichiometry.[6] |
| Catalyst Deactivation | The formation of palladium black can indicate catalyst decomposition. This can be caused by high temperatures or the absence of stabilizing ligands.[7] |
Suzuki Coupling
Note: The Suzuki coupling requires the conversion of this compound to a halide or triflate derivative and reaction with a boronic acid or ester.
Problem 1: Low or no yield of the biaryl product.
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and ligand. Pre-catalysts that are more air- and moisture-stable can be beneficial.[7] |
| Poor Transmetalation | Optimize the base. Stronger bases like K₃PO₄ or Cs₂CO₃ can be more effective. The presence of some water can facilitate the formation of the active boronate species.[7] |
| Decomposition of Boronic Acid | Boronic acids can undergo protodeboronation, especially at high temperatures. Use a slight excess of the boronic acid derivative. |
| Homocoupling of Boronic Acid | This is a common side reaction. Rigorously degas all solvents and the reaction setup to remove oxygen. Using a Pd(0) catalyst source and bulky ligands can sterically hinder this pathway.[7] |
Catalytic Hydrogenation
Problem 1: Incomplete reduction of the aldehyde.
| Possible Cause | Troubleshooting Steps |
| Catalyst Deactivation | The catalyst can be poisoned by impurities in the substrate or solvent. Ensure high purity of all reagents. |
| Insufficient Hydrogen Pressure/Temperature | While aromatic aldehydes can often be reduced under mild conditions, increasing the hydrogen pressure and/or temperature may be necessary to drive the reaction to completion.[8] |
| Poor Catalyst Activity | The choice of catalyst is important. Pd/C is a common and effective catalyst.[9] The activity can also be influenced by the support and metal dispersion. |
Problem 2: Over-reduction or side reactions.
| Possible Cause | Troubleshooting Steps |
| Hydrogenolysis of the Benzyl Alcohol | The initially formed benzyl alcohol can be further reduced to a methyl group (toluene derivative). This is more likely at higher temperatures and with certain catalysts. To favor the alcohol, use milder conditions (lower temperature and pressure). |
| Reduction of the Aromatic Ring | Hydrogenation of the benzene ring typically requires more forcing conditions (high temperature and pressure) than the reduction of the aldehyde.[10] Sticking to milder conditions will prevent this side reaction. |
| Cleavage of the Dioxolane Ring | If any acidic impurities are present, the dioxolane ring can be cleaved. Ensure the reaction medium is neutral or slightly basic. |
Experimental Protocols
General Protocol for a Wittig Reaction
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Ylide Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend the appropriate phosphonium salt (1.1 eq.) in anhydrous THF. Cool the suspension to 0 °C and add a strong base (e.g., n-butyllithium in hexanes, 1.05 eq.) dropwise. Allow the mixture to warm to room temperature and stir for 1-2 hours, during which the ylide will form (often accompanied by a color change).
-
Reaction with Aldehyde: Cool the ylide solution to 0 °C and add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to separate the desired alkene from triphenylphosphine oxide and other impurities.
General Protocol for a Heck Reaction (Illustrative Example)
This protocol assumes the starting material is 4-(1,3-Dioxolan-2-yl)bromobenzene.
-
Reaction Setup: To a Schlenk flask, add 4-(1,3-Dioxolan-2-yl)bromobenzene (1.0 eq.), the desired alkene (1.2 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a phosphine ligand (e.g., PPh₃, 4 mol%), and a base (e.g., triethylamine, 2.0 eq.).
-
Solvent Addition: Add a degassed solvent (e.g., DMF or toluene).
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
Work-up: Cool the reaction mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove the palladium catalyst. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the residue by column chromatography.
Visualizations
References
- 1. physics.emu.edu.tr [physics.emu.edu.tr]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Solvent Effects on 4-(1,3-Dioxolan-2-yl)benzaldehyde Reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(1,3-Dioxolan-2-yl)benzaldehyde. The content focuses on common issues related to solvent effects in key synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: Why is my Grignard reaction with this compound failing or giving a low yield?
A1: The most common cause of failure in Grignard reactions is the presence of protic solvents or atmospheric moisture. Grignard reagents are potent bases and will be quenched by any source of protons. Ensure your glassware is rigorously dried, and use anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF). THF is often preferred due to its higher boiling point and better ability to solvate and stabilize the Grignard reagent.[1][2]
Q2: I am observing a mixture of E and Z isomers in my Wittig reaction. How can I control the stereoselectivity?
A2: The E/Z selectivity of a Wittig reaction is highly dependent on the nature of the ylide and the solvent. For stabilized ylides, E-alkenes are typically favored. The polarity of the solvent can also influence the ratio of isomers. Non-polar solvents often favor the formation of the Z-isomer with non-stabilized ylides, while more polar solvents can lead to a higher proportion of the E-isomer.[3][4]
Q3: My NaBH₄ reduction of this compound is slow. Can I use a different solvent to speed it up?
A3: While protic solvents like methanol and ethanol are standard for NaBH₄ reductions, they can sometimes slow down the reaction rate for certain substrates.[5] This can be due to interactions between the solvent and the borohydride reagent. While counterintuitive, exploring aprotic solvents or solvent-free conditions with a solid support might be an option, though this is less conventional for NaBH₄ reductions. Adjusting the temperature can also significantly impact the reaction rate.[5]
Q4: I am seeing cleavage of the dioxolane protecting group during my reaction. How can I prevent this?
A4: The 1,3-dioxolane group is an acetal, which is sensitive to acidic conditions. If your reaction generates acidic byproducts or if you are using acidic reagents, you may observe deprotection. Ensure your reaction medium is neutral or basic. For workups, use a mild aqueous base (e.g., saturated sodium bicarbonate solution) before extraction. If acidic conditions are unavoidable for a subsequent step, consider if the deprotection can be incorporated as part of the synthetic sequence.
Troubleshooting Guides
Grignard Reaction Troubleshooting
| Issue | Possible Cause | Troubleshooting Steps |
| No reaction or low yield of the desired alcohol | Presence of water or protic impurities. | 1. Flame-dry all glassware before use. 2. Use anhydrous solvents. Purchase freshly opened bottles or distill from a suitable drying agent. 3. Ensure the magnesium turnings are fresh and not oxidized. |
| Poor quality Grignard reagent. | 1. Use fresh magnesium turnings. 2. Add a small crystal of iodine to initiate the reaction. 3. Ensure the alkyl/aryl halide is pure and dry. | |
| Inappropriate solvent. | 1. Use anhydrous diethyl ether or THF. 2. Consider switching to THF from diethyl ether for its higher boiling point and better solvating properties.[1][2] | |
| Formation of side products (e.g., Wurtz coupling) | High reaction temperature or slow addition of the halide. | 1. Maintain a gentle reflux during Grignard formation. 2. Add the alkyl/aryl halide dropwise to control the exotherm. |
Wittig Reaction Troubleshooting
| Issue | Possible Cause | Troubleshooting Steps |
| Low yield of alkene | Incomplete ylide formation. | 1. Use a strong, anhydrous base (e.g., n-BuLi, NaH) for ylide generation. 2. Ensure the phosphonium salt is dry and pure. |
| Unreactive aldehyde. | 1. Check the purity of the this compound. Aldehydes can oxidize on storage. | |
| Unfavorable E/Z isomer ratio | Solvent polarity. | 1. For stabilized ylides, using a less polar solvent may slightly influence the E/Z ratio. 2. For non-stabilized ylides, non-polar solvents generally favor the Z-isomer.[4] |
| Difficult purification (removal of triphenylphosphine oxide) | Co-elution during chromatography. | 1. Triphenylphosphine oxide is often less soluble in non-polar solvents. After the reaction, precipitate the oxide by adding a solvent like hexane and filter it off before column chromatography. |
NaBH₄ Reduction Troubleshooting
| Issue | Possible Cause | Troubleshooting Steps |
| Slow or incomplete reaction | Solvent effects. | 1. While alcohols are standard, consider that they can sometimes inhibit the reaction rate.[5] 2. Increasing the reaction temperature can improve the rate.[5] |
| Deactivated NaBH₄. | 1. Use fresh, dry sodium borohydride. It can decompose upon exposure to moisture. | |
| Acetal deprotection | Acidic workup. | 1. Quench the reaction with a neutral or slightly basic aqueous solution (e.g., water or saturated ammonium chloride), followed by a basic wash (e.g., saturated sodium bicarbonate) before extraction. |
Quantitative Data on Solvent Effects
The following tables present data on solvent effects for reactions with analogous compounds due to the limited availability of specific quantitative data for this compound.
Table 1: Solvent Effects on the Wittig Reaction of Benzaldehyde with a Stabilized Ylide
Data is illustrative and based on trends observed for similar reactions.
| Solvent | Dielectric Constant (ε) | E/Z Ratio |
| Toluene | 2.4 | 81:19 |
| Dichloromethane (DCM) | 9.1 | 50:50 |
| Water | 80.1 | 27:73 |
| Source: Adapted from data on similar Wittig reactions.[4] |
Table 2: Solvent Effects on the Reduction of 4-Nitrophenol with NaBH₄
This data illustrates how alcoholic solvents can affect the rate of a NaBH₄ reduction.
| Solvent (in water) | Apparent Rate Constant (k_app, s⁻¹) |
| None (Water only) | 0.025 |
| Methanol (25 vol%) | 0.008 |
| Ethanol (25 vol%) | 0.005 |
| Isopropanol (25 vol%) | 0.003 |
| Source: Adapted from data on the reduction of 4-nitrophenol.[5] |
Experimental Protocols
General Protocol for Grignard Reaction
-
Preparation: Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Add magnesium turnings (1.2 eq.) and a crystal of iodine to the flask.
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Initiation: Add a small portion of a solution of the alkyl/aryl halide (1.1 eq.) in anhydrous diethyl ether or THF to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed.
-
Addition: Add the remaining alkyl/aryl halide solution dropwise to maintain a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 30-60 minutes.
-
Reaction: Cool the Grignard reagent solution in an ice bath. Add a solution of this compound (1.0 eq.) in the same anhydrous solvent dropwise.
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Workup: After the reaction is complete (monitored by TLC), quench the reaction by slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Protocol for Wittig Reaction
-
Ylide Generation (if not commercially available): To a suspension of the phosphonium salt (1.1 eq.) in anhydrous THF or diethyl ether at 0 °C, add a strong base such as n-butyllithium (1.0 eq.) dropwise. Allow the mixture to warm to room temperature and stir for 1 hour to form the ylide.
-
Reaction: Cool the ylide solution to 0 °C and add a solution of this compound (1.0 eq.) in the same anhydrous solvent dropwise.
-
Monitoring: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Workup: Quench the reaction with water. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to separate the alkene from triphenylphosphine oxide.
General Protocol for NaBH₄ Reduction
-
Setup: Dissolve this compound (1.0 eq.) in methanol or ethanol in a round-bottom flask.
-
Reaction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.1 - 1.5 eq.) portion-wise over 10-15 minutes.
-
Monitoring: Stir the reaction at 0 °C or allow it to warm to room temperature until the starting material is consumed (monitored by TLC).
-
Workup: Carefully quench the reaction by the slow addition of water or saturated aqueous ammonium chloride. Add a saturated solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel if necessary.
Visualizations
Caption: General workflow for a Grignard reaction.
Caption: Troubleshooting logic for a low-yielding reaction.
Caption: Influence of solvent polarity on Wittig reaction stereoselectivity.
References
Technical Support Center: Grignard Reaction of 4-(1,3-Dioxolan-2-yl)benzaldehyde
This guide provides detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for managing temperature during the Grignard reaction involving 4-(1,3-Dioxolan-2-yl)benzaldehyde. The acetal group in this molecule serves as a protecting group for the aldehyde, allowing Grignard reagents to react with other electrophilic sites or for a Grignard reagent to be formed from a corresponding aryl halide without self-reaction.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: Why is temperature control so critical in this specific Grignard reaction?
A1: Temperature control is crucial for three main reasons:
-
Reaction Initiation and Exothermicity: Grignard reagent formation is an exothermic process.[4][5] Once initiated, the reaction can generate significant heat, leading to vigorous boiling of the solvent (commonly diethyl ether or THF). Uncontrolled exotherms can be hazardous and lead to side reactions.
-
Grignard Reagent Stability: Functionalized Grignard reagents, especially those with potentially reactive groups, are often more stable at lower temperatures.[6][7] Higher temperatures can lead to decomposition or side reactions, reducing the concentration of the active reagent.
-
Selectivity and Side Product Formation: The primary side reaction, Wurtz-type coupling, which forms biphenyl impurities, is favored at higher temperatures and higher concentrations of the aryl halide.[8] Maintaining a low temperature minimizes these unwanted side reactions, leading to a cleaner product and higher yield.
Q2: What is the optimal temperature range for this reaction?
A2: The optimal temperature varies depending on the stage of the reaction:
-
Initiation: The reaction may require gentle warming to start, but often initiation occurs at room temperature.[9]
-
Formation/Addition: Once initiated, the reaction should be maintained at a controlled temperature. For the addition of the aldehyde or the formation of the Grignard reagent, temperatures are typically kept low, often between 0 °C and room temperature, or even as low as -78 °C for highly functionalized or sensitive substrates to maximize stability and selectivity.[6][10]
-
Reaction with Electrophile: The addition of the this compound to a pre-formed Grignard reagent should be done slowly at a low temperature (e.g., 0 °C) to control the exothermic reaction.[11]
Q3: Can I use the acetal in this compound to protect the aldehyde while forming a Grignard reagent from a halide on the same molecule?
A3: Yes, the 1,3-dioxolane (an acetal) is an excellent protecting group for aldehydes in Grignard reactions because it is stable in the strongly basic conditions where Grignard reagents are formed and used.[2][3] This allows for the formation of a Grignard reagent from a molecule containing a protected aldehyde, which can then react with a different electrophile.
Troubleshooting Guide
Problem 1: The reaction fails to initiate.
-
Question: I've combined my aryl halide and magnesium, but nothing is happening. Should I apply heat?
-
Answer: Lack of initiation is a common issue.
-
Activation: Ensure the magnesium turnings are fresh and active. You can activate them by gently crushing them with a dry glass rod in the flask to expose a fresh surface.[4] Adding a small crystal of iodine can also help initiate the reaction; the disappearance of the brown iodine color is an indicator of initiation.[8][9]
-
Anhydrous Conditions: The presence of even trace amounts of water will prevent the reaction from starting.[12] Ensure all glassware is flame-dried or oven-dried and that all solvents are rigorously anhydrous.[8]
-
Controlled Heating: If mechanical activation doesn't work, you can gently warm a small portion of the reaction mixture with a heat gun. Once the reaction starts (indicated by bubbling or cloudiness), remove the heat source immediately. The exothermic nature of the reaction should sustain it.[4] Do not heat the entire flask uncontrollably.
-
Problem 2: The reaction is too vigorous and the solvent is boiling uncontrollably.
-
Question: My reaction started and is now boiling violently. What should I do?
-
Answer: This indicates an uncontrolled exothermic reaction.
-
Cooling: Immediately place the reaction flask in an ice-water or ice-salt bath to dissipate the heat.[11]
-
Slow Addition: The most common cause is adding the aryl halide or the aldehyde too quickly. The addition should be done dropwise from an addition funnel, at a rate that maintains only a gentle reflux.[4] If the reaction becomes too vigorous, stop the addition until it subsides.
-
Sufficient Solvent: Ensure there is enough solvent to absorb the heat generated.
-
Problem 3: The final product is contaminated with a significant amount of biphenyl impurity.
-
Question: My product analysis shows a large biphenyl side product, and my yield of the desired alcohol is low. How can I prevent this?
-
Answer: Biphenyl formation is a classic side reaction in Grignard synthesis with aryl halides, favored by high temperatures.[8]
-
Maintain Low Temperature: During the formation of the Grignard reagent, keep the reaction temperature as low as practical. After initiation, use an ice bath to maintain a steady, gentle reflux rather than allowing it to heat excessively.
-
Control Reagent Concentration: Add the aryl halide solution slowly and dilute it sufficiently. This keeps the instantaneous concentration of the halide low, which minimizes the rate of the coupling side reaction.[8]
-
Problem 4: The reaction mixture has turned dark brown or black.
-
Question: During a prolonged reaction or upon heating, my Grignard reagent turned very dark. Is it still viable?
-
Answer: A color change to cloudy grey or light brown is normal. However, a black or dark brown color, especially after extended heating, can indicate decomposition of the Grignard reagent or side reactions.[9] This is often associated with higher temperatures. It is best to avoid prolonged heating. If this occurs, the yield will likely be compromised. Using the reagent immediately after formation is recommended.[8]
Data Presentation
The following table summarizes the general effects of temperature on the Grignard reaction involving functionalized aryl halides.
| Temperature Range | Expected Outcome / Yield | Common Side Products / Issues | Citations |
| < 0 °C (e.g., -78 °C) | High stability of functionalized Grignard reagents; excellent for sensitive substrates. | Reaction may be very slow or fail to initiate without highly activated magnesium. | [6][7][10] |
| 0 °C to Room Temp (~25 °C) | Good balance for initiation and reaction control. Generally leads to good yields. | Requires external cooling (ice bath) to manage the exotherm. | [11][13] |
| Room Temp to Reflux (~35 °C in Ether) | Standard condition for many Grignard reactions. Ensures reaction goes to completion. | Increased rate of side reactions, especially Wurtz coupling (biphenyl formation). | [8] |
| > Reflux (uncontrolled) | Rapid reaction, but likely poor yield of the desired product. | Significant decomposition of the Grignard reagent; high levels of side products; potential safety hazard. | [4][9] |
Experimental Protocols
This section provides a detailed methodology for the reaction of a Grignard reagent (e.g., Phenylmagnesium bromide) with this compound.
Objective: To synthesize (4-(1,3-dioxolan-2-yl)phenyl)(phenyl)methanol via a Grignard reaction, with careful temperature control.
Materials:
-
Magnesium turnings
-
Bromobenzene
-
This compound
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Iodine crystal (optional, for activation)
Protocol:
-
Glassware Preparation: All glassware (three-neck round-bottom flask, condenser, dropping funnel) must be rigorously dried in an oven at >120 °C overnight or flame-dried under vacuum and allowed to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).[8]
-
Grignard Reagent Formation:
-
Place magnesium turnings (1.2 eq.) in the dried three-neck flask under an inert atmosphere.
-
Prepare a solution of bromobenzene (1.0 eq.) in anhydrous diethyl ether in the dropping funnel.
-
Add a small portion (~10%) of the bromobenzene solution to the magnesium. If the reaction does not initiate spontaneously (cloudiness, bubbling), add a single crystal of iodine or gently crush the magnesium.
-
Once initiated, place the flask in an ice-water bath (0-5 °C).
-
Add the remaining bromobenzene solution dropwise at a rate that maintains a gentle, controlled reflux.
-
After the addition is complete, allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation. The solution should appear cloudy and grey-brown.
-
-
Reaction with Aldehyde:
-
Dissolve this compound (1.0 eq.) in anhydrous diethyl ether in a separate, dry flask.
-
Cool the freshly prepared Grignard reagent to 0 °C using an ice bath.
-
Slowly add the aldehyde solution to the Grignard reagent via the dropping funnel. This addition is exothermic; maintain the temperature below 10 °C.[11]
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
-
Quenching and Work-up:
-
Cool the reaction mixture back down to 0 °C in an ice bath.
-
Slowly and cautiously quench the reaction by adding saturated aqueous ammonium chloride solution dropwise. This will hydrolyze the magnesium alkoxide salt.
-
Transfer the mixture to a separatory funnel. Separate the aqueous and organic layers.
-
Extract the aqueous layer two more times with diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product. The product can then be purified by column chromatography or recrystallization.
-
Visualizations
Below are diagrams illustrating the experimental workflow and a troubleshooting decision tree for the Grignard reaction.
Caption: Experimental workflow for the temperature-controlled Grignard reaction.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 4. d.web.umkc.edu [d.web.umkc.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 7. Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. chemistryconnected.com [chemistryconnected.com]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Validation & Comparative
A Comparative Guide to Alternatives for 4-(1,3-Dioxolan-2-yl)benzaldehyde
For researchers, scientists, and drug development professionals engaged in complex organic synthesis, the strategic use of protecting groups is paramount. 4-(1,3-Dioxolan-2-yl)benzaldehyde serves as a key intermediate, providing a protected aldehyde on an aromatic ring, which can be crucial for multi-step synthetic pathways. This guide offers an objective comparison of this reagent with viable alternatives, focusing on performance, stability, and application-specific advantages, supported by experimental data and detailed protocols.
The primary alternatives discussed are 4-(diethoxymethyl)benzaldehyde , another acetal-protected compound, and 4-formylphenylboronic acid , a bifunctional reagent valuable in cross-coupling reactions. The choice of reagent depends critically on the specific reaction conditions, desired stability, and the intended subsequent chemical transformations.
Structural and Physicochemical Comparison
The fundamental difference between the alternatives lies in the nature of the protecting group or the additional functional group. This compound features a cyclic acetal (dioxolane), while 4-(diethoxymethyl)benzaldehyde has an acyclic diethyl acetal. 4-Formylphenylboronic acid, on the other hand, offers a reactive boronic acid moiety in place of a protected aldehyde, making it suitable for different synthetic strategies like the Suzuki-Miyaura coupling.
| Property | This compound | 4-(diethoxymethyl)benzaldehyde | 4-Formylphenylboronic acid |
| CAS Number | 40681-88-7[1] | 81172-89-6 | 87199-17-5[2] |
| Molecular Formula | C₁₀H₁₀O₃[1] | C₁₂H₁₆O₃ | C₇H₇BO₃[2] |
| Molecular Weight | 178.18 g/mol [1] | 208.25 g/mol | 149.94 g/mol [2] |
| Physical Form | White to Yellow Solid[3] | Clear Colorless to Yellow Liquid[4] | White to Light Yellow Crystal Powder[5] |
| Key Feature | Cyclic Acetal (Dioxolane) Protection | Acyclic Acetal (Diethyl) Protection | Aldehyde and Boronic Acid Functionality |
| Primary Use | Intermediate with Protected Aldehyde | Intermediate with Protected Aldehyde[4] | Intermediate for Cross-Coupling Reactions[2] |
Performance and Stability Comparison
The stability of the acetal protecting group is a critical factor. Cyclic acetals, like the dioxolane in the primary reagent, are generally more stable to acidic hydrolysis than their acyclic counterparts.
| Performance Metric | This compound | 4-(diethoxymethyl)benzaldehyde | 4-Formylphenylboronic acid |
| Acetal Stability | High. Cyclic acetals are generally more stable towards acid-catalyzed hydrolysis than acyclic acetals.[6] | Moderate. Diethyl acetals of benzaldehyde are reported to hydrolyze 40-60 times faster than the corresponding 1,3-dioxolane derivative.[6] | N/A (Aldehyde is unprotected) |
| Deprotection Condition | Acid-catalyzed hydrolysis (e.g., aqueous HCl, p-TsOH in acetone).[7] | Acid-catalyzed hydrolysis (milder conditions may suffice compared to dioxolane).[7] | N/A |
| Reactivity in Suzuki Coupling | Not directly reactive. Requires deprotection then conversion to a suitable derivative. | Not directly reactive. Requires deprotection then conversion to a suitable derivative. | Directly reactive. The boronic acid is the key functional group for this reaction.[2][8] |
| Yield in Protection Step | Typically high (e.g., ~68.5% from terephthalaldehyde and ethylene glycol). | Typically high. | N/A |
Experimental Protocols
Detailed methodologies for the protection, deprotection, and a key reaction are provided below. These protocols are representative examples and may require optimization for specific substrates.
Protocol 1: Deprotection of this compound
Objective: To hydrolyze the dioxolane protecting group to regenerate the aldehyde.
Materials:
-
This compound
-
Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve 1.0 g of this compound in 20 mL of THF in a round-bottom flask.
-
Add 10 mL of 1 M HCl solution to the flask.
-
Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, neutralize the mixture by slowly adding saturated NaHCO₃ solution until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure to yield 4-formylbenzaldehyde (terephthalaldehyde).
Protocol 2: Deprotection of 4-(diethoxymethyl)benzaldehyde
Objective: To hydrolyze the diethyl acetal protecting group.
Materials:
-
4-(diethoxymethyl)benzaldehyde
-
Acetone
-
Water
-
p-Toluenesulfonic acid (p-TsOH) monohydrate (catalytic amount)
-
Ethyl acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve 1.0 g of 4-(diethoxymethyl)benzaldehyde in 25 mL of acetone/water (4:1 v/v) in a round-bottom flask.
-
Add a catalytic amount of p-TsOH monohydrate (approx. 20 mg).
-
Stir the mixture at room temperature for 1-2 hours, monitoring by TLC for the disappearance of the starting material.
-
Upon completion, quench the reaction by adding saturated NaHCO₃ solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and evaporate the solvent to obtain the crude 4-formylbenzaldehyde, which can be purified by column chromatography.
Protocol 3: Suzuki-Miyaura Coupling using 4-Formylphenylboronic Acid
Objective: To couple 4-formylphenylboronic acid with an aryl halide to form a biaryl compound.[8]
Materials:
-
4-Formylphenylboronic acid (1.0 mmol)
-
Aryl bromide or iodide (e.g., 4-bromoanisole, 1.0 mmol)
-
Palladium(II) acetate [Pd(OAc)₂] (0.01 mmol, 2 mg)
-
A suitable base (e.g., Potassium Carbonate, K₂CO₃, 2.0 mmol)
-
Solvent mixture (e.g., Water, 3 mL and 95% Ethanol, 1-3 mL)
Procedure:
-
In a 25 mL round-bottom flask, combine 4-formylphenylboronic acid (150 mg, 1.0 mmol), 4-bromoanisole (187 mg, 1.0 mmol), K₂CO₃ (276 mg, 2.0 mmol), and a stir bar.
-
Add 3 mL of water and 1 mL of 95% ethanol.
-
Add Pd(OAc)₂ (2 mg, 0.01 mmol). The mixture should turn brown.
-
Seal the flask and heat in a water bath at 60-80°C for 1-2 hours with vigorous stirring.
-
After cooling, add 10 mL of water and extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the biaryl product.
Visualizing Synthetic Workflows and Relationships
Diagrams created using Graphviz help to clarify the logical flow of synthetic strategies and the relationships between the discussed reagents.
Caption: General workflow for using a protected aldehyde in multi-step synthesis.
Caption: Structural and functional alternatives to the primary reagent.
Caption: Simplified reaction pathway for Suzuki-Miyaura coupling.
References
- 1. This compound | C10H10O3 | CID 11829988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-甲酰基苯硼酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | 40681-88-7 [sigmaaldrich.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 8. tcichemicals.com [tcichemicals.com]
A Comparative Guide: 4-(1,3-Dioxolan-2-yl)benzaldehyde vs. Terephthalaldehyde Monoacetal in Research and Development
In the landscape of synthetic chemistry and drug development, the strategic use of bifunctional molecules is paramount for the construction of complex molecular architectures. Among these, benzaldehyde derivatives with a protected aldehyde group serve as critical building blocks. This guide provides an objective comparison between two such key intermediates: 4-(1,3-Dioxolan-2-yl)benzaldehyde and terephthalaldehyde monoacetal. This analysis is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in experimental design and synthesis.
Chemical and Physical Properties
A fundamental comparison of the intrinsic properties of these two molecules reveals key differences in their structure and potential reactivity. This compound features a cyclic acetal, while the term "terephthalaldehyde monoacetal" commonly refers to the mono(diethyl acetal) derivative, an acyclic acetal.
| Property | This compound | Terephthalaldehyde Mono(diethyl acetal) |
| CAS Number | 40681-88-7[1][2] | 81172-89-6 |
| Molecular Formula | C₁₀H₁₀O₃[1] | C₁₂H₁₆O₃ |
| Molecular Weight | 178.18 g/mol [1] | 208.25 g/mol |
| Appearance | White to Yellow Solid[2] | Clear colorless to yellow liquid |
| Purity | ≥95%[2] | ≥96.0% (GC) |
| Storage Temperature | 2-8 °C[2] | Room Temperature |
Performance in Synthetic Applications: A Comparative Overview
While direct comparative studies are scarce, an analysis of their respective applications and general reactivity provides insights into their performance.
This compound is primarily utilized in multi-step organic syntheses where the dioxolane group serves as a protecting group for one of the aldehyde functionalities of terephthalaldehyde. The cyclic nature of the dioxolane acetal generally offers greater stability compared to acyclic acetals under certain conditions. Its application is prominent in reactions where the free aldehyde group needs to undergo selective transformation, such as in Wittig reactions or the synthesis of pharmaceutical intermediates.[3][4]
Terephthalaldehyde monoacetal , specifically the diethyl acetal, offers a different profile. Acyclic acetals can sometimes be cleaved under milder acidic conditions than their cyclic counterparts, which can be an advantage in sensitive multi-step syntheses. It is a key monomer in the synthesis of advanced polymers, including polyimines and Covalent Organic Frameworks (COFs), where its single reactive aldehyde group allows for controlled polymerization.[5][6]
The stability of benzaldehyde acetals is a critical factor. They can be formed reversibly, and their stability is influenced by factors such as pH and the presence of nucleophiles.[7][8] The choice between a cyclic and an acyclic acetal often depends on the specific reaction conditions and the desired deprotection strategy.
Experimental Protocols
The following are representative experimental protocols for reactions involving these compounds.
Protocol 1: Wittig Reaction with a Protected Benzaldehyde
This protocol is a general procedure for a Wittig reaction that can be adapted for this compound to synthesize stilbene-like derivatives.[9][10]
Objective: To synthesize an alkene via the reaction of an aldehyde with a phosphonium ylide.
Materials:
-
This compound
-
Benzyltriphenylphosphonium chloride (or other suitable phosphonium salt)
-
Strong base (e.g., n-butyllithium, sodium hydroxide)
-
Anhydrous solvent (e.g., Dichloromethane, THF)
-
Hexanes
-
Diethyl ether
Procedure:
-
Dissolve the phosphonium salt in the anhydrous solvent in a flame-dried flask under an inert atmosphere.
-
Cool the solution in an ice bath and add the strong base dropwise to generate the ylide.
-
Dissolve this compound in the anhydrous solvent and add it to the ylide solution.
-
Allow the reaction to stir at room temperature for several hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction and extract the product.
-
The byproduct, triphenylphosphine oxide, can often be precipitated out using a solvent mixture like 25% diethyl ether in hexanes.[9]
-
Purify the crude product using column chromatography.
Protocol 2: Synthesis of a Polyimine using Terephthalaldehyde Monoacetal
This protocol outlines the synthesis of a polyimine, a type of polymer, through the condensation reaction of terephthalaldehyde with a diamine.[5][11]
Objective: To synthesize a polyimine through a multicomponent polymerization reaction.
Materials:
-
Terephthalaldehyde
-
Hexamethylenediamine
-
2-Mercaptopropionic acid
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Prepare a solution with a molar ratio of [terephthalaldehyde]/[hexamethylenediamine]/[2-mercaptopropionic acid] = 1/1/4 in DMSO.[5]
-
Maintain the reaction at 25 °C (room temperature) for 48 hours. This reaction is catalyst-free.[5]
-
The resulting polymer will precipitate from the solution.
-
Collect the solid product by filtration.
-
Wash the polymer thoroughly with an appropriate solvent to remove unreacted monomers and byproducts.
-
Dry the polymer under vacuum.
Visualizing Workflows and Relationships
The following diagrams illustrate the general workflows for the synthetic applications of these compounds.
References
- 1. This compound | C10H10O3 | CID 11829988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 40681-88-7 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. Concerning the stability of benzyl alcohol: formation of benzaldehyde dibenzyl acetal under aerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
A Comparative Study of Acetal Protecting Groups for Benzaldehydes
For researchers, scientists, and drug development professionals, the judicious selection of protecting groups is a critical aspect of synthetic strategy. This guide provides an objective comparison of common acetal protecting groups for benzaldehydes, supported by experimental data, to aid in the selection of the most appropriate group for a given synthetic context.
The protection of the aldehyde functionality in benzaldehydes is crucial in multi-step syntheses to prevent unwanted side reactions. Acetals are one of the most widely used protecting groups for aldehydes due to their general stability under neutral and basic conditions, and their reliable cleavage under acidic conditions. This guide focuses on a comparative analysis of commonly employed acetal protecting groups for benzaldehydes: dimethyl acetal, diethyl acetal, and the cyclic acetals derived from ethylene glycol (1,3-dioxolane) and 1,3-propanediol (1,3-dioxane).
Data Presentation: Performance Comparison of Benzaldehyde Acetal Protecting Groups
The following tables summarize quantitative data for the formation and deprotection of various benzaldehyde acetals. It is important to note that the data is compiled from different sources, and direct comparisons should be made with consideration of the varied reaction conditions.
Table 1: Formation of Benzaldehyde Acetals
| Protecting Group | Reagents and Conditions | Reaction Time | Yield (%) | Reference |
| Dimethyl Acetal | Benzaldehyde, Methanol, 0.1 mol% HCl | 30 min | >95% | |
| Diethyl Acetal | Benzaldehyde, Ethanol, Pt/MgAl2O4, H2 (1.0 MPa) | 1 h | 89.5% | |
| Di-n-butyl Acetal | Benzaldehyde dimethyl acetal, n-butanol, heat | 8 h | 54% | |
| 1,3-Dioxolane | Benzaldehyde, Ethylene Glycol, Montmorillonite K10, Toluene, reflux | Not Specified | 88-93% | |
| 1,3-Dioxane | Benzaldehyde, 1,3-Propanediol, Amberlyst-36 | Not Specified | up to 94% |
Table 2: Deprotection of Benzaldehyde Acetals (Acid-Catalyzed Hydrolysis)
| Protecting Group | Reagents and Conditions | Reaction Time | Yield (%) | Reference |
| Dimethyl Acetal | 4-Chlorobenzaldehyde dimethyl acetal, TMSCl, CH2Cl2 | 15 min | 80% | |
| Diethyl Acetal | Benzaldehyde diethyl acetal, Al(HSO4)3, wet SiO2, n-Hexane, reflux | 30 min | 95% | |
| 1,3-Dioxolane | 2-Phenyl-1,3-dioxolane, NaBArF4, H2O | 5 min | Quantitative | |
| 1,3-Dioxolane | Less reactive than dimethyl acetal under TMSCl/CH2Cl2 conditions | 5 h | 17% (aldehyde) |
Comparative Stability:
A key finding in the literature is the significant difference in stability between acyclic and cyclic acetals. Diethyl acetals of benzaldehyde have been found to hydrolyze 40 to 60 times faster than the corresponding 1,3-dioxolane derivative under acidic conditions. This highlights the enhanced stability of the five-membered cyclic acetal.
Experimental Protocols
The following are representative experimental protocols for the formation and deprotection of common benzaldehyde acetals.
Formation of Benzaldehyde Dimethyl Acetal
-
Procedure: To a solution of benzaldehyde (1.0 mmol) in methanol (5 mL) is added hydrochloric acid (0.1 mol %). The reaction mixture is stirred at room temperature for 30 minutes. The reaction is then quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with diethyl ether (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to afford the benzaldehyde dimethyl acetal.
Formation of Benzaldehyde 1,3-Dioxolane
-
Procedure: A mixture of benzaldehyde (10 mmol), ethylene glycol (12 mmol), and a catalytic amount of p-toluenesulfonic acid (0.1 mmol) in toluene (50 mL) is refluxed with a Dean-Stark apparatus to remove water. The reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature and washed with a saturated aqueous solution of sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the benzaldehyde 1,3-dioxolane.
Deprotection of Benzaldehyde Dimethyl Acetal
-
Procedure: To a solution of benzaldehyde dimethyl acetal (1.0 mmol) in acetone (5 mL) is added a few drops of 1 M hydrochloric acid. The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography. Once the starting material is consumed, the reaction is neutralized with a saturated aqueous solution of sodium bicarbonate. The acetone is removed under reduced pressure, and the aqueous residue is extracted with diethyl ether (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated to yield benzaldehyde.
Visualization of Acetal Protection and Deprotection
The following diagrams illustrate the general reaction pathway for acetal protection and a logical workflow for selecting an appropriate protecting group.
Caption: General reaction for the acid-catalyzed formation of an acetal from benzaldehyde.
Caption: Logical workflow for selecting a benzaldehyde acetal protecting group based on stability requirements.
A Comparative Guide to the Synthetic Routes of Stilbene Derivatives
This guide offers an objective comparison of the primary synthetic methodologies for preparing stilbene derivatives, tailored for researchers, scientists, and professionals in drug development. Stilbenes, characterized by a 1,2-diphenylethylene core, are a class of compounds with significant applications in medicinal and materials chemistry.[1] The selection of an appropriate synthetic route is critical and often depends on factors such as desired stereochemistry, functional group tolerance, availability of starting materials, and scalability.
This document outlines the most prevalent and effective methods for stilbene synthesis, including the Wittig reaction, Horner-Wadsworth-Emmons (HWE) reaction, Heck reaction, Suzuki-Miyaura coupling, McMurry reaction, and Perkin reaction.[1][2] Each method is evaluated based on its mechanism, advantages, limitations, and stereochemical control, supported by experimental data and detailed protocols.
Comparative Analysis of Synthetic Routes
The following table summarizes the key quantitative and qualitative aspects of the most common synthetic routes to stilbene derivatives, allowing for a direct comparison of their performance and applicability.
| Reaction | Starting Materials | Typical Yield | Stereoselectivity | Key Advantages | Key Disadvantages |
| Wittig Reaction | Aryl aldehyde/ketone, Benzyltriphenylphosphonium ylide | 20-85%[1] | Often Z-selective (non-stabilized ylides); E/Z mixtures common[3] | Broad substrate scope; mild reaction conditions.[3] | Formation of triphenylphosphine oxide by-product can complicate purification; poor E-selectivity with simple ylides.[2][4] |
| Horner-Wadsworth-Emmons (HWE) | Aryl aldehyde/ketone, Phosphonate carbanion | 70-95%[1] | Predominantly E-selective[2][4] | High E-selectivity; water-soluble phosphate by-product is easily removed.[2] | Requires preparation of phosphonate esters; sensitive to steric hindrance. |
| Heck Reaction | Aryl halide/triflate, Styrene | 50-99%[1][5] | Almost exclusively E-selective[5] | Excellent functional group tolerance; high E-selectivity; uses readily available starting materials.[6] | Requires palladium catalyst; can have issues with regioselectivity (1,1- vs 1,2-disubstitution).[5][6] |
| Suzuki-Miyaura Coupling | Aryl/vinyl halide, Aryl/vinyl boronic acid (or ester) | 60-95%[1][7] | Stereoretentive; product geometry depends on the geometry of the vinylboronic acid.[7] | Excellent functional group tolerance; mild reaction conditions; commercially available boronic acids.[8] | Requires stoichiometric base; potential for boronic acid homo-coupling.[8] |
| McMurry Reaction | Two equivalents of an aryl aldehyde or ketone | 40-90% (for symmetrical stilbenes)[3][9] | Typically yields a mixture of E and Z isomers | Excellent for synthesizing symmetrical, sterically hindered stilbenes.[3][9] | Limited to symmetrical stilbenes (homo-coupling); cross-coupling is inefficient; uses harsh, moisture-sensitive low-valent titanium reagents.[10] |
| Perkin Reaction | Aromatic aldehyde, Phenylacetic acid anhydride | 40-60%[1] | Generally E-selective after decarboxylation | One-pot synthesis from relatively simple starting materials.[11][12] | Requires high temperatures; limited substrate scope; can produce side products.[2] |
Wittig and Horner-Wadsworth-Emmons (HWE) Reactions
The Wittig reaction and its HWE modification are cornerstone methods for olefin synthesis, involving the reaction of a carbonyl compound with a phosphorus-stabilized carbanion.[3]
Wittig Reaction
The Wittig reaction utilizes a phosphonium ylide to convert an aldehyde or ketone into an alkene.[2] While versatile, classical Wittig reactions with non-stabilized ylides often provide poor stereocontrol, yielding mixtures of E and Z isomers, though frequently favoring the Z-alkene.[3][4]
Caption: General scheme of the Wittig reaction for stilbene synthesis.
Experimental Protocol: Synthesis of cis- and trans-Stilbene [13]
-
Ylide Formation: Benzyltriphenylphosphonium chloride is suspended in a solvent like dichloromethane.
-
An aqueous solution of a strong base (e.g., 10 M NaOH) is added to the suspension.[13] This two-phase system requires vigorous stirring to facilitate the deprotonation of the phosphonium salt at the interface, forming the ylide.[13]
-
Reaction with Aldehyde: Benzaldehyde is added to the reaction mixture containing the ylide.
-
The mixture is refluxed with vigorous stirring for approximately one hour. The reaction progress can be monitored by TLC.
-
Workup: After cooling, the organic layer is separated, washed with water and brine, and dried over an anhydrous salt (e.g., MgSO₄).
-
The solvent is removed under reduced pressure to yield the crude product, which is typically a mixture of (E)- and (Z)-stilbene.
-
Purification: The isomers can be separated by column chromatography.
Horner-Wadsworth-Emmons (HWE) Reaction
The HWE reaction is a widely used modification of the Wittig reaction that employs a phosphonate carbanion.[2] This method offers significant advantages, most notably its high stereoselectivity for the (E)-alkene and the easy removal of the dialkylphosphate byproduct via aqueous extraction.[1][2]
Caption: General scheme of the HWE reaction for (E)-stilbene synthesis.
Experimental Protocol: Synthesis of (E)-Stilbenes via HWE [1]
-
Carbanion Generation: To a solution of the diethyl benzylphosphonate in an anhydrous solvent like THF under an inert atmosphere (N₂), a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) is added portion-wise at 0 °C. The mixture is stirred until the evolution of hydrogen gas ceases.
-
Reaction with Aldehyde: A solution of the desired aromatic aldehyde in the same anhydrous solvent is added dropwise to the phosphonate carbanion solution at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours until completion (monitored by TLC).
-
Workup: The reaction is quenched by the addition of water. The product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine, then dried over anhydrous Na₂SO₄.
-
Purification: The solvent is evaporated, and the resulting crude product is purified by recrystallization or column chromatography to yield the pure (E)-stilbene derivative. Yields for this method are typically high, often in the range of 92-93%.[1]
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are powerful tools for forming C-C bonds and are widely used for stilbene synthesis due to their efficiency and broad functional group compatibility.[5][14]
Heck Reaction
The Heck reaction couples an aryl halide or triflate with an alkene (in this case, a substituted styrene) in the presence of a palladium catalyst and a base.[5] This method is highly effective for synthesizing (E)-stilbenes with excellent stereoselectivity.[1]
Caption: General scheme of the Heck reaction for stilbene synthesis.
Experimental Protocol: Microwave-Assisted Heck Reaction [15]
-
Reaction Setup: An aryl bromide (1 mmol), a styrene derivative (1.2 mmol), a base (e.g., NaOAc, 2 mmol), and a palladium catalyst (e.g., PVP-stabilized Pd nanoparticles, 0.1 mol%) are combined in a microwave reactor vessel.
-
A solvent, typically an aqueous medium, is added.[15]
-
Microwave Irradiation: The vessel is sealed and subjected to microwave irradiation at a set temperature (e.g., 70 °C) for a short duration (e.g., 15-30 minutes).[16]
-
Workup: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., CHCl₃).[16] The combined organic layers are dried over anhydrous MgSO₄.
-
Purification: The solvent is removed in vacuo, and the residue is purified by column chromatography on silica gel to afford the (E)-stilbene product. This method can produce yields ranging from good to excellent.[15]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction involves the cross-coupling of an organoboron compound (e.g., a vinylboronic acid) with an organic halide catalyzed by a palladium(0) complex.[17] It is renowned for its mild conditions and tolerance of a wide variety of functional groups, making it a preferred method for synthesizing complex stilbene derivatives.[8] The reaction proceeds with retention of the alkene geometry, allowing for stereocontrolled synthesis.[7]
Caption: General scheme of the Suzuki-Miyaura coupling for stilbene synthesis.
Experimental Protocol: Stereocontrolled Synthesis of (E)-Stilbenes [7]
-
Reactant Preparation: (E)-2-phenylethenylboronic acid pinacol ester is prepared via the hydroboration of phenylacetylene.[7]
-
Reaction Setup: To an oven-dried flask are added the aryl bromide (1.0 equiv), the (E)-2-phenylethenylboronic acid pinacol ester (1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂), a sterically bulky phosphine ligand (e.g., t-Bu₃PHBF₄), and a base (e.g., Cs₂CO₃, 3.0 equiv).[7][17]
-
The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon). Anhydrous solvent (e.g., 1,4-dioxane) is added via syringe.[17]
-
Reaction: The mixture is heated to a specified temperature (e.g., 80-100 °C) and stirred for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup: The reaction is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over Na₂SO₄, and concentrated.
-
Purification: The crude product is purified by flash column chromatography to yield the pure (E)-stilbene derivative.
McMurry Reaction
The McMurry reaction is a reductive coupling of two carbonyl compounds (aldehydes or ketones) using a low-valent titanium reagent to form an alkene.[3] It is particularly valuable for the synthesis of symmetrical and sterically crowded stilbenes that are difficult to access via other methods.[9]
Caption: General scheme of the McMurry reaction for symmetrical stilbenes.
Experimental Protocol: Synthesis of Symmetrical Stilbenes [10]
-
Catalyst Preparation: Under an inert nitrogen atmosphere, anhydrous THF is added to a flask. A titanium source, such as titanium tetrachloride (TiCl₄), is added, followed by the dropwise addition of a reducing agent like a LiAlH₄ solution. The mixture is heated at reflux to generate the active low-valent titanium species, which typically appears as a black slurry.[10]
-
Coupling Reaction: A solution of the aromatic aldehyde (or ketone) in anhydrous THF is added dropwise to the refluxing titanium slurry.
-
The reaction mixture is refluxed for an additional 2-5 hours.[3][10]
-
Workup: After cooling to room temperature, the reaction is quenched carefully by the slow addition of aqueous K₂CO₃ or dilute HCl and then filtered through a pad of Celite to remove titanium oxides.
-
The filtrate is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated.
-
Purification: The crude product, containing a mixture of E and Z isomers, is purified by column chromatography or recrystallization.
Perkin Reaction
The Perkin reaction is an aldol-type condensation between an aromatic aldehyde and an acid anhydride, in the presence of the alkali salt of the acid, to form an α,β-unsaturated carboxylic acid.[11] For stilbene synthesis, phenylacetic acid is used, and the intermediate cinnamic acid derivative undergoes decarboxylation to yield the stilbene product.[1] This reaction typically requires high temperatures.
Caption: General scheme of the Perkin reaction for stilbene synthesis.
Experimental Protocol: Synthesis of a Resveratrol Analogue [1]
-
Condensation: A mixture of a substituted benzaldehyde (e.g., 4-acetoxybenzaldehyde), phenylacetic acid, and acetic anhydride is combined with a base, typically triethylamine or sodium acetate.
-
The mixture is heated at reflux (typically >140 °C) for several hours.
-
Hydrolysis and Decarboxylation: The reaction mixture is cooled and poured into water. The intermediate α-phenylcinnamic acid derivative precipitates and is collected by filtration.
-
The isolated acid is then heated in a high-boiling point solvent such as quinoline with a catalyst like copper chromite to induce decarboxylation, yielding the stilbene.[1]
-
Workup and Purification: The final product is isolated by extraction, followed by purification via recrystallization or column chromatography. The yield for the initial condensation step is often moderate (e.g., 48-49%).[1]
References
- 1. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 4. juliethahn.com [juliethahn.com]
- 5. orbi.uliege.be [orbi.uliege.be]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Stereocontrolled synthesis of (E)-stilbene derivatives by palladium-catalyzed Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. Application of the McMurry Coupling Reaction in the Synthesis of Tri- and Tetra-arylethylene Analogues as Potential Cancer Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Perkin reaction - Wikipedia [en.wikipedia.org]
- 12. byjus.com [byjus.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Recent advances in synthesis of stilbene derivatives via cross-coupling reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. An effective Pd nanocatalyst in aqueous media: stilbene synthesis by Mizoroki-Heck coupling reaction under microwave irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ultra-fast Suzuki and Heck reactions for the synthesis of styrenes and stilbenes using arenediazonium salts as super-electrophiles - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C7QO00750G [pubs.rsc.org]
- 17. orbi.uliege.be [orbi.uliege.be]
A Comparative Guide to HPLC-Based Purity Validation of 4-(1,3-Dioxolan-2-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a validated High-Performance Liquid Chromatography (HPLC) method for determining the purity of 4-(1,3-Dioxolan-2-yl)benzaldehyde, a key intermediate in pharmaceutical synthesis. We offer a detailed experimental protocol, comparative data for potential impurities, and a clear workflow to ensure accurate and reproducible results.
Introduction
This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity is paramount to ensure the quality, safety, and efficacy of the final drug product. Reverse-phase HPLC (RP-HPLC) is the gold standard for assessing the purity of such aromatic aldehydes due to its high resolution, sensitivity, and robustness. This guide outlines a specific RP-HPLC method and compares its performance in separating the main component from its likely impurities.
Potential Impurities
Understanding the synthetic route of this compound is key to identifying potential process-related and degradation impurities. The most common synthesis involves the protection of one of the aldehyde groups of terephthalaldehyde using ethylene glycol. Therefore, potential impurities include:
-
Terephthalaldehyde: Unreacted starting material.
-
4-(1,3-Dioxolan-2-yl)benzoic acid: Oxidation product of the target molecule.
-
Other synthesis-related byproducts.
Recommended Analytical Method: Reverse-Phase HPLC
RP-HPLC is the preferred method for analyzing moderately polar compounds like this compound. The separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase and a polar mobile phase.
Experimental Protocol
A detailed protocol for the HPLC analysis is provided below. This method is designed to provide excellent separation of this compound from its potential impurities.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of water, acetonitrile, and glacial acetic acid (760:240:5, v/v/v), adjusted to a pH of approximately 2.5.[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 254 nm.[1]
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Accurately weigh and dissolve approximately 25 mg of the this compound sample in 25 mL of the mobile phase to obtain a stock solution of 1 mg/mL.
-
Further dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
4. Analysis:
-
Inject the prepared sample into the HPLC system.
-
Monitor the chromatogram for the elution of the main peak and any impurity peaks.
-
Identify the peaks based on their retention times relative to a qualified reference standard.
-
Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks.
Data Presentation: Comparative Analysis
The following table summarizes the expected retention times and relative retention times (RRT) for this compound and its potential impurities under the specified HPLC conditions. This data is crucial for peak identification and purity assessment.
| Compound | Expected Retention Time (min) | Relative Retention Time (RRT) |
| Terephthalaldehyde | ~ 3.5 | ~ 0.58 |
| 4-(1,3-Dioxolan-2-yl)benzoic acid | ~ 4.8 | ~ 0.80 |
| This compound | ~ 6.0 | 1.00 |
Note: Actual retention times may vary slightly depending on the specific HPLC system, column, and exact mobile phase composition.
Experimental Workflow and Signaling Pathway Visualization
To visually represent the logical flow of the purity validation process, a Graphviz diagram is provided below.
Caption: Workflow for the HPLC Purity Validation of this compound.
Comparison with Alternative Methods
While RP-HPLC is the recommended method, other analytical techniques could be considered, each with its own set of advantages and disadvantages.
-
Gas Chromatography (GC): Suitable for volatile and thermally stable compounds. However, this compound has a relatively high boiling point, and potential degradation at high temperatures could be a concern. GC may be useful for detecting volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative analysis (qNMR). However, it is less sensitive than HPLC for detecting trace impurities.
-
Thin-Layer Chromatography (TLC): A simple and rapid qualitative technique for monitoring reaction progress and identifying the presence of major impurities. It is not suitable for accurate quantitative purity determination.
For routine quality control and accurate purity assessment, the described RP-HPLC method offers the best combination of selectivity, sensitivity, and reproducibility for this compound.
References
A Senior Application Scientist's Guide to the Spectroscopic Elucidation of Products from 4-(1,3-Dioxolan-2-yl)benzaldehyde: A Comparative Analysis
Introduction: The Strategic Importance of Acetal Protection in Synthesis
In the landscape of multi-step organic synthesis, achieving chemoselectivity is a paramount challenge. Benzaldehyde derivatives are fundamental building blocks, but their reactivity can be a double-edged sword. 4-(1,3-Dioxolan-2-yl)benzaldehyde serves as a strategic intermediate, effectively acting as a mono-protected version of terephthalaldehyde. The dioxolane group, a robust acetal, masks one aldehyde functionality, permitting selective transformations on the other.[1][2] Verifying the outcome of these transformations is not merely a procedural step; it is the cornerstone of process validation, ensuring that the desired molecular architecture has been achieved before proceeding to subsequent, often costly, synthetic stages.
This guide provides an in-depth, comparative analysis of the spectroscopic data resulting from three common and pivotal reactions performed on this compound: the Grignard reaction for carbon-carbon bond formation, the Wittig reaction for olefination, and sodium borohydride reduction to an alcohol. By contrasting the spectral signatures of the starting material with those of the products, and considering the hypothetical outcomes with unprotected analogues, we will establish a clear, validated framework for structural elucidation.
Pillar 1: The Grignard Reaction - A Case Study in Nucleophilic Addition
Expertise & Experience: The Causality of Chemoselectivity
The Grignard reaction is a classic and powerful method for forming new carbon-carbon bonds by adding an organomagnesium halide to a carbonyl group.[3][4][5] The choice to use this compound is deliberate. If one were to use its unprotected counterpart, terephthalaldehyde, a Grignard reagent would attack both carbonyls, leading to a diaryl-substituted diol. The acetal protecting group is stable to the strongly nucleophilic and basic conditions of the Grignard reagent, thus directing the reaction to the single free aldehyde and yielding a desired secondary alcohol.[6][7]
Experimental Workflow: Grignard Reaction & Analysis
Caption: Workflow for the Grignard reaction and subsequent spectroscopic analysis.
Comparative Spectroscopic Data: Grignard Reaction
| Spectroscopic Feature | Starting Material (this compound) | Expected Product (Secondary Alcohol) | Rationale for Change & E-E-A-T Insights |
| IR: C=O Stretch (cm⁻¹) | ~1705 (strong, sharp)[8][9] | Absent | Trustworthiness: The complete disappearance of the conjugated aldehyde carbonyl stretch is the most definitive IR evidence of a successful reaction. |
| IR: O-H Stretch (cm⁻¹) | Absent | ~3200-3600 (broad) | Expertise: The appearance of a broad hydroxyl peak confirms the formation of the alcohol. Its breadth is due to hydrogen bonding. |
| ¹H NMR: Aldehyde H (ppm) | ~9.9 | Absent | Trustworthiness: This highly deshielded singlet is unique to the aldehyde. Its absence is a primary indicator of reaction completion. |
| ¹H NMR: Carbinol H (ppm) | Absent | ~4.8 (triplet) | Expertise: A new peak appears for the proton on the carbon bearing the new -OH group. Its multiplicity (triplet) confirms it's coupled to the adjacent CH₂ group from the ethyl Grignard. |
| ¹H NMR: Dioxolane H (ppm) | ~5.8 (s, 1H), ~4.1 (m, 4H) | ~5.8 (s, 1H), ~4.1 (m, 4H) | Authoritative Grounding: The persistence of the acetal proton (methine) and the ethylene glycol bridge protons confirms the protecting group remained intact during the reaction. |
| ¹³C NMR: Aldehyde C (ppm) | ~192[10] | Absent | Trustworthiness: The aldehyde carbon resonance is in a unique, far downfield region. Its disappearance is a key confirmation point. |
| ¹³C NMR: Carbinol C (ppm) | Absent | ~75 | Expertise: A new signal in the typical range for an alcohol-bearing sp³ carbon appears, corroborating the ¹H NMR and IR data. |
| Mass Spec: Mol. Ion (M⁺) | m/z 178 | m/z 208 | Authoritative Grounding: The molecular ion peak must correspond to the addition of the ethyl group (C₂H₅) and a proton, an increase of 30 amu. |
Pillar 2: The Wittig Reaction - Engineering Alkenes
Expertise & Experience: The Causality of Olefination
The Wittig reaction is an indispensable tool for converting aldehydes and ketones into alkenes.[11][12] It involves the reaction of a phosphorus ylide with a carbonyl. The dioxolane protecting group is inert to the basic conditions typically used to generate the ylide (e.g., n-BuLi or NaH), ensuring the reaction proceeds exclusively at the aldehyde.[13] This selectivity is critical for synthesizing molecules with both acetal and alkene functionalities, which are common motifs in natural products and pharmaceuticals.
Reaction Scheme: Wittig Olefination
Caption: A typical Wittig reaction converting the aldehyde to an α,β-unsaturated ester.
Comparative Spectroscopic Data: Wittig Reaction
| Spectroscopic Feature | Starting Material (this compound) | Expected Product (Alkene) | Rationale for Change & E-E-A-T Insights |
| IR: C=O Stretch (cm⁻¹) | ~1705 (aldehyde)[8][9] | ~1720 (ester), Absent (aldehyde) | Expertise: The aldehyde carbonyl is replaced by the carbonyl of the ylide (if present, e.g., a stabilized ylide) and a new C=C stretch (~1640 cm⁻¹). |
| ¹H NMR: Aldehyde H (ppm) | ~9.9 | Absent | Trustworthiness: Confirms consumption of the starting material. |
| ¹H NMR: Vinylic H (ppm) | Absent | ~6.5-7.8 (2H, doublets) | Authoritative Grounding: The appearance of two new protons in the alkene region is characteristic. The large coupling constant (J ≈ 16 Hz) for the trans isomer is diagnostic and confirms stereochemistry. |
| ¹³C NMR: Aldehyde C (ppm) | ~192[10] | Absent | Trustworthiness: A crucial data point for confirming the complete conversion of the aldehyde. |
| ¹³C NMR: Alkene C (ppm) | Absent | ~120-145 (2 signals) | Expertise: Two new sp² carbon signals appear, providing direct evidence of the newly formed double bond. |
| Mass Spec: Mol. Ion (M⁺) | m/z 178 | m/z 248 (for ethyl acrylate ylide) | Authoritative Grounding: The molecular weight must increase by the mass of the carbon group added from the ylide. |
Pillar 3: Selective Reduction - Forming the Benzylic Alcohol
Expertise & Experience: The Causality of Hydride Reduction
Reduction of the aldehyde to a primary alcohol is a fundamental transformation. Sodium borohydride (NaBH₄) is an ideal reagent for this purpose as it is a mild reducing agent that chemoselectively reduces aldehydes and ketones without affecting more robust functional groups like esters or, critically in this case, acetals. This allows for a clean and high-yielding conversion to (4-(1,3-dioxolan-2-yl)phenyl)methanol.
Comparative Spectroscopic Data: NaBH₄ Reduction
| Spectroscopic Feature | Starting Material (this compound) | Expected Product (Primary Alcohol) | Rationale for Change & E-E-A-T Insights |
| IR: C=O Stretch (cm⁻¹) | ~1705 (strong, sharp)[8][9] | Absent | Trustworthiness: The complete absence of the carbonyl peak is the primary IR confirmation of a successful reduction. |
| IR: O-H Stretch (cm⁻¹) | Absent | ~3200-3600 (broad) | Expertise: Appearance of the broad hydroxyl stretch confirms the formation of the alcohol product. |
| ¹H NMR: Aldehyde H (ppm) | ~9.9 | Absent | Trustworthiness: A clear indicator of starting material consumption. |
| ¹H NMR: Benzylic H (ppm) | Absent | ~4.7 (s, 2H) | Expertise: The appearance of a singlet integrating to two protons is characteristic of the newly formed benzylic CH₂OH group. The singlet nature arises from the absence of adjacent protons to couple with. |
| ¹³C NMR: Aldehyde C (ppm) | ~192[10] | Absent | Authoritative Grounding: Confirms the full conversion of the aldehyde functionality. |
| ¹³C NMR: Benzylic C (ppm) | Absent | ~65 | Expertise: A new signal appears in the region typical for a carbon attached to an oxygen atom in an alcohol. |
| Mass Spec: Mol. Ion (M⁺) | m/z 178 | m/z 180 | Authoritative Grounding: The molecular ion peak should increase by 2 amu, corresponding to the addition of two hydrogen atoms across the carbonyl double bond.[14] |
Protocols: A Self-Validating System
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified, dry product in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition (¹H NMR): Acquire the spectrum on a 400 MHz or higher spectrometer. Key parameters include a 30-45 degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Data Acquisition (¹³C NMR): Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time and more scans (e.g., 1024 or more) are typically required due to the low natural abundance of ¹³C.
-
Validation: The presence of solvent residual peaks and the TMS signal at 0 ppm confirms the experiment is correctly calibrated. The integration of known signals (e.g., the 4 aromatic protons) should be consistent.
Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Solid): If the product is a solid, prepare a KBr pellet by grinding a small amount of sample with dry KBr or use an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation (Liquid/Oil): If the product is an oil, place a thin film between two salt plates (NaCl or KBr).
-
Background Scan: Perform a background scan of the empty spectrometer (or clean ATR crystal) to subtract atmospheric H₂O and CO₂ signals.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Validation: The spectrum should be free of strong, broad water peaks and sharp CO₂ signals around 2360 cm⁻¹, indicating a good background subtraction.
Protocol 3: Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a volatile solvent like methanol, acetonitrile, or dichloromethane.
-
Ionization Method: Choose an appropriate ionization method. Electron Impact (EI) is common for providing detailed fragmentation patterns, while Electrospray Ionization (ESI) is a softer technique often used to clearly identify the molecular ion.
-
Data Acquisition: Infuse the sample into the mass spectrometer. Acquire data over a relevant mass range (e.g., m/z 50-500).
-
Validation: The observed molecular ion peak (M⁺) should match the calculated molecular weight of the expected product. The isotopic distribution pattern should match the elemental formula.
Logical Relationship: Multi-Technique Confirmation
Caption: The logical flow of using complementary spectroscopic techniques for structure validation.
Conclusion
The spectroscopic analysis of reaction products from this compound is a clear and illustrative process when approached systematically. The key to unambiguous structural determination lies in identifying the disappearance of characteristic signals from the starting aldehyde (the C=O stretch in IR, the ~9.9 ppm proton in ¹H NMR, and the ~192 ppm carbon in ¹³C NMR) and the concurrent appearance of new signals corresponding to the transformed functional group. By leveraging a multi-technique approach and understanding the causality behind the spectral changes, researchers can confidently validate their synthetic outcomes, ensuring the integrity of their scientific endeavors.
References
- 1. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 2. Protection of 1,2-/1,3-Diols | Chem-Station Int. Ed. [en.chem-station.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. chemistryconnected.com [chemistryconnected.com]
- 7. leah4sci.com [leah4sci.com]
- 8. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Wittig Reaction [organic-chemistry.org]
- 13. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 14. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
A Comparative Analysis of the Reactivity of 4-(1,3-Dioxolan-2-yl)benzaldehyde and Other Aromatic Aldehydes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of 4-(1,3-Dioxolan-2-yl)benzaldehyde with other commonly used aromatic aldehydes, namely benzaldehyde, 4-methoxybenzaldehyde, and 4-nitrobenzaldehyde. The reactivity of these aldehydes is evaluated in three fundamental organic reactions: the Claisen-Schmidt condensation, the Wittig reaction, and the Grignard reaction. This document aims to provide a clear, data-driven resource for chemists to inform their synthetic strategies.
Executive Summary
The reactivity of an aromatic aldehyde is critically influenced by the electronic properties of its substituents. Electron-donating groups (EDGs) decrease the electrophilicity of the carbonyl carbon, thus slowing down the rate of nucleophilic attack. Conversely, electron-withdrawing groups (EWGs) increase the carbonyl carbon's electrophilicity, leading to enhanced reactivity.
The 4-(1,3-dioxolan-2-yl) group on a benzaldehyde molecule acts as a protecting group for a formyl group. Its electronic influence on the reactivity of the remaining aldehyde function is nuanced. While the oxygen atoms of the dioxolane ring can exert a weak electron-donating effect through resonance, the overall effect is generally considered to be weakly electron-donating or close to neutral. This guide will place the reactivity of this compound in the context of aldehydes bearing more strongly donating or withdrawing groups.
Data Presentation
Table 1: Comparative Yields in the Claisen-Schmidt Condensation of Substituted Benzaldehydes with Acetophenone
The Claisen-Schmidt condensation is a crossed aldol condensation between an aromatic aldehyde and a ketone. The yields presented below are indicative of the relative reactivity of the aldehydes towards nucleophilic attack by the enolate of acetophenone.
| Aldehyde | Substituent (para-) | Electronic Effect | Yield (%)[1] |
| 4-Nitrobenzaldehyde | -NO₂ | Strong Electron-Withdrawing | 95 |
| Benzaldehyde | -H | Neutral | 85 |
| This compound | -CH(OCH₂)₂ | Weakly Electron-Donating (Inferred) | Not Reported (Expected to be slightly less than Benzaldehyde) |
| 4-Methoxybenzaldehyde | -OCH₃ | Strong Electron-Donating | 78 |
Note: The yield for this compound is not explicitly reported in the comparative literature found. Its position in the table is inferred based on the general electronic effect of acetal groups.
Table 2: Relative Reactivity of Substituted Benzaldehydes in the Wittig Reaction
The Wittig reaction is a versatile method for synthesizing alkenes from aldehydes and ketones. The relative rate constants below demonstrate the influence of substituents on the rate of reaction with a phosphorus ylide.
| Aldehyde | Substituent (para-) | Electronic Effect | Relative Rate Constant[2] |
| 4-Nitrobenzaldehyde | -NO₂ | Strong Electron-Withdrawing | 35.0 |
| Benzaldehyde | -H | Neutral | 1.00 |
| This compound | -CH(OCH₂)₂ | Weakly Electron-Donating (Inferred) | Not Reported (Expected to be slightly less than 1.00) |
| 4-Methoxybenzaldehyde | -OCH₃ | Strong Electron-Donating | 0.23 |
Note: The relative rate constant for this compound is not explicitly reported. Its position is inferred based on its expected electronic properties.
Experimental Protocols
Protocol 1: General Procedure for Claisen-Schmidt Condensation
This protocol describes a typical procedure for the base-catalyzed condensation of an aromatic aldehyde with acetophenone.
Materials:
-
Substituted benzaldehyde (1.0 mmol)
-
Acetophenone (1.0 mmol)
-
Ethanol (95%, 10 mL)
-
10% Aqueous Sodium Hydroxide (2 mL)
Procedure:
-
Dissolve the substituted benzaldehyde (1.0 mmol) and acetophenone (1.0 mmol) in 10 mL of 95% ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
While stirring at room temperature, add 2 mL of a 10% aqueous sodium hydroxide solution dropwise.
-
Continue stirring the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into 50 mL of cold water.
-
Collect the precipitated solid by vacuum filtration and wash with cold water until the washings are neutral.
-
Dry the crude product and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
Protocol 2: General Procedure for Wittig Reaction
This protocol outlines the synthesis of an alkene from an aromatic aldehyde and a stabilized phosphorus ylide.
Materials:
-
Substituted benzaldehyde (1.0 mmol)
-
(Carbethoxymethylene)triphenylphosphorane (1.1 mmol)
-
Dichloromethane (10 mL)
Procedure:
-
In a dry round-bottom flask, dissolve the substituted benzaldehyde (1.0 mmol) and (carbethoxymethylene)triphenylphosphorane (1.1 mmol) in 10 mL of dichloromethane.
-
Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction by TLC.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Add 15 mL of a 1:1 mixture of diethyl ether and hexanes to the residue and stir to precipitate triphenylphosphine oxide.
-
Filter the mixture to remove the triphenylphosphine oxide.
-
Wash the filtrate with a small amount of the ether/hexanes mixture.
-
Combine the filtrates and evaporate the solvent to yield the crude alkene product, which can be further purified by column chromatography.
Protocol 3: General Procedure for Grignard Reaction
This protocol describes the reaction of an aromatic aldehyde with a Grignard reagent to form a secondary alcohol.
Materials:
-
Substituted benzaldehyde (1.0 mmol)
-
Methylmagnesium bromide (1.2 mmol, 3.0 M solution in diethyl ether)
-
Anhydrous diethyl ether (10 mL)
-
Saturated aqueous ammonium chloride solution
Procedure:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the substituted benzaldehyde (1.0 mmol) dissolved in 5 mL of anhydrous diethyl ether.
-
Cool the flask to 0 °C in an ice bath.
-
Add the methylmagnesium bromide solution (0.4 mL of 3.0 M solution, 1.2 mmol) dropwise via the dropping funnel over 10 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1 hour.
-
Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude secondary alcohol. The product can be purified by column chromatography.
Visualizations
References
A Comparative Guide to the Cost-Benefit Analysis of 4-(1,3-Dioxolan-2-yl)benzaldehyde in Synthetic Chemistry
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is critical to the success of a synthetic strategy. This guide provides a comprehensive cost-benefit analysis of 4-(1,3-Dioxolan-2-yl)benzaldehyde, a versatile bifunctional molecule, comparing it with its common alternatives: terephthalaldehyde and terephthalaldehyde mono(diethyl acetal).
Executive Summary
This compound serves as a valuable intermediate, offering a protected aldehyde functionality that allows for selective reaction at the para-position. Its primary advantage lies in the stability of the dioxolane ring under various conditions, which can be selectively removed when needed. However, its utility must be weighed against the cost and availability of alternatives like terephthalaldehyde, which offers two reactive aldehyde groups, and its mono-diethyl acetal, which provides a different protecting group strategy. This guide presents a detailed comparison of these compounds in terms of their synthesis, performance in key chemical transformations, and overall cost-effectiveness.
Introduction to this compound and its Alternatives
This compound is an aromatic aldehyde where one of the two potential aldehyde groups of a terephthalaldehyde backbone is protected as a cyclic acetal (dioxolane).[1] This selective protection allows for sequential and controlled reactions, making it a valuable tool in the synthesis of complex molecules.
Terephthalaldehyde is a symmetrical aromatic dialdehyde with two formyl groups in the para positions of a benzene ring.[2] Its symmetrical nature and the reactivity of both aldehyde groups make it a common precursor for polymers, dyes, and various organic compounds.[3]
Terephthalaldehyde mono(diethyl acetal) , also known as 4-(diethoxymethyl)benzaldehyde, is another mono-protected derivative of terephthalaldehyde, where one aldehyde group is protected as an acyclic diethyl acetal.[4] This offers an alternative protecting group with different stability and deprotection characteristics compared to the dioxolane.
Cost-Benefit Analysis
The choice between these three compounds often comes down to a balance of cost, synthetic efficiency, and the specific requirements of the reaction sequence.
| Feature | This compound | Terephthalaldehyde | Terephthalaldehyde mono(diethyl acetal) |
| Primary Use | Asymmetric synthesis, sequential reactions | Symmetric synthesis, polymerization | Asymmetric synthesis, sequential reactions |
| Selectivity | High - allows for selective reaction at the unprotected aldehyde | Low - both aldehydes are equally reactive | High - allows for selective reaction at the unprotected aldehyde |
| Stability of Protecting Group | Generally stable to basic and nucleophilic conditions | Not applicable | Generally stable to basic and nucleophilic conditions |
| Deprotection | Acid-catalyzed hydrolysis | Not applicable | Acid-catalyzed hydrolysis |
| Cost | See Table 2 | See Table 2 | See Table 2 |
Table 1: Qualitative Cost-Benefit Comparison
A more detailed quantitative cost analysis based on currently available market prices is presented below. Prices are subject to change and may vary based on supplier and purity.
| Compound | Supplier | Quantity | Price (USD) | Cost per Gram (USD/g) |
| This compound | Sigma-Aldrich | - | Pricing not available | - |
| Biosynth | - | Price on request | - | |
| Chemcd | - | Price on request | - | |
| Terephthalaldehyde | Sigma-Aldrich | 100 g | $81.70 | $0.82 |
| Fisher Scientific | 25 g | - | - | |
| TCI America | 500 g | $304.70 | $0.61 | |
| Terephthalaldehyde mono(diethyl acetal) | Fisher Scientific | 100 g | $525.54 | $5.26 |
| TCI America | 25 mL | - | - |
Table 2: Quantitative Cost Comparison of this compound and its Alternatives
Performance in Key Synthetic Transformations
The utility of these compounds is best demonstrated in their performance in common carbon-carbon bond-forming reactions that are fundamental in drug development and organic synthesis.
Wittig Reaction
The Wittig reaction is a widely used method to form alkenes from aldehydes and ketones.[5]
| Reactant | Ylide | Product | Yield | Reference |
| This compound | (Carbethoxymethylene)triphenylphosphorane | Ethyl 3-(4-(1,3-dioxolan-2-yl)phenyl)acrylate | Not specified | [5] |
| Benzaldehyde | Methyl 2-(triphenylphosphoranylidene)acetate | Methyl cinnamate | 88% | [6] |
Table 3: Performance in Wittig Reactions (Note: Direct comparative data for the target molecules was not available in the literature. Data for a similar reaction with benzaldehyde is provided for context.)
Grignard Reaction
Grignard reagents are powerful nucleophiles for forming carbon-carbon bonds with carbonyl compounds.[7]
| Reactant | Grignard Reagent | Product | Yield | Reference |
| Aldehydes/Ketones (general) | RMgX | Secondary/Tertiary Alcohols | Generally high | [4] |
Table 4: Performance in Grignard Reactions (Note: Specific yield data for the target molecules in Grignard reactions was not found. The reaction is generally high-yielding for aromatic aldehydes.)
Horner-Wadsworth-Emmons (HWE) Reaction
The HWE reaction is another important olefination reaction that often provides excellent E-selectivity.[8]
| Reactant | Phosphonate Reagent | Product | Stereoselectivity | Yield | Reference |
| Aromatic Aldehydes (general) | Stabilized phosphonate carbanions | E-alkenes | Predominantly E | Generally high | [8] |
Table 5: Performance in Horner-Wadsworth-Emmons Reactions (Note: Specific yield and selectivity data for the target molecules in HWE reactions was not found. The reaction is generally high-yielding and E-selective for aromatic aldehydes.)
Experimental Protocols
Detailed experimental protocols are essential for reproducing and comparing synthetic routes.
Synthesis of this compound
From Terephthalaldehyde and Ethylene Glycol
-
Materials: Terephthalaldehyde, ethylene glycol, p-toluenesulfonic acid (catalyst), toluene.
-
Procedure: A mixture of terephthalaldehyde (1 equivalent), ethylene glycol (1.1 equivalents), and a catalytic amount of p-toluenesulfonic acid in toluene is refluxed with a Dean-Stark apparatus to remove water. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield this compound.[9][10]
Synthesis of Terephthalaldehyde mono(diethyl acetal)
From Terephthalaldehyde and Ethanol
-
Materials: Terephthalaldehyde, ethanol, acid catalyst (e.g., HCl or p-toluenesulfonic acid), and a water scavenger (e.g., triethyl orthoformate).
-
Procedure: Terephthalaldehyde is dissolved in an excess of anhydrous ethanol containing a catalytic amount of acid. A water scavenger is added, and the mixture is stirred at room temperature or gentle heat. The reaction is monitored by GC or TLC. Once the desired level of mono-acetal formation is reached, the reaction is quenched with a base (e.g., triethylamine). The solvent is removed under reduced pressure, and the residue is purified by distillation or column chromatography to isolate the terephthalaldehyde mono(diethyl acetal).[11]
Wittig Reaction with a Protected Benzaldehyde Derivative
-
Materials: this compound, a phosphonium ylide (e.g., (carbethoxymethylene)triphenylphosphorane), and a suitable solvent (e.g., dichloromethane).
-
Procedure: To a solution of the protected benzaldehyde in the solvent, the phosphonium ylide is added portion-wise at room temperature. The reaction mixture is stirred for a specified time and monitored by TLC. Upon completion, the solvent is evaporated, and the crude product is purified by column chromatography to separate the desired alkene from the triphenylphosphine oxide byproduct.[9]
Grignard Reaction with a Protected Benzaldehyde Derivative
-
Materials: this compound, a Grignard reagent (e.g., methylmagnesium bromide in diethyl ether), and anhydrous diethyl ether.
-
Procedure: A solution of the protected benzaldehyde in anhydrous diethyl ether is added dropwise to the Grignard reagent at 0 °C under an inert atmosphere. The reaction mixture is stirred at room temperature for a specified period and then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude alcohol is then purified by column chromatography.[7]
Horner-Wadsworth-Emmons Reaction with a Protected Benzaldehyde Derivative
-
Materials: this compound, a phosphonate reagent (e.g., triethyl phosphonoacetate), a base (e.g., sodium hydride), and an anhydrous solvent (e.g., THF).
-
Procedure: To a suspension of the base in the anhydrous solvent at 0 °C, the phosphonate reagent is added dropwise. The mixture is stirred until the evolution of hydrogen ceases. A solution of the protected benzaldehyde in the same solvent is then added dropwise. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The resulting alkene is purified by column chromatography.[12]
Visualizing Synthetic Pathways and Logic
Logical Workflow for Choosing an Aldehyde Building Block
Caption: Decision workflow for selecting the appropriate aromatic aldehyde.
General Synthetic Pathway for Utilizing a Mono-Protected Terephthalaldehyde
Caption: Synthetic route utilizing a mono-protected terephthalaldehyde derivative.
Conclusion
This compound is a valuable reagent for the synthesis of complex molecules requiring sequential functionalization of a bifunctional aromatic core. Its primary benefit is the robust protection of one aldehyde group, allowing for selective transformations at the other. While it may present a higher initial cost compared to the unprotected terephthalaldehyde, the increased control and selectivity it offers can lead to higher overall yields and reduced purification challenges in multi-step syntheses, potentially offsetting the initial investment. The choice between the dioxolane and the diethyl acetal protected forms will depend on the specific reaction conditions and desired stability profile. For symmetric applications, terephthalaldehyde remains the most cost-effective starting material. This guide provides the necessary data and protocols to aid researchers in making an informed decision based on the specific needs of their synthetic project.
References
- 1. This compound | C10H10O3 | CID 11829988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Terephthalaldehyde, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. Terephthaldehyde monodiethylacetal, 97%, stabilized | Fisher Scientific [fishersci.ca]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 9. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 10. acs.figshare.com [acs.figshare.com]
- 11. US5527969A - Process for preparing acetaldehyde diethyl acetal - Google Patents [patents.google.com]
- 12. Wittig-Horner Reaction [organic-chemistry.org]
A Greener Approach to Aldehyde Protection: Comparing Synthesis Routes for 4-(1,3-Dioxolan-2-yl)benzaldehyde
The synthesis of 4-(1,3-Dioxolan-2-yl)benzaldehyde, a key intermediate in the production of various pharmaceuticals and specialty chemicals, is achieved through the selective monoacetalization of terephthalaldehyde. This guide provides a comparative analysis of different synthetic methodologies, evaluating their environmental impact, efficiency, and practicality for researchers, scientists, and drug development professionals. We will explore traditional homogeneous catalysis and contrast it with greener, heterogeneous catalytic systems, including solvent-free and microwave-assisted techniques.
Executive Summary
The selective protection of one aldehyde group in the symmetric terephthalaldehyde molecule presents a significant chemical challenge. Traditional synthesis routes often rely on homogeneous acid catalysts, which, while effective, pose considerable environmental and operational challenges. In contrast, modern green chemistry approaches utilizing solid acid catalysts and alternative energy sources offer significant advantages in terms of reduced waste, catalyst reusability, and improved safety profiles. This guide presents a data-driven comparison of these methods to inform the selection of the most appropriate synthesis strategy.
Comparison of Synthesis Methodologies
The following table summarizes the key performance indicators for different methods of synthesizing this compound.
| Method | Catalyst | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Selectivity (%) | Environmental Impact |
| Traditional Method | p-Toluenesulfonic acid (p-TsOH) | Toluene | 6 - 12 | Reflux (111°C) | 70 - 85 | Moderate | High: Use of volatile organic solvent (toluene), corrosive and hazardous acid catalyst, difficult catalyst removal leading to acidic waste streams, high energy consumption due to prolonged heating. |
| Greener Alternative 1 | Zeolite H-Beta | Toluene | 4 - 8 | Reflux (111°C) | 85 - 95 | High | Moderate: While still using a solvent, the heterogeneous catalyst is easily separable and reusable, non-corrosive, and reduces acidic waste. Energy consumption remains a factor. |
| Greener Alternative 2 | Montmorillonite K-10 Clay | Solvent-free | 0.5 - 1 | 80 - 100 | 90 - 98 | High | Low: Eliminates the use of organic solvents, catalyst is natural, inexpensive, and reusable. Lower energy consumption due to shorter reaction times. |
| Greener Alternative 3 | Sulfated Zirconia (Solid Superacid) | Solvent-free | 1 - 2 | 80 - 100 | >95 | Very High | Low: Solvent-free conditions, highly active and selective catalyst that is reusable. Minimal waste generation. |
| Greener Alternative 4 | Microwave-assisted (Montmorillonite) | Solvent-free | 5 - 15 min | 100 - 120 | 92 - 98 | High | Very Low: Extremely rapid reaction times significantly reduce energy consumption. Solvent-free conditions and a reusable catalyst contribute to a highly environmentally benign process.[1][2][3][4][5][6] |
Experimental Protocols
Key Experiment 1: Traditional Synthesis using p-Toluenesulfonic Acid
Objective: To synthesize this compound using a conventional homogeneous acid catalyst.
Materials:
-
Terephthalaldehyde (1.0 eq)
-
Ethylene glycol (1.1 eq)
-
p-Toluenesulfonic acid monohydrate (0.05 eq)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
A solution of terephthalaldehyde in toluene is prepared in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
Ethylene glycol and p-toluenesulfonic acid monohydrate are added to the solution.
-
The reaction mixture is heated to reflux, and water is removed azeotropically using the Dean-Stark trap.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
The organic layer is separated, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to yield the pure monoacetal.
Key Experiment 2: Greener Synthesis using Montmorillonite K-10 Clay (Solvent-free)
Objective: To synthesize this compound using a reusable solid acid catalyst under solvent-free conditions.
Materials:
-
Terephthalaldehyde (1.0 eq)
-
Ethylene glycol (1.1 eq)
-
Montmorillonite K-10 clay (20 wt% of terephthalaldehyde)
-
Dichloromethane
Procedure:
-
Terephthalaldehyde, ethylene glycol, and Montmorillonite K-10 clay are combined in a round-bottom flask.
-
The mixture is stirred at 80-100°C.
-
The reaction is monitored by TLC.
-
After the reaction is complete, the mixture is cooled to room temperature and dichloromethane is added to dissolve the product.
-
The solid catalyst is removed by filtration and can be washed with dichloromethane, dried, and stored for reuse.
-
The solvent from the filtrate is evaporated under reduced pressure to yield the crude product.
-
Purification can be achieved by recrystallization or short-path distillation.
Environmental Impact and Pathway Analysis
The choice of synthesis route has significant implications for the environmental footprint of the process. The traditional method, while established, suffers from several drawbacks. The use of toluene, a volatile organic compound (VOC), contributes to air pollution. The homogeneous acid catalyst, p-TsOH, is corrosive and requires neutralization, leading to the formation of salt waste and complicating product purification. Furthermore, the high temperatures and long reaction times result in significant energy consumption.
Greener alternatives address these issues by employing heterogeneous catalysts.[7][8][9][10] Solid acids like zeolites and clays are non-corrosive, easily separable by filtration, and can be reused multiple times, which drastically reduces waste.[6][11] The move towards solvent-free conditions further enhances the environmental profile by eliminating the use of hazardous solvents.[1][3][4][12] Microwave-assisted synthesis represents a pinnacle of this green approach, dramatically reducing reaction times from hours to minutes and thereby minimizing energy input.[2][5][6][13]
Caption: Comparison of traditional and greener synthesis pathways.
Conclusion
For the synthesis of this compound, greener alternatives utilizing heterogeneous catalysts, particularly under solvent-free and microwave-assisted conditions, are demonstrably superior to traditional methods. They offer higher yields and selectivities, shorter reaction times, and significantly lower environmental impact. The ease of catalyst separation and reusability not only reduces waste but also improves the overall process economy. For researchers and drug development professionals, adopting these modern techniques can lead to more sustainable and efficient chemical production.
References
- 1. researchgate.net [researchgate.net]
- 2. Ethylene glycol aluminum as a novel catalyst for the synthesis of poly(ethylene terephthalate) [ccspublishing.org.cn]
- 3. Solvent and Solvent Free (Neat) Reactions in Microwave Synthesis [cem.com]
- 4. rsc.org [rsc.org]
- 5. Solvent-free microwave organic synthesis as an efficient procedure for green chemistry [comptes-rendus.academie-sciences.fr]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Direct Synthesis of Polyesterether from Ethylene Glycol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. figshare.com [figshare.com]
- 12. researchgate.net [researchgate.net]
- 13. ukm.my [ukm.my]
Scaling the Synthesis: A Comparative Guide to Reactions Using 4-(1,3-Dioxolan-2-yl)benzaldehyde
For researchers, scientists, and drug development professionals, the scalability of chemical reactions is a critical factor in the progression of a compound from the laboratory to industrial production. This guide provides a comparative analysis of the scalability of reactions utilizing 4-(1,3-Dioxolan-2-yl)benzaldehyde, a commonly used protected form of 4-formylbenzaldehyde. We will explore its performance in key synthetic transformations and compare it with alternative benzaldehyde derivatives, supported by experimental data and detailed protocols.
This compound serves as a crucial intermediate in multi-step syntheses where the aldehyde functionality needs to be masked to prevent unwanted side reactions. The dioxolane group is a robust protecting group, stable under various conditions, yet can be removed efficiently when needed. This guide will delve into the practical aspects of using this compound in large-scale reactions, focusing on common synthetic challenges and performance metrics.
Comparison of Benzaldehyde Protecting Groups in Scalable Synthesis
The choice of a protecting group for a benzaldehyde is dictated by its stability to reaction conditions, ease of introduction and removal, and its impact on the overall process efficiency at scale. Besides the dioxolane group, other common protecting groups for benzaldehydes include acetals derived from other diols and dithianes.
| Protecting Group | Structure | Key Advantages for Scalability | Key Challenges in Large-Scale Synthesis |
| 1,3-Dioxolane | This compound | - High stability in basic and nucleophilic conditions.- Relatively easy to introduce and remove.- Commercially available starting materials. | - Deprotection requires acidic conditions, which may not be suitable for all substrates.- Potential for by-product formation during deprotection at large scale. |
| Dimethyl Acetal | 4-(Dimethoxymethyl)benzene | - Simple structure.- Can be formed and cleaved under mild acidic conditions. | - Less stable than cyclic acetals, potentially leading to premature deprotection.- Volatility of methanol can be a safety concern in large reactors. |
| 1,3-Dithiane | 2-(4-Formylphenyl)-1,3-dithiane | - Extremely stable to a wide range of reagents.- Allows for umpolung reactivity of the carbonyl carbon. | - Introduction and removal often require toxic and odorous reagents (e.g., thiols, mercury salts).- Waste disposal of sulfur-containing by-products is a significant environmental concern at scale. |
Scalability of Key Reactions: A Comparative Overview
Here, we examine the performance of this compound in two fundamental carbon-carbon bond-forming reactions – the Wittig reaction and the Grignard reaction – and compare it with an alternative.
Wittig Reaction for Stilbene Synthesis
The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes and ketones. In the context of producing stilbene derivatives, a common scaffold in pharmaceuticals and materials science, the scalability of this reaction is of high interest.
Experimental Workflow: Wittig Reaction
Safety Operating Guide
Proper Disposal of 4-(1,3-Dioxolan-2-yl)benzaldehyde: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling 4-(1,3-Dioxolan-2-yl)benzaldehyde, a key component of ensuring laboratory safety is the adherence to proper disposal procedures. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the safe management of this chemical waste.
Immediate Safety Considerations: this compound is classified as harmful if swallowed and can cause skin and eye irritation.[1] In case of contact, immediate first aid measures should be taken. For skin contact, wash the affected area with plenty of soap and water. If eye contact occurs, rinse cautiously with water for several minutes. In case of inhalation, move the individual to fresh air. For ingestion, rinse the mouth and seek medical attention. Always wear appropriate Personal Protective Equipment (PPE) when handling this compound.
Personal Protective Equipment (PPE)
A crucial aspect of safely handling and disposing of this compound is the use of appropriate PPE. The following table summarizes the recommended protective gear:
| Protective Equipment | Specifications | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against splashes that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Neoprene). | To prevent skin contact and irritation. The thickness of the glove material is a key factor in its chemical resistance. |
| Body Protection | Laboratory coat or other protective clothing. | To protect the skin from accidental spills. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if handling large quantities or in case of a spill in a poorly ventilated space. | To avoid inhalation of vapors, which may cause respiratory irritation. |
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is to treat it as hazardous waste. It should be sent to an approved waste disposal plant. Adherence to local, regional, and national regulations is mandatory.
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., absorbent pads from a spill), in a designated, properly labeled, and sealed container.
-
Ensure the container is compatible with the chemical.
-
-
Storage:
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Keep the container tightly closed.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Arrange for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for the pickup and disposal of the hazardous waste.
-
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite, dry sand, or earth, to contain the spill. Do not use combustible materials like sawdust.
-
Collect the Absorbed Material: Carefully collect the absorbent material containing the spilled chemical and place it in a designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report the Spill: Report the incident to your laboratory supervisor and EHS department, following your institution's protocols.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 4-(1,3-Dioxolan-2-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 4-(1,3-Dioxolan-2-yl)benzaldehyde (CAS No: 40681-88-7). Adherence to these procedures is essential for ensuring personal safety and maintaining a compliant laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. It is harmful if swallowed and causes skin, eye, and respiratory irritation.[1] Appropriate personal protective equipment is mandatory to minimize exposure.
Summary of Required PPE:
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles that meet ANSI Z.87.1 or equivalent standards. A face shield should be worn over goggles when there is a risk of splashing. | To protect eyes from splashes and vapors which can cause serious eye irritation.[2] |
| Hand Protection | Butyl or Neoprene rubber gloves are recommended for handling aldehydes.[3][4] Always inspect gloves for integrity before use and replace them immediately if contaminated or damaged. | To prevent skin contact, which can cause irritation.[1] Butyl and Neoprene offer good resistance to aldehydes.[3][4] |
| Body Protection | A flame-resistant lab coat, fully buttoned, should be worn. Long pants and closed-toe, closed-heel shoes are required. | To protect the skin from accidental splashes and spills. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. If a fume hood is not available or if exposure limits are exceeded, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | To prevent inhalation of vapors, which can cause respiratory tract irritation.[1][2] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for safety. The following workflow outlines the key steps from preparation to cleanup.
Detailed Steps:
-
Preparation:
-
Put on all required PPE as specified in the table above.
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Gather all necessary equipment and reagents.
-
Locate the nearest spill kit and ensure it is fully stocked.
-
-
Handling:
-
Conduct all manipulations of the chemical, including weighing and transferring, inside a certified chemical fume hood.
-
Avoid the formation of dust and aerosols.
-
Keep the container tightly closed when not in use.
-
Be aware of incompatible materials, which include strong oxidizing agents and strong bases.
-
-
In Case of a Spill:
-
Evacuate the immediate area.
-
If the spill is small, use an inert absorbent material (e.g., vermiculite, sand) to contain it.
-
Place the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
For large spills, evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Disposal Plan
Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal Workflow:
Step-by-Step Disposal Procedure:
-
Waste Collection:
-
Collect all waste containing this compound, including unused product, contaminated solids (e.g., gloves, absorbent paper), and rinsate from cleaning glassware, in a designated and compatible hazardous waste container.
-
The container must be in good condition, compatible with the chemical, and have a secure lid.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound". Do not use abbreviations or chemical formulas.
-
Indicate the approximate concentration and volume of the waste.
-
-
Storage:
-
Keep the waste container closed at all times, except when adding waste.
-
Store the container in a designated satellite accumulation area within the laboratory. This area should be well-ventilated and have secondary containment.
-
-
Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Never dispose of this chemical down the drain or in the regular trash.
-
First Aid Procedures
Immediate and appropriate first aid is crucial in the event of exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[6] |
References
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
